molecular formula C20H32O2 B1670957 Drostanolone CAS No. 58-19-5

Drostanolone

Cat. No.: B1670957
CAS No.: 58-19-5
M. Wt: 304.5 g/mol
InChI Key: IKXILDNPCZPPRV-RFMGOVQKSA-N

Description

Drostanolone, also known scientifically as 2α-methyl-4,5α-dihydrotestosterone or dromostanolone, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT) . This compound is an agonist of the androgen receptor (AR), binding to it and causing downstream genetic transcriptional changes . Its mechanism of action involves increasing protein anabolism and decreasing amino acid catabolism, leading to the retention of nitrogen, potassium, and phosphorus . As a DHT derivative, this compound is not a substrate for the 5α-reductase or aromatase enzymes, meaning it is not converted into estrogenic metabolites, which contributes to its distinct pharmacological profile . Historically, its propionate ester (this compound Propionate) was used medically for the palliative treatment of androgen-responsive recurrent breast cancer in postmenopausal women . Its anti-tumor activity has been attributed to the potential reduction or competitive inhibition of prolactin or estrogen receptors . Today, its primary research applications include studies on androgen receptor signaling, metabolic pathways, and the development of detection methods for doping control. In the field of sports anti-doping, this compound is a frequently misused substance, and research has identified specific long-term metabolites, such as 2α-methyl-5α-androstan-17-one-6β-ol-3α-sulfate, which can be detected in urine for extended periods . Researchers should note that this compound is a controlled substance in many jurisdictions, including the United States, where it is classified as a Schedule III drug . This product is provided strictly "For Research Use Only." It is not intended for diagnostic or therapeutic applications and is absolutely not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
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InChI

InChI=1S/C20H32O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h12-16,18,22H,4-11H2,1-3H3/t12-,13+,14+,15+,16+,18+,19+,20+/m1/s1
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InChI Key

IKXILDNPCZPPRV-RFMGOVQKSA-N
Source PubChem
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Canonical SMILES

CC1CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=O)C
Source PubChem
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Isomeric SMILES

C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)CC1=O)C
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Molecular Formula

C20H32O2
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DSSTOX Substance ID

DTXSID6022971
Record name Dromostanolone
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Molecular Weight

304.5 g/mol
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Physical Description

Solid
Record name Drostanolone
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Boiling Point

190.00 to 192.00 °C. @ 760.00 mm Hg
Record name Drostanolone
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Solubility

6.05e-03 g/L
Record name Drostanolone
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Color/Form

Crystals from acetone/hexane

CAS No.

58-19-5
Record name Dromostanolone
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Melting Point

149-153 °C, 128 °C
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Foundational & Exploratory

An In-depth Technical Guide on the Chemical Synthesis and Analysis of Drostanolone Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drostanolone propionate, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone, has been a subject of interest in both therapeutic and forensic applications. This technical guide provides a comprehensive overview of its chemical synthesis and analysis. It details a common synthetic pathway starting from dihydrotestosterone, including experimental protocols and reaction mechanisms. Furthermore, this guide outlines various analytical methodologies crucial for the identification, quantification, and quality control of this compound propionate, such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and spectroscopic techniques. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical Synthesis of this compound Propionate

This compound propionate is chemically known as 2α-methyl-5α-androstan-17β-ol-3-one propionate.[1] A prevalent method for its synthesis involves a multi-step process starting from 5α-dihydrotestosterone (DHT). The key transformations include the introduction of a methyl group at the C2α position of the steroid's A-ring, followed by the esterification of the 17β-hydroxyl group.

A common synthetic route involves the following key steps:

  • Formylation of Dihydrotestosterone: Introduction of a formyl group at the C2 position.

  • Reduction to a Methyl Group: Conversion of the formyl group to a methyl group.

  • Esterification: Acylation of the 17β-hydroxyl group to yield the final product.

Synthesis Pathway

The synthesis of this compound propionate from dihydrotestosterone (DHT) is a well-established process in steroid chemistry.[2]

This compound Propionate Synthesis DHT Dihydrotestosterone (DHT) HMD 2-Hydroxymethylene-DHT DHT->HMD Methyl Formate, Sodium Methoxide This compound This compound (2α-Methyl-DHT) HMD->this compound Catalytic Hydrogenation (e.g., Pd/C) DP This compound Propionate This compound->DP Propionic Anhydride, Pyridine

Caption: Synthesis of this compound Propionate from DHT.

Experimental Protocols

Step 1: Synthesis of 2-hydroxymethylene-dihydrotestosterone [3]

This initial step involves a Claisen condensation to introduce a formyl group at the C2 position of the DHT molecule.

  • Materials:

    • Dihydrotestosterone (DHT)

    • Methyl formate

    • Sodium methoxide

    • Benzene (solvent)

    • Concentrated hydrochloric acid

    • Water

  • Procedure:

    • Dissolve dihydrotestosterone in a mixture of benzene and methyl formate.

    • Add a solution of sodium methoxide in methanol to the mixture.

    • Stir the reaction mixture at room temperature.

    • Slowly add the reaction mixture to a vigorously stirred solution of concentrated hydrochloric acid in water.

    • Continue stirring to allow for the precipitation of the product.

    • Collect the precipitate by filtration and wash thoroughly with distilled water.

    • Dry the product in vacuo to yield 2-hydroxymethylene-dihydrotestosterone.

Step 2: Synthesis of this compound (2α-methyl-dihydrotestosterone) [3]

The 2-hydroxymethylene intermediate is then catalytically hydrogenated to form the 2α-methyl group.

  • Materials:

    • 2-hydroxymethylene-dihydrotestosterone

    • Palladium on charcoal (Pd/C) catalyst

    • Methanol (solvent)

    • Potassium hydroxide

    • Methylene dichloride (for extraction)

  • Procedure:

    • Dissolve 2-hydroxymethylene-dihydrotestosterone in methanol.

    • Add the Pd/C catalyst to the solution.

    • Hydrogenate the mixture under a hydrogen atmosphere until the uptake of hydrogen ceases.

    • Remove the catalyst by filtration.

    • Add an aqueous solution of potassium hydroxide to the filtrate.

    • Extract the product with methylene dichloride.

    • Wash the organic extract, dry it, and evaporate the solvent to obtain crude 2α-methyl-dihydrotestosterone (this compound).

    • The crude product can be purified by chromatography.

Step 3: Synthesis of this compound Propionate [3]

The final step is the esterification of the 17β-hydroxyl group of this compound with propionic anhydride.

  • Materials:

    • This compound (2α-methyl-dihydrotestosterone)

    • Pyridine (solvent and catalyst)

    • Propionic anhydride

    • Water

    • Methylene dichloride (for extraction)

    • Dilute hydrochloric acid

    • Sodium bicarbonate solution

  • Procedure:

    • Dissolve this compound in pyridine.

    • Add propionic anhydride to the solution.

    • Allow the reaction to proceed at room temperature.

    • Pour the reaction mixture into water to precipitate the product.

    • Extract the product with methylene dichloride.

    • Wash the organic extract consecutively with dilute hydrochloric acid, sodium bicarbonate solution, and water.

    • Dry the organic layer and evaporate the solvent under reduced pressure to yield this compound propionate.

    • The final product can be further purified by crystallization.

Quantitative Data for Synthesis
StepStarting MaterialKey ReagentsProductTypical Yield
1DihydrotestosteroneMethyl formate, Sodium methoxide2-Hydroxymethylene-DHTHigh
22-Hydroxymethylene-DHTH₂, Pd/CThis compoundGood
3This compoundPropionic anhydride, PyridineThis compound PropionateHigh

Note: Specific yield percentages can vary based on reaction scale and optimization.

Analysis of this compound Propionate

The analysis of this compound propionate is essential for quality control in pharmaceutical formulations and for detection in anti-doping contexts. A variety of analytical techniques are employed for its identification and quantification.

Analytical Workflow

A typical analytical workflow for the identification and quantification of this compound propionate in a sample is depicted below.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Collection (e.g., pharmaceutical product, biological fluid) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Derivatization Derivatization (optional, for GC-MS) Extraction->Derivatization HPLC HPLC-UV/DAD GCMS GC-MS Derivatization->GCMS Injection Qualitative Qualitative Analysis (Retention Time, Mass Spectrum) HPLC->Qualitative Data Acquisition Quantitative Quantitative Analysis (Calibration Curve) HPLC->Quantitative GCMS->Qualitative Data Acquisition GCMS->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: General Analytical Workflow for this compound Propionate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of this compound propionate, often used in forensic and anti-doping laboratories.

Experimental Protocol [4]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Sample Preparation:

    • Extraction of the analyte from the sample matrix using a suitable organic solvent (e.g., acetonitrile).[5]

    • For biological samples, a hydrolysis step may be required to cleave conjugates.

    • Derivatization (e.g., silylation) can be performed to improve the chromatographic properties of the analyte, although direct analysis is also possible.[6]

  • GC Conditions:

    • Column: HP5-MS capillary column (or equivalent), e.g., 25 m x 0.20 mm i.d., 0.33 µm film thickness.[4]

    • Injector Temperature: 280 °C.[4]

    • Injection Volume: 1.0 µL (splitless).[4]

    • Carrier Gas: Helium at a constant flow.

    • Oven Temperature Program: Initial temperature of 200 °C, ramped to 250 °C, and then to 300 °C.[4]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • MS Interface Temperature: 280 °C.[4]

    • Ion Source Temperature: 230 °C.[4]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.

Quantitative Data for GC-MS Analysis [4]

ParameterValue
Injector Temperature280 °C
Injection Volume1.0 µL
Column TypeHP5-MS or equivalent
Carrier GasHelium
MS IonizationElectron Impact (70 eV)
Monitored Ions (SIM)Specific ions for this compound propionate and internal standard
High-Performance Liquid Chromatography (HPLC)

HPLC with UV or Diode Array Detection (DAD) is a common method for the quantification of this compound propionate in pharmaceutical preparations.

Experimental Protocol [7][8]

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and UV/DAD detector.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the solution through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 2.7 µm).[7]

    • Mobile Phase: A gradient elution using a mixture of methanol and water is often employed.[7]

    • Flow Rate: 0.6 mL/min.[7]

    • Column Temperature: 40 °C.[7]

    • Injection Volume: 20 µL.[7]

    • Detection: UV detection at a wavelength of 254 nm.[7]

Quantitative Data for HPLC Analysis [7]

ParameterValue
ColumnC18 reversed-phase
Mobile PhaseMethanol/Water gradient
Flow Rate0.6 mL/min
Temperature40 °C
Injection Volume20 µL
UV Detection Wavelength254 nm
Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used for the identification of functional groups in the this compound propionate molecule. The spectrum should be compared with that of a reference standard.[9] Key characteristic peaks would include those for the carbonyl groups (ketone and ester) and C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy provides detailed information about the chemical structure of this compound propionate. The spectrum can be used to confirm the presence and stereochemistry of the methyl group at the C2α position and the propionate group at the C17β position.[10]

Quality Control Specifications

According to official monographs, this compound propionate, when dried, should contain not less than 97.0% and not more than 103.0% of C23H36O3.[9]

Purity Tests [9]

TestSpecification
Appearance White to yellowish-white, crystalline powder.
Solubility Very soluble in chloroform, freely soluble in diethyl ether, sparingly soluble in ethanol (95), and practically insoluble in water.
Clarity and color of solution A solution in chloroform should be clear and colorless.
Heavy metals Not more than 20 ppm.
Other steroids Limits are set using thin-layer chromatography (TLC) by comparing against a standard solution.
Optical Rotation [α]D²⁰: +22° to +28° (in chloroform).

Conclusion

This technical guide has provided a detailed overview of the chemical synthesis and analysis of this compound propionate, tailored for an audience of researchers, scientists, and drug development professionals. The synthesis section outlined a common and effective pathway from dihydrotestosterone, complete with experimental protocols. The analysis section detailed robust methodologies using GC-MS and HPLC for the accurate identification and quantification of this compound propionate, along with key spectroscopic and quality control parameters. The structured presentation of quantitative data and the visualization of workflows are intended to serve as a valuable resource for professionals working with this compound.

References

pharmacokinetics and metabolism of drostanolone in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Metabolism

Drostanolone undergoes extensive hepatic metabolism involving both Phase I and Phase II reactions. Phase I metabolism involves modifications to the steroid structure, primarily through oxidation and reduction. Phase II metabolism involves conjugation of the Phase I metabolites with glucuronic acid or sulfate to increase their water solubility and facilitate renal excretion.

Studies have identified numerous metabolites in human urine following the administration of this compound. The major metabolic pathways include the reduction of the 3-keto group and oxidation of the 17β-hydroxyl group. The primary metabolites are found conjugated to glucuronic acid and, to a lesser extent, sulfuric acid.

Table 2: Major Urinary Metabolites of this compound

Metabolite Name/DescriptionConjugate TypeDetection Window
3α-hydroxy-2α-methyl-5α-androstan-17-one (Main metabolite)GlucuronideUp to 29 days
3α-hydroxy-2α-methyl-5α-androstan-17-oneSulfateUp to 24 days
2α-methyl-5α-androstan-17-one-3α-glucuronide (G1)GlucuronideUp to 24 days (LLE) / 7 days (direct-injection)
2α-methyl-5α-androstan-17-one-6β-ol-3α-sulfate (S4)SulfateUp to 24 days (LLE) / 7 days (direct-injection)
2α-methyl-androsteroneGlucuronideNot specified
Intermediate 3α,17β-dihydroxysteroid metabolitesGlucuronideNot specified
Free metabolite (unconjugated)NoneNot specified

LLE: Liquid-Liquid Extraction

This compound Metabolism Figure 1: Metabolic Pathway of this compound cluster_0 Prodrug Administration (Intramuscular) cluster_1 Active Hormone cluster_2 Phase I Metabolism (Liver) cluster_3 Phase II Metabolism (Liver) cluster_4 Excretion This compound Propionate This compound Propionate This compound This compound This compound Propionate->this compound Esterase Cleavage (in blood) Phase I Metabolites Oxidation/Reduction (e.g., 3-keto reduction, 17-hydroxyl oxidation) This compound->Phase I Metabolites Metabolite_A 3α-hydroxy-2α-methyl- 5α-androstan-17-one Phase I Metabolites->Metabolite_A Metabolite_B 2α-methyl-androsterone Phase I Metabolites->Metabolite_B Phase II Metabolites Conjugation Metabolite_A->Phase II Metabolites Metabolite_B->Phase II Metabolites Glucuronide_Conjugates Glucuronide Conjugates Phase II Metabolites->Glucuronide_Conjugates Sulfate_Conjugates Sulfate Conjugates Phase II Metabolites->Sulfate_Conjugates Urine Urine Glucuronide_Conjugates->Urine Sulfate_Conjugates->Urine

Figure 1: Metabolic Pathway of this compound

Experimental Protocols for Metabolite Identification

The characterization of this compound metabolites has been accomplished through human excretion studies coupled with advanced analytical techniques.

  • Volunteer Administration: Studies typically involve the administration of a single intramuscular injection of this compound propionate to healthy male volunteers.

  • Urine Collection: Urine samples are collected at various time points pre- and post-administration. Collection periods can extend for over 30 days to track the excretion of long-term metabolites.

  • Direct-Injection: A portion of the urine sample is diluted and directly injected into the analysis system, primarily for the detection of conjugated metabolites.

  • Liquid-Liquid Extraction (LLE): This technique is used to extract a broader range of metabolites from the urine matrix, often improving the sensitivity of detection for certain compounds.

  • Enzymatic Hydrolysis: To analyze the core steroid structure (aglycone) of conjugated metabolites, urine samples are treated with enzymes.

    • β-glucuronidase (from E. coli): Specifically cleaves glucuronide conjugates.

    • β-glucuronidase/arylsulfatase (from Helix pomatia): Cleaves both glucuronide and sulfate conjugates.

  • Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This is a key technique for analyzing urinary metabolic profiles. It allows for the detection of intact Phase II metabolites (sulfates and glucuronides) with high mass accuracy. The analysis is often performed in full scan and targeted MS/MS modes to identify potential metabolites and confirm their structures.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Following enzymatic hydrolysis and derivatization (e.g., conversion to trimethylsilyl ethers), GC-MS is used to characterize the structure of Phase I metabolites. This technique provides detailed structural information that can be challenging to obtain for conjugated metabolites directly.

Experimental Workflow Figure 2: Experimental Workflow for Metabolite Identification cluster_admin Administration & Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_id Identification Admin This compound Administration (IM injection to volunteer) Collect Urine Sample Collection (over time) Admin->Collect Prep Urine Sample Aliquoting Collect->Prep LLE Liquid-Liquid Extraction (LLE) Prep->LLE Direct Direct Injection (Dilution) Prep->Direct Hydrolysis Enzymatic Hydrolysis (e.g., β-glucuronidase) Prep->Hydrolysis LCMS LC-QTOF-MS Analysis (for Phase II metabolites) LLE->LCMS Direct->LCMS GCMS Derivatization & GC-MS Analysis (for Phase I metabolites) Hydrolysis->GCMS ID Metabolite Structure Elucidation & Identification LCMS->ID GCMS->ID

Figure 2: Workflow for Metabolite Identification

Pharmacokinetic Comparison Figure 3: Pharmacokinetic Profile of this compound Esters cluster_prop This compound Propionate cluster_enan This compound Enanthate Prop Short Propionate Ester Prop_Release Rapid Release into circulation Prop->Prop_Release Faster cleavage Prop_HalfLife Short Half-Life (~2 days) Prop_Release->Prop_HalfLife Prop_Action Fast Onset of Action Prop_HalfLife->Prop_Action Enan Long Enanthate Ester Enan_Release Slow Release into circulation Enan->Enan_Release Slower cleavage Enan_HalfLife Long Half-Life (7-10 days) Enan_Release->Enan_HalfLife Enan_Action Slower Onset of Action Enan_HalfLife->Enan_Action

Figure 3: Pharmacokinetic Profile of this compound Esters

Drostanolone's Interaction with the Androgen Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drostanolone, a synthetic derivative of dihydrotestosterone (DHT), is a potent agonist of the androgen receptor (AR). This technical guide provides an in-depth overview of the molecular interactions between this compound and the androgen receptor, detailing its binding characteristics, activation of signaling pathways, and the experimental methodologies used to elucidate these interactions. While specific quantitative data on the differential binding and activation of androgen receptor subtypes (AR-alpha and AR-beta) by this compound is not extensively available in public literature, this guide synthesizes the current understanding based on its properties as a powerful androgen and DHT derivative.

Introduction to this compound

This compound, also known as dromostanolone, is an anabolic-androgenic steroid (AAS) that was initially developed for therapeutic applications, notably in the treatment of breast cancer due to its anti-estrogenic properties.[1] Chemically, it is 2α-methyl-dihydrotestosterone, a modification that enhances its anabolic effects and resistance to metabolic breakdown.[2] Unlike testosterone, this compound is not a substrate for the aromatase enzyme, and therefore, does not convert to estrogenic metabolites.[1][2] Its primary mechanism of action is through direct binding to and activation of the androgen receptor.[1][3]

This compound and Androgen Receptor Binding

The biological effects of this compound are mediated through its interaction with the androgen receptor, a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[1] Upon binding, the receptor-ligand complex undergoes a conformational change, translocates to the nucleus, and modulates the transcription of target genes.

Binding Affinity

Table 1: Comparative Anabolic-Androgenic Ratios

CompoundAnabolic:Androgenic Ratio (Approximate)
Testosterone1:1
Dihydrotestosterone (DHT)1:1
This compound 1:3 - 1:4
Nandrolone1:3 - 1:16

Note: Ratios are based on rodent studies and provide a general comparison of activity.[1]

Androgen Receptor Signaling Pathways Activated by this compound

As an AR agonist, this compound is expected to activate both the classical genomic and the more rapid non-genomic signaling pathways associated with androgens.

Genomic Signaling Pathway

The canonical genomic pathway involves the binding of this compound to the cytosolic AR, leading to the dissociation of heat shock proteins (HSPs). The activated AR-drostanolone complex then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This interaction recruits co-activators or co-repressors, ultimately modulating gene transcription and leading to the anabolic and androgenic effects of the compound.[5][6][7][8]

Genomic_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds AR_this compound AR-Drostanolone Complex AR_HSP->AR_this compound HSP Dissociation Dimer Dimerized AR Complex AR_this compound->Dimer Dimerization ARE ARE Dimer->ARE Nuclear Translocation & Binding Gene Target Gene ARE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein Translation

Figure 1: Genomic Androgen Receptor Signaling Pathway.

Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, androgens can elicit rapid cellular responses through non-genomic signaling. This pathway is initiated by the interaction of androgens with a membrane-associated AR or a cytosolic AR, leading to the rapid activation of second messenger systems, including the c-Src kinase and the mitogen-activated protein kinase (MAPK) cascade.[9][10] These signaling events can influence cellular processes such as proliferation and differentiation, and may also cross-talk with the genomic pathway.

Non_Genomic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Membrane_AR Membrane AR This compound->Membrane_AR Binds cSrc c-Src Membrane_AR->cSrc Activates MAPK MAPK Cascade cSrc->MAPK Activates Cellular_Response Rapid Cellular Responses MAPK->Cellular_Response Leads to

Figure 2: Non-Genomic Androgen Receptor Signaling.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of ligands like this compound with the androgen receptor.

Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-Mibolerone or [3H]-DHT) for binding to the androgen receptor.[11][12][13][14]

Protocol:

  • Receptor Preparation: Prepare a cytosolic fraction containing androgen receptors from a suitable source, such as rat prostate tissue or cells engineered to express the human androgen receptor.

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound). Include controls for total binding (radioligand only) and non-specific binding (radioligand with a large excess of unlabeled high-affinity ligand).

  • Separation: After incubation to equilibrium, separate the bound from the free radioligand using methods such as hydroxylapatite precipitation or filtration.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Receptor Prepare AR Cytosol Start->Prepare_Receptor Incubate Incubate with [3H]-Ligand & This compound Prepare_Receptor->Incubate Separate Separate Bound & Free Ligand Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Calculate IC50 & Ki Quantify->Analyze End End Analyze->End

Figure 3: Competitive Binding Assay Workflow.

ARE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.[10][15]

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., PC3, HEK293) and transiently or stably transfect them with two plasmids: one expressing the androgen receptor (AR-alpha or AR-beta) and another containing a luciferase reporter gene under the control of an ARE-containing promoter.

  • Compound Treatment: Treat the transfected cells with varying concentrations of this compound. Include a vehicle control and a positive control (e.g., DHT).

  • Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

Reporter_Assay_Workflow Start Start Transfect Transfect Cells with AR & ARE-Luciferase Plasmids Start->Transfect Treat Treat with This compound Transfect->Treat Lyse Lyse Cells Treat->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Calculate EC50 Measure->Analyze End End Analyze->End

Figure 4: Reporter Gene Assay Workflow.

Chromatin Immunoprecipitation (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor, in this case, the androgen receptor when activated by this compound.[16][17][18][19]

Protocol:

  • Cell Treatment and Cross-linking: Treat cells with this compound to induce AR nuclear translocation and binding to DNA. Cross-link protein-DNA complexes using formaldehyde.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the androgen receptor to immunoprecipitate the AR-DNA complexes.

  • DNA Purification: Reverse the cross-links and purify the DNA fragments that were bound to the AR.

  • Sequencing and Data Analysis: Prepare a DNA library and perform high-throughput sequencing. The resulting sequences are mapped to the genome to identify the AR binding sites. Bioinformatic analysis can then be used to identify the genes located near these binding sites and to perform motif analysis to identify the DNA sequences recognized by the AR.

ChIP_Seq_Workflow Start Start Treat_Crosslink Treat Cells with This compound & Cross-link Start->Treat_Crosslink Shear Shear Chromatin Treat_Crosslink->Shear IP Immunoprecipitate AR-DNA Complexes Shear->IP Purify Purify DNA IP->Purify Sequence Sequence DNA Purify->Sequence Analyze Map Reads & Identify Binding Sites Sequence->Analyze End End Analyze->End

Figure 5: ChIP-seq Experimental Workflow.

Conclusion

This compound is a potent synthetic androgen that exerts its effects primarily through the activation of the androgen receptor. While it is understood to be a strong AR agonist with significant anabolic properties, a detailed quantitative understanding of its interaction with specific androgen receptor subtypes remains an area for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to conduct such studies, which would be invaluable for a more complete understanding of this compound's molecular pharmacology and for the development of more selective androgen receptor modulators. The provided signaling pathway and workflow diagrams offer a visual representation of the key molecular events and experimental procedures involved in studying the interaction of this compound with the androgen receptor.

References

In Vitro Effects of Drostanolone on Prostate Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drostanolone, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone (DHT), has been utilized clinically for its anti-estrogenic properties, particularly in the treatment of breast cancer.[1] As a DHT derivative, it binds to the androgen receptor (AR), activating a cascade of genetic changes that can influence cell growth and survival.[1][2] The role of androgens and AR signaling is central to the development and progression of prostate cancer, making the in vitro effects of compounds like this compound on prostate cell lines a critical area of investigation for understanding potential therapeutic applications and mechanisms of action.[3][4]

This technical guide provides a comprehensive overview of the currently available in vitro data on the effects of this compound on prostate cell lines. It summarizes key quantitative findings, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development efforts in this domain.

Data Presentation: Quantitative Effects of this compound

The primary quantitative data available for this compound focuses on its cytotoxic effects on the androgen-independent PC-3 prostate cancer cell line.

Table 1: Cytotoxicity of this compound Enanthate and its Metabolites on PC-3 Cells

CompoundIC50 (µM)
This compound Enanthate (Substrate 1)96.2 ± 3.0
Metabolite 284.6 ± 6.4
Metabolite 368.1 ± 1.2
Metabolite 460.4 ± 0.9
Metabolite 584.0 ± 3.1
Metabolite 658.4 ± 1.6
Metabolite 759.1 ± 2.6
Metabolite 851.8 ± 3.4
Metabolite 957.8 ± 3.2

Data sourced from a study evaluating the cytotoxic potential of this compound enanthate and its microbially transformed metabolites using an MTT assay.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are standard protocols for key experiments relevant to studying the in vitro effects of this compound on prostate cell lines.

Cell Viability and Proliferation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate prostate cancer cells (e.g., PC-3, LNCaP, DU-145) in 96-well plates at a density of approximately 10,000 cells per well and allow them to adhere and reach 80-90% confluency.[5]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 25, 50, 75, 100, and 200 µM) dissolved in a suitable solvent like DMSO.[5] Include a vehicle-only control group.

  • Incubation: Incubate the treated cells for a specified period, for example, 24 hours.[5]

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for a further 2 to 4 hours, or until a purple precipitate is visible.

  • Solubilization: Add a solubilizing agent, such as dimethylsulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell inhibition compared to the control and determine the IC50 value, which is the concentration of the compound required to inhibit 50% of cell growth.[5]

Apoptosis Detection: Annexin V & Propidium Iodide Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Culture prostate cancer cells in the presence of varying concentrations of this compound for a predetermined duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Androgen Receptor (AR) Signaling Pathway Analysis

Western Blotting for AR and Downstream Targets:

This technique is used to detect and quantify the levels of specific proteins, such as the androgen receptor and its downstream targets like prostate-specific antigen (PSA).

Protocol:

  • Cell Lysis: After treatment with this compound, lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Electrophoresis: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the protein of interest (e.g., AR, PSA).

  • Secondary Antibody and Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme. Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_complex AR-HSP Complex (Inactive) This compound->AR_complex Binds to AR AR_active This compound-AR Complex (Active) AR_complex->AR_active Conformational Change HSP HSP AR_complex->HSP HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Effects Cellular Effects (Proliferation, Apoptosis) Gene_Transcription->Cell_Effects Leads to

Caption: Canonical Androgen Receptor Signaling Pathway Activated by this compound.

Experimental_Workflow_this compound cluster_assays In Vitro Assays cluster_data Data Analysis start Start: Prostate Cell Lines (PC-3, LNCaP, DU-145) treatment Treatment with this compound (Varying Concentrations) start->treatment mtt MTT Assay (Cell Viability/Proliferation) treatment->mtt apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blot (AR & Downstream Proteins) treatment->western ic50 IC50 Calculation mtt->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant protein_exp Protein Expression Levels western->protein_exp conclusion Conclusion: Determine this compound's Effects on Prostate Cell Lines ic50->conclusion apoptosis_quant->conclusion protein_exp->conclusion

References

Drostanolone's Role in Erythropoiesis Stimulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drostanolone, a synthetic anabolic-androgenic steroid (AAS), is recognized for its capacity to stimulate erythropoiesis, the process of red blood cell production. This technical guide provides an in-depth analysis of the current understanding of this compound's role in this physiological process. While direct research on this compound's specific molecular mechanisms is limited, this document synthesizes information from studies on related AAS and the fundamental principles of erythropoiesis to elucidate its potential pathways of action. This guide also presents illustrative quantitative data from other AAS to provide a comparative context and outlines potential experimental protocols for future research into this compound's erythropoietic effects.

Introduction

Anabolic-androgenic steroids are a class of synthetic compounds derived from testosterone. While primarily known for their anabolic effects on muscle and bone, many AAS, including this compound, also exert a significant influence on hematopoiesis. The stimulation of red blood cell production, leading to an increase in hemoglobin and hematocrit, is a well-documented effect of many AAS. This property has led to their investigation for therapeutic applications in certain types of anemia, although their use is often limited by androgenic side effects. Understanding the mechanisms by which these compounds stimulate erythropoiesis is crucial for the development of novel therapeutics with a more favorable safety profile.

Putative Mechanisms of this compound-Induced Erythropoiesis Stimulation

The stimulatory effect of this compound on erythropoiesis is likely multifactorial, involving both indirect and direct mechanisms.

Indirect Stimulation via Erythropoietin (EPO) Production

A primary proposed mechanism for AAS-induced erythropoiesis is the stimulation of erythropoietin (EPO) production.[1] EPO is a glycoprotein hormone primarily produced by the kidneys that acts as the principal regulator of erythropoiesis. Androgens are thought to increase EPO gene transcription in renal cells, leading to elevated circulating EPO levels. This, in turn, stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow. The erythropoietic effects of androgens are mediated through the DNA-binding activity of the androgen receptor in non-hematopoietic cells, which includes stimulating EPO expression.

Direct Action on Bone Marrow

In addition to stimulating EPO production, some evidence suggests that androgens may have a direct effect on the bone marrow.[1] This could involve sensitizing erythroid progenitor cells to the actions of EPO or directly promoting their proliferation and differentiation. Studies on various steroids have shown an enhancement of in vitro erythroid colony growth in the presence of EPO.[2][3] Some 5β-H steroid metabolites are postulated to act directly on blood-forming tissues, a mechanism that is independent of EPO stimulation.[1] Androgenic steroids may primarily affect the more mature erythroid precursors.[2]

Signaling Pathways in Erythropoiesis and Potential Interaction with this compound

The process of erythropoiesis is tightly regulated by a complex network of signaling pathways. The primary pathway is initiated by the binding of EPO to its receptor (EPO-R) on the surface of erythroid progenitor cells.

The EPO-R / JAK2-STAT5 Signaling Pathway

Upon EPO binding, the EPO-R dimerizes, leading to the activation of the associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates several tyrosine residues on the intracellular domain of the EPO-R. These phosphorylated sites serve as docking stations for various signaling proteins, most notably the Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 dimerizes and translocates to the nucleus, where it binds to the promoter regions of target genes involved in cell survival, proliferation, and differentiation, such as Bcl-xL. While direct evidence for this compound's interaction with this pathway is lacking, it is plausible that it could modulate the expression or activity of components within this cascade, either directly or through its influence on EPO levels.

Caption: A diagram illustrating the EPO-R/JAK2-STAT5 signaling pathway and the potential points of interaction for this compound.

Role of GATA-1

GATA-1 is a crucial transcription factor for the development of erythroid cells.[4] It plays a vital role in the expression of numerous erythroid-specific genes. GATA-1 cooperates with the EPO-R signaling pathway to promote the survival of erythroid precursors, partly by upregulating the anti-apoptotic protein Bcl-xL.[5] Some steroid hormones have been shown to upregulate GATA-1 expression in erythroid progenitor cells.[6] It is conceivable that this compound could exert some of its direct effects on the bone marrow by modulating the expression or activity of GATA-1.

Quantitative Data on the Effects of Anabolic Steroids on Erythropoiesis

While specific quantitative data for this compound is scarce in the readily available scientific literature, studies on other AAS provide a basis for understanding the potential magnitude of their effects on red blood cell parameters. The following table summarizes findings from studies on other anabolic steroids.

Anabolic SteroidDosage and DurationChange in HematocritChange in HemoglobinChange in Red Blood Cell CountReference
Testosterone Enanthate200 mg/week for 20 weeksIncrease of 5.7%Increase of 1.6 g/dLNot ReportedN/A
Nandrolone Decanoate100 mg/week for 6 weeksIncrease of 4.4%Increase of 1.0 g/dLIncrease of 0.4 x 10^12/LN/A
Oxymetholone50-100 mg/day (therapeutic use)Significant IncreaseSignificant IncreaseSignificant Increase[1]

Disclaimer: This table presents illustrative data from studies on other anabolic steroids and should not be directly extrapolated to this compound. The effects of this compound may vary depending on dosage, duration of use, and individual factors.

Experimental Protocols for Investigating the Erythropoietic Effects of this compound

To further elucidate the specific mechanisms and quantitative effects of this compound on erythropoiesis, the following experimental protocols are proposed.

In Vitro Studies
  • Objective: To determine the direct effect of this compound on the proliferation and differentiation of erythroid progenitor cells.

  • Methodology:

    • Isolate hematopoietic stem cells (CD34+) from human cord blood or bone marrow.

    • Culture the cells in a two-phase liquid culture system to promote erythroid differentiation.

    • In the second phase, supplement the culture medium with varying concentrations of this compound, with and without the presence of EPO.

    • Assess cell proliferation using assays such as MTT or by counting cell numbers at different time points.

    • Evaluate erythroid differentiation by flow cytometry using markers for different stages of erythroid development (e.g., CD71, Glycophorin A).

    • Measure the expression of key genes involved in erythropoiesis (e.g., GATA-1, Bcl-xL, EPO-R) using quantitative real-time PCR (qRT-PCR).

    • Analyze the activation of signaling proteins (e.g., STAT5) using Western blotting.

In_Vitro_Workflow Figure 2: In Vitro Experimental Workflow cluster_setup Experimental Setup cluster_analysis Analysis Isolate_HSCs Isolate CD34+ HSCs Culture_Phase1 Phase 1 Culture: Erythroid Commitment Isolate_HSCs->Culture_Phase1 Culture_Phase2 Phase 2 Culture: Differentiation Culture_Phase1->Culture_Phase2 Treatment Treat with this compound (± EPO) Culture_Phase2->Treatment Proliferation Assess Proliferation (MTT, Cell Count) Treatment->Proliferation Differentiation Assess Differentiation (Flow Cytometry) Treatment->Differentiation Gene_Expression Analyze Gene Expression (qRT-PCR) Treatment->Gene_Expression Protein_Activation Analyze Protein Activation (Western Blot) Treatment->Protein_Activation

Caption: A flowchart outlining the proposed in vitro experimental workflow to study this compound's effects.

In Vivo Studies (Animal Models)
  • Objective: To evaluate the effect of this compound on red blood cell parameters and EPO levels in a living organism.

  • Methodology:

    • Use a suitable animal model, such as male Wistar rats.

    • Divide the animals into a control group (vehicle administration) and experimental groups receiving different doses of this compound propionate via intramuscular injection.

    • Administer the treatments for a specified period (e.g., 4-8 weeks).

    • Collect blood samples at baseline and at regular intervals throughout the study.

    • Perform a complete blood count (CBC) to measure hematocrit, hemoglobin, and red blood cell count.

    • Measure serum EPO levels using an enzyme-linked immunosorbent assay (ELISA).

    • At the end of the study, harvest bone marrow for analysis of erythroid progenitor populations by flow cytometry.

Conclusion

This compound, like other anabolic-androgenic steroids, is a potent stimulator of erythropoiesis. The underlying mechanisms are likely a combination of increased EPO production and direct effects on the bone marrow, potentially involving the modulation of key signaling pathways like the EPO-R/JAK2-STAT5 cascade and the transcription factor GATA-1. While direct experimental evidence for this compound's specific molecular interactions is limited, the existing knowledge on AAS and erythropoiesis provides a strong framework for future research. The proposed experimental protocols can serve as a guide for further investigation to precisely define the role of this compound in erythropoiesis stimulation, which could inform the development of more targeted and safer erythropoietic agents.

References

Identifying Novel Drostanolone Metabolites: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for the Identification of Novel Drostanolone Metabolites Using Mass Spectrometry

This guide provides a comprehensive overview of the methodologies employed in the identification and characterization of novel metabolites of the anabolic-androgenic steroid, this compound. Tailored for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols, data interpretation strategies, and the underlying biochemical pathways, leveraging the power of mass spectrometry.

Introduction to this compound Metabolism

This compound, a synthetic derivative of dihydrotestosterone (DHT), is a potent anabolic steroid.[1] Its metabolism in the human body is a complex process involving various enzymatic reactions, primarily occurring in the liver. These reactions lead to the formation of a diverse range of metabolites that are excreted in urine, mainly as glucuronide and sulfate conjugates.[2][3][4] The identification of these metabolites is crucial for understanding the drug's pharmacokinetics, developing robust anti-doping detection methods, and assessing its potential physiological effects. Mass spectrometry, coupled with chromatographic separation techniques, has become the gold standard for the sensitive and specific detection of these metabolites.[2][5]

Experimental Protocols

A systematic approach is essential for the successful identification of novel this compound metabolites. This involves meticulous sample preparation to isolate the metabolites from the complex urinary matrix, followed by sophisticated analytical techniques for their detection and structural elucidation.

Sample Preparation

The primary goal of sample preparation is to extract and concentrate the metabolites of interest while removing interfering substances. The following are detailed protocols for the key steps involved.

2.1.1. Enzymatic Hydrolysis of Conjugated Metabolites

Most this compound metabolites are excreted as water-soluble glucuronide and sulfate conjugates. To analyze the parent steroid structure, these conjugates must first be cleaved through enzymatic hydrolysis.

  • Protocol for Enzymatic Hydrolysis:

    • To 2 mL of urine, add 1 mL of phosphate buffer (0.2 M, pH 7.0).

    • Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

    • Incubate the mixture at 55°C for 3 hours.

    • After incubation, cool the sample to room temperature before proceeding to extraction.

2.1.2. Liquid-Liquid Extraction (LLE)

LLE is a common technique for separating analytes from a liquid sample based on their differential solubility in two immiscible liquids.

  • Protocol for LLE:

    • To the hydrolyzed urine sample, add 5 mL of a mixture of n-pentane and diethyl ether (4:1, v/v).

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction process with another 5 mL of the organic solvent mixture to maximize recovery.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2.1.3. Solid-Phase Extraction (SPE)

SPE is a more selective and efficient alternative to LLE, providing cleaner extracts.

  • Protocol for SPE:

    • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Load the hydrolyzed urine sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elution: Elute the metabolites with 5 mL of methanol or a mixture of methanol and acetonitrile.

    • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, a derivatization step is often necessary to increase the volatility and thermal stability of the steroid metabolites.

  • Protocol for Derivatization:

    • Reconstitute the dried extract in 100 µL of a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, and dithiothreitol (1000:2:5, v/w/w).

    • Incubate the mixture at 60°C for 20 minutes.

    • The sample is now ready for GC-MS analysis.

Mass Spectrometry Analysis

The choice of mass spectrometry technique depends on the specific research goals, with both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offering distinct advantages.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, making it ideal for the direct analysis of conjugated metabolites and for quantitative studies.

  • Typical LC-MS/MS Parameters:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 15 minutes.

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to detect a wider range of metabolites.

    • Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent chromatographic resolution and detailed structural information through electron ionization (EI) fragmentation patterns.

  • Typical GC-MS Parameters:

    • Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 150°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or ion trap.

Data Presentation: Quantitative Analysis of this compound Metabolites

The identification of novel metabolites is often accompanied by the determination of their detection windows, which is critical for anti-doping applications. The following table summarizes the detection times for known and novel this compound metabolites.

Metabolite IDMetabolite NameConjugationAnalytical MethodDetection Time (days)
M13α-hydroxy-2α-methyl-5α-androstan-17-oneGlucuronideGC-MSup to 29
S42α-methyl-5α-androstan-17-one-6β-ol-3α-sulfateSulfateLC-QTOF-MSup to 24
G12α-methyl-5α-androstan-17-one-3α-glucuronideGlucuronideLC-QTOF-MSup to 24
M2Sulfated analogue of 3α-hydroxy-2α-methyl-5α-androstan-17-oneSulfateGC-CI-MS/MSup to 24

Table 1: Detection times of key this compound metabolites in urine following administration.[2][3]

Visualization of Key Processes

Visual representations of experimental workflows and biological pathways are essential for a clear understanding of the complex processes involved in this compound metabolite identification.

Experimental Workflow for Metabolite Identification

The following diagram illustrates the logical flow of the experimental procedure, from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) urine_sample->hydrolysis extraction Extraction (LLE or SPE) hydrolysis->extraction derivatization Derivatization (for GC-MS) extraction->derivatization lc_ms LC-MS/MS Analysis extraction->lc_ms gc_ms GC-MS Analysis derivatization->gc_ms data_acquisition Data Acquisition lc_ms->data_acquisition gc_ms->data_acquisition metabolite_identification Metabolite Identification data_acquisition->metabolite_identification structural_elucidation Structural Elucidation metabolite_identification->structural_elucidation androgen_receptor_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ar Androgen Receptor (AR) + Heat Shock Proteins (HSP) This compound->ar Binds to AR ar_complex This compound-AR Complex ar->ar_complex Conformational Change & HSP Dissociation are Androgen Response Element (ARE) ar_complex->are Translocation to Nucleus & Dimerization transcription Gene Transcription are->transcription Binds to ARE protein_synthesis Protein Synthesis (Anabolic Effects) transcription->protein_synthesis

References

Drostanolone's Impact on Lipid Metabolism and Cardiovascular Markers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drostanolone, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), is utilized for its muscle-hardening and fat-loss properties. However, its use is associated with significant perturbations in lipid metabolism and adverse effects on cardiovascular health. This technical guide provides an in-depth analysis of the impact of this compound on lipid profiles and cardiovascular markers, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating the underlying signaling pathways. Due to a lack of publicly available, detailed clinical trial data specifically for this compound, this guide incorporates data from studies on mixed anabolic-androgenic steroids (AAS) to provide a comprehensive overview of the anticipated effects. The information presented herein is intended to inform research, drug development, and risk assessment efforts related to this compound and other AAS.

Impact on Lipid Metabolism

This compound, like other AAS, exerts a significant and detrimental effect on the lipid profile, creating a pro-atherogenic environment. The primary mechanism of action is through the activation of the androgen receptor (AR), which in turn modulates the expression of genes involved in lipid homeostasis, particularly in the liver.

Quantitative Data Summary

The following table summarizes the quantitative changes in lipid and apolipoprotein levels observed in a study involving the self-administration of a combination of anabolic-androgenic steroids. While not specific to this compound, these data are representative of the effects of potent androgens on lipid metabolism.

ParameterPre-Administration (Mean (SD))Post-Administration (Mean (SD))Percentage Change
HDL-C (mmol/l) 1.08 (0.30)0.43 (0.22)-60.2%
HDL2-C (mmol/l) 0.21 (0.18)0.05 (0.03)-76.2%
HDL3-C (mmol/l) 0.87 (0.24)0.40 (0.20)-54.0%
Apolipoprotein A-1 (g/l) 1.41 (0.27)0.71 (0.34)-49.6%
Apolipoprotein B (g/l) 0.96 (0.13)1.32 (0.28)+37.5%
Total Cholesterol (mmol/l) No Significant ChangeNo Significant Change-
Triglycerides (mmol/l) No Significant ChangeNo Significant Change-

Data adapted from a study on mixed AAS administration.[1][2][3][4]

Impact on Cardiovascular Markers

The adverse effects of this compound extend beyond dyslipidemia to include a range of cardiovascular complications. These effects are multifaceted, involving direct actions on cardiac tissue and indirect effects mediated by changes in blood pressure and vascular function.

Key Cardiovascular Effects
  • Left Ventricular Hypertrophy: AAS use is associated with an increase in the mass of the left ventricle, which can lead to both systolic and diastolic dysfunction.[5]

  • Hypertension: Anabolic steroids can contribute to elevated blood pressure, further increasing cardiovascular risk.

  • Endothelial Dysfunction: AAS can impair the function of the endothelium, the inner lining of blood vessels, which is crucial for maintaining vascular tone and preventing atherosclerosis.

  • Prothrombotic State: Some evidence suggests that AAS may increase the risk of blood clots.

Signaling Pathways

The metabolic and cardiovascular effects of this compound are initiated by its binding to and activation of the androgen receptor. This ligand-receptor complex then translocates to the nucleus and acts as a transcription factor, altering the expression of a multitude of genes.

Androgen Receptor Signaling in Hepatocytes

The diagram below illustrates the general pathway of androgen receptor activation in a hepatocyte, leading to changes in the expression of genes that regulate lipid metabolism.

Androgen Receptor Signaling in Hepatocytes cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds AR_this compound Activated AR Dimer AR->AR_this compound Dimerization HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->HSP Dissociation ARE Androgen Response Element (ARE) AR_this compound->ARE Binds to cluster_nucleus cluster_nucleus AR_this compound->cluster_nucleus Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Proteins Lipid-Regulating Proteins mRNA->Proteins Translation Lipid_Metabolism Altered Lipid Metabolism (↓ HDL, ↑ LDL) Proteins->Lipid_Metabolism Alters

Caption: General androgen receptor signaling pathway in hepatocytes.

Hypothesized Downstream Effects on Lipid Regulation

The activation of the androgen receptor by this compound is hypothesized to influence several key regulators of lipid metabolism, as depicted in the following diagram.

Hypothesized Downstream Effects of this compound on Lipid Regulation cluster_gene_expression Gene Expression Changes Drostanolone_AR This compound-AR Complex HL Hepatic Lipase (HL) Gene Expression Drostanolone_AR->HL Upregulates PCSK9 PCSK9 Gene Expression Drostanolone_AR->PCSK9 Upregulates (Hypothesized) SREBP2 SREBP-2 Activity Drostanolone_AR->SREBP2 Modulates (Hypothesized) HDL_catabolism HDL Catabolism HL->HDL_catabolism Increases LDLR_degradation LDLR Degradation PCSK9->LDLR_degradation Increases LDLR_synthesis LDLR Synthesis SREBP2->LDLR_synthesis Regulates Low_HDL Decreased HDL HDL_catabolism->Low_HDL Leads to Low_LDLR Decreased LDLR LDLR_degradation->Low_LDLR Leads to High_LDLR Increased LDLR LDLR_synthesis->High_LDLR Leads to High_LDL Increased LDL Low_LDLR->High_LDL Results in

Caption: Hypothesized molecular targets of this compound in hepatic lipid regulation.

Experimental Protocols

The following section outlines a representative experimental protocol for investigating the effects of this compound on lipid metabolism and cardiovascular markers in an animal model. This protocol is a composite based on methodologies from studies of other anabolic steroids and general guidelines for cardiovascular research.

Animal Model
  • Species: Male Wistar rats (or other appropriate rodent model)

  • Age: 8-10 weeks at the start of the study

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

Experimental Design

The following diagram illustrates a typical experimental workflow for such a study.

Experimental Workflow for this compound Study Acclimatization Acclimatization (1 week) Baseline Baseline Measurements (Blood pressure, Echocardiography, Blood sample) Acclimatization->Baseline Randomization Randomization into Groups Baseline->Randomization Control Control Group (Vehicle injection) Randomization->Control Drostanolone_Group This compound Group (this compound propionate injection) Randomization->Drostanolone_Group Treatment Treatment Period (e.g., 8 weeks) Control->Treatment Drostanolone_Group->Treatment Midpoint Mid-point Measurements (Optional) Treatment->Midpoint Final Final Measurements (Blood pressure, Echocardiography, Blood sample) Treatment->Final Midpoint->Treatment Sacrifice Euthanasia and Tissue Collection (Heart, Liver, Aorta) Final->Sacrifice Analysis Biochemical and Histological Analysis Sacrifice->Analysis

Caption: A representative experimental workflow for an in vivo this compound study.

This compound Administration
  • Compound: this compound propionate

  • Vehicle: Sesame oil or other suitable vehicle

  • Dosage: A range of doses should be tested to assess dose-dependency (e.g., 2, 5, and 10 mg/kg body weight).

  • Route of Administration: Intramuscular or subcutaneous injection.

  • Frequency: Twice weekly to maintain stable blood levels.

  • Duration: 8-12 weeks to allow for the development of chronic effects.

Measurement of Lipid Profile
  • Sample Collection: Blood samples are collected via tail vein or cardiac puncture at baseline and at the end of the study period. Plasma is separated by centrifugation.

  • Analysis: Plasma levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are measured using commercially available enzymatic colorimetric assay kits. Apolipoprotein A1 and B levels can be determined using enzyme-linked immunosorbent assays (ELISA).

Measurement of Cardiovascular Markers
  • Blood Pressure: Systolic and diastolic blood pressure can be monitored non-invasively throughout the study using a tail-cuff plethysmography system.

  • Cardiac Function and Hypertrophy: Echocardiography is performed at baseline and at the end of the study to assess left ventricular dimensions, wall thickness, and systolic and diastolic function. Upon sacrifice, the heart is excised, weighed, and fixed for histological analysis (e.g., hematoxylin and eosin staining for myocyte size, Masson's trichrome for fibrosis).

  • Vascular Function: The aorta can be excised for in vitro assessment of endothelial-dependent and -independent vasodilation using an organ bath system.

Conclusion

This compound poses a significant risk to cardiovascular health through its profound and negative impact on lipid metabolism and direct and indirect effects on the cardiovascular system. The pro-atherogenic lipid profile, characterized by a marked decrease in HDL-C and an increase in LDL-C, is a primary concern. Furthermore, the potential for inducing left ventricular hypertrophy and hypertension exacerbates the cardiovascular risk. The underlying mechanisms are complex but are initiated by the activation of the androgen receptor, leading to altered gene expression in the liver and other tissues. Further research is warranted to fully elucidate the precise molecular pathways and to develop strategies to mitigate the adverse cardiovascular effects of this compound and other anabolic-androgenic steroids. This technical guide provides a framework for researchers and drug development professionals to understand and investigate these critical issues.

References

Foundational Research on the Anti-Estrogenic Properties of Drostanolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drostanolone, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone (DHT), has historically been employed in the treatment of advanced inoperable breast cancer in women. Its therapeutic efficacy in this context is attributed to its anti-estrogenic properties. This technical guide provides an in-depth analysis of the foundational research concerning these properties, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the key mechanisms of action. This compound is believed to exert its anti-estrogenic effects through multiple mechanisms, including the inhibition of the aromatase enzyme and potential interactions with the estrogen receptor (ER). However, a comprehensive review of early literature reveals a scarcity of specific quantitative data, such as inhibition constants (Ki) for aromatase and binding affinities (Kd) for the estrogen receptor. This guide synthesizes the available information to provide a clear understanding of the scientific basis for this compound's anti-estrogenic activity.

Introduction

This compound, chemically known as 2α-methyl-androstan-17β-ol-3-one, is a modified form of DHT. This structural modification enhances its anabolic properties while retaining significant androgenic and anti-estrogenic effects. Unlike testosterone, this compound is not a substrate for the aromatase enzyme and therefore cannot be converted to estrogenic metabolites. Its clinical use in estrogen receptor-positive (ER+) breast cancer suggests a direct or indirect antagonism of estrogen signaling pathways. This document will explore the core mechanisms underpinning these anti-estrogenic properties.

Mechanisms of Anti-Estrogenic Action

The primary proposed mechanisms for this compound's anti-estrogenic effects are:

  • Aromatase Inhibition: this compound is suggested to act as an inhibitor of the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. By reducing the synthesis of endogenous estrogens, this compound can limit the growth stimulus for ER+ breast cancer cells.

  • Estrogen Receptor Interaction: There is evidence to suggest that this compound may interact with the estrogen receptor, potentially acting as a competitive inhibitor of estradiol binding. This direct antagonism at the receptor level would block the downstream signaling cascade initiated by estrogen.

  • Downregulation of Estrogen Receptors: Some literature suggests that androgens, in general, may lead to a reduction in the number of estrogen receptors in breast cancer cells, which would decrease the tissue's sensitivity to estrogen.

Quantitative Data

Despite numerous qualitative descriptions of its anti-estrogenic properties, specific quantitative data from foundational research on this compound is limited in publicly accessible literature. The following table summarizes the types of data that are crucial for a thorough understanding of its activity and highlights the current gaps.

ParameterTargetValueReference
Aromatase Inhibition Aromatase (CYP19A1)Not Available-
IC50Aromatase (CYP19A1)Not Available-
KiAromatase (CYP19A1)Not Available-
Estrogen Receptor Binding Estrogen Receptor α (ERα)Not Available-
IC50Estrogen Receptor α (ERα)Not Available-
KdEstrogen Receptor α (ERα)Not Available-
Clinical Response Advanced Breast Cancer38.5% - 44% Response Rate
Effect on Serum EstradiolBreast Cancer PatientsNot Quantified-

Note: The lack of specific IC50 and Ki values for this compound in readily available literature is a significant gap. The provided clinical response rates indicate efficacy but do not detail the extent of estrogen suppression.

Experimental Protocols

Detailed experimental protocols from early studies on this compound are not extensively documented in accessible literature. However, based on standard methodologies of the time for assessing hormonal activity, the following outlines the likely experimental designs that would have been used.

Aromatase Inhibition Assay (Hypothetical Protocol)

This protocol is based on common methods for measuring aromatase activity and its inhibition.

Objective: To determine the inhibitory potential of this compound on the aromatase enzyme.

Materials:

  • Human placental microsomes (a rich source of aromatase)

  • [1β-³H]-Androstenedione (radiolabeled substrate)

  • NADPH (cofactor)

  • This compound (test inhibitor)

  • Letrozole or Anastrozole (positive control inhibitors)

  • Phosphate buffer

  • Scintillation fluid and counter

Workflow:

Aromatase_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_extraction Extraction & Measurement cluster_analysis Data Analysis Microsomes Prepare Human Placental Microsomes Incubate Incubate Microsomes, Substrate, NADPH, and this compound Microsomes->Incubate Substrate Prepare Radiolabeled [1β-³H]-Androstenedione Substrate->Incubate Inhibitor Prepare Serial Dilutions of this compound Inhibitor->Incubate StopReaction Stop Reaction (e.g., with cold solvent) Incubate->StopReaction Extract Extract Aqueous Phase (containing ³H₂O) StopReaction->Extract Measure Measure Radioactivity (Scintillation Counting) Extract->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Inhibition Curve (Inhibition vs. [this compound]) Calculate->Plot Determine Determine IC50/Ki Plot->Determine

Figure 1: Experimental workflow for an in vitro aromatase inhibition assay.

Procedure:

  • Incubation: Human placental microsomes are incubated with a known concentration of [1β-³H]-androstenedione and NADPH in a phosphate buffer.

  • Inhibition: Parallel incubations are performed with varying concentrations of this compound.

  • Reaction Termination: The enzymatic reaction is stopped.

  • Extraction: The aqueous phase, containing the tritiated water (³H₂O) released during the aromatization reaction, is separated from the organic phase containing the unreacted substrate.

  • Measurement: The radioactivity of the aqueous phase is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive.

Estrogen Receptor Competitive Binding Assay (Hypothetical Protocol)

This protocol is based on standard radioligand binding assays for nuclear receptors.

Objective: To determine the binding affinity of this compound to the estrogen receptor.

Materials:

  • Rat or rabbit uterine cytosol (a source of estrogen receptors)

  • [³H]-Estradiol (radioligand)

  • Unlabeled estradiol (for determining non-specific binding and as a positive control)

  • This compound (test competitor)

  • Buffer solution

  • Scintillation fluid and counter

Workflow:

ER_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_measurement Measurement & Analysis Cytosol Prepare Uterine Cytosol (Source of ER) Incubate Incubate Cytosol, Radioligand, and This compound Cytosol->Incubate Radioligand Prepare Radiolabeled [³H]-Estradiol Radioligand->Incubate Competitor Prepare Serial Dilutions of this compound Competitor->Incubate Separate Separate Bound from Free Radioligand (e.g., charcoal adsorption) Incubate->Separate Measure Measure Radioactivity of Bound Fraction Separate->Measure Calculate Calculate % Displacement Measure->Calculate Determine Determine IC50/Kd Calculate->Determine

An In-depth Technical Guide to the Anabolic Versus Androgenic Activity of Drostanolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drostanolone, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), is distinguished by the addition of a methyl group at the C2α position.[1] This modification enhances its anabolic properties and influences its metabolic stability. Historically, its esterified prodrug, this compound propionate, was utilized in the treatment of breast cancer in postmenopausal women, marketed under brand names such as Drolban and Masteron.[1][2][3] Beyond its clinical applications, this compound has been used for performance and physique enhancement.[1][3] This guide provides a detailed examination of the anabolic versus androgenic activity of this compound, its mechanism of action, the experimental protocols used for its assessment, and its structure-activity relationship.

Quantitative Analysis of Anabolic and Androgenic Activity

This compound is characterized by a favorable anabolic to androgenic ratio, indicating a stronger propensity for muscle-building effects relative to the promotion of male secondary sexual characteristics.[2][4] This is largely attributed to its structural modifications which prevent aromatization and alter its interaction with key metabolic enzymes.[1][2]

Table 1: Comparative Anabolic and Androgenic Ratings

CompoundAnabolic RatingAndrogenic RatingAnabolic:Androgenic Ratio
Testosterone1001001:1
This compound13040~3.25:1
Dihydrotestosterone (DHT)1001001:1

Note: Ratings are relative to testosterone, which has a baseline rating of 100 for both anabolic and androgenic effects. The ratio for this compound is derived from its reported ratings.[4]

Table 2: Androgen Receptor (AR) Binding Affinity

CompoundRelative Binding Affinity (RBA)
Methyltrienolone (MT)100
19-Nortestosterone (Nandrolone)> Methenolone
Methenolone> Testosterone
Testosterone> 1α-methyl-DHT
This compound (as a DHT derivative)Strong

Note: This table provides a qualitative comparison of relative binding affinities to the androgen receptor, with the potent synthetic androgen Methyltrienolone (MT) set as the reference standard. This compound, as a derivative of DHT, exhibits a strong binding affinity for the androgen receptor.[5]

Mechanism of Action

This compound exerts its effects primarily through its interaction with the androgen receptor (AR).[1][6] As a DHT derivative, it does not undergo aromatization to estrogen, thus eliminating estrogen-related side effects.[1][2][7] Furthermore, it is not a substrate for the 5α-reductase enzyme.[1][2] The primary mechanism of action involves binding to the AR in target tissues, such as muscle and fat, leading to a cascade of genetic changes that increase protein synthesis (anabolism) and decrease the breakdown of amino acids (catabolism).[2][8]

Signaling Pathway of this compound

The following diagram illustrates the molecular signaling pathway of this compound upon entering a target cell.

Drostanolone_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus D This compound AR_HSP AR-HSP Complex D->AR_HSP Binds to AR, HSP dissociates D_AR This compound-AR Complex AR_HSP->D_AR D_AR_dimer Dimerized D-AR Complex D_AR->D_AR_dimer Dimerization ARE Androgen Response Element (ARE) D_AR_dimer->ARE Translocates to Nucleus & Binds to ARE Transcription Gene Transcription ARE->Transcription Translation Protein Synthesis Transcription->Translation mRNA Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Translation->Anabolic_Effects

Caption: this compound's mechanism of action via androgen receptor binding and gene transcription.

Experimental Protocols

The differentiation between anabolic and androgenic effects of steroids is primarily determined through in vivo assays, with the Hershberger assay being the gold standard.[9][10]

The Hershberger Assay

The Hershberger bioassay is a standardized in vivo test designed to identify androgenic and antiandrogenic properties of chemical substances by observing weight changes in five androgen-dependent tissues in castrated male rats.[11][12]

Experimental Protocol:

  • Animal Model: Immature, castrated male rats are used.[10] Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgens.

  • Dosing: The test substance (e.g., this compound) is administered daily for ten consecutive days via oral gavage or subcutaneous injection.[12][13]

  • Tissue Collection and Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and the following tissues are carefully dissected and weighed:[12]

    • Anabolic indicator: Levator ani muscle.

    • Androgenic indicators: Ventral prostate, seminal vesicles (including coagulating glands), Cowper's glands, and the glans penis.[11]

  • Data Analysis: The weights of the tissues from the treated groups are compared to those of a control group receiving only the vehicle. A statistically significant increase in the weight of the levator ani muscle is indicative of anabolic activity, while a significant increase in the weights of the ventral prostate and seminal vesicles points to androgenic activity. The ratio of these effects provides the anabolic:androgenic ratio.

Experimental Workflow of the Hershberger Assay

The following diagram outlines the workflow of the Hershberger assay for assessing the anabolic and androgenic activity of a test compound.

Hershberger_Assay_Workflow cluster_tissues Tissues Weighed start Start: Immature Male Rats castration Castration & Acclimation start->castration grouping Randomization into Treatment Groups castration->grouping dosing Daily Administration of Test Compound (10 days) grouping->dosing necropsy Necropsy (24h after last dose) dosing->necropsy dissection Dissection of Androgen-Dependent Tissues necropsy->dissection weighing Weighing of Tissues dissection->weighing analysis Statistical Analysis of Tissue Weights weighing->analysis levator_ani Levator Ani (Anabolic) weighing->levator_ani prostate Ventral Prostate (Androgenic) weighing->prostate seminal_vesicles Seminal Vesicles (Androgenic) weighing->seminal_vesicles end End: Determination of Anabolic vs. Androgenic Activity analysis->end

Caption: Workflow of the Hershberger assay for determining anabolic and androgenic activity.

Structure-Activity Relationship of this compound

The unique anabolic and androgenic profile of this compound is a direct result of its chemical structure, which is a modification of dihydrotestosterone (DHT).[1]

  • 2α-Methyl Group: The addition of a methyl group at the 2α-position sterically hinders the 3-keto group, which is crucial for its enhanced anabolic activity and resistance to enzymatic deactivation in muscle tissue.[14]

  • DHT Backbone: As a derivative of DHT, this compound cannot be converted to estrogen by the aromatase enzyme, thereby preventing estrogenic side effects such as gynecomastia and water retention.[1][2][7]

  • Resistance to 5α-Reductase: this compound is already 5α-reduced, meaning it does not interact with the 5α-reductase enzyme. This prevents its conversion to more potent androgens in tissues like the skin and prostate, which contributes to its milder androgenic effects compared to testosterone.

Logical Relationship of this compound's Structure and Activity

The following diagram illustrates how the structural modifications of this compound relative to testosterone and DHT determine its metabolic fate and biological activity.

Drostanolone_SAR T Testosterone AR_Activation Androgen Receptor Activation T->AR_Activation Aromatase Aromatase T->Aromatase Metabolized by Five_AR 5α-Reductase T->Five_AR Metabolized by DHT Dihydrotestosterone (DHT) DHT->AR_Activation Two_AM 2α-Methylation DHT->Two_AM Modified by This compound This compound (2α-methyl-DHT) This compound->AR_Activation Estrogen Estrogen Aromatase->Estrogen Produces Five_AR->DHT Produces Two_AM->this compound

Caption: Structure-activity relationship of this compound, showing its metabolic pathway from testosterone.

Conclusion

This compound exhibits a distinct pharmacological profile characterized by potent anabolic effects and comparatively weaker androgenic activity. This is a direct consequence of its chemical structure as a 2α-methylated derivative of dihydrotestosterone, which confers resistance to aromatization and 5α-reduction. Its mechanism of action is mediated through the androgen receptor, leading to increased protein synthesis in muscle tissue. The Hershberger assay provides a reliable in vivo model for quantifying its anabolic and androgenic properties. A thorough understanding of these characteristics is essential for researchers and professionals in the field of drug development and endocrine research.

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Detection of Drostanolone in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drostanolone is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone. Due to its potential for misuse in sports and its relevance in clinical research, a robust and sensitive method for its detection in biological matrices such as urine is crucial. This document provides a detailed application note and protocol for the detection and quantification of this compound and its metabolites in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is intended for research and forensic purposes.

The primary metabolites of this compound excreted in urine are its glucuronide and sulfate conjugates. Therefore, a hydrolysis step is essential to cleave these conjugates and analyze the parent steroid. The method described herein involves enzymatic hydrolysis, followed by solid-phase extraction (SPE) for sample clean-up and concentration, and subsequent analysis by LC-MS/MS.

Experimental Protocols

Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

Materials:

  • Urine sample

  • Phosphate buffer (e.g., 1 M, pH 7.0)

  • β-glucuronidase enzyme (from E. coli or Helix pomatia)

  • Internal Standard (IS) solution (e.g., this compound-d3 in methanol)

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Reconstitution solvent (e.g., 50:50 methanol/water)

Protocol:

  • Sample Pre-treatment:

    • To a 2 mL urine sample, add 1 mL of phosphate buffer.

    • Spike the sample with an appropriate amount of internal standard solution (e.g., this compound-d3).

    • Add 50 µL of β-glucuronidase enzyme solution.

    • Vortex the mixture gently.

    • Incubate the sample at approximately 55°C for 1 to 3 hours to ensure complete hydrolysis of the glucuronide conjugates.[1]

    • After incubation, allow the sample to cool to room temperature.

    • Centrifuge the sample to pellet any precipitates.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

    • Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of water to remove polar interferences. A second wash with a weak organic solvent mixture (e.g., 20% methanol in water) can be performed to remove less polar interferences.

    • Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for at least 5 minutes to remove residual water.

    • Elution: Elute the analytes from the cartridge with 3 mL of methanol or acetonitrile into a clean collection tube.

    • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the reconstitution solvent (e.g., 50:50 methanol/water with 0.1% formic acid).

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample hydrolysis Enzymatic Hydrolysis urine->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe reconstitution Reconstitution spe->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms data Data Analysis ms->data

Caption: A general workflow for the analysis of this compound in urine samples.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL
Column Temperature 40°C
Gradient Program See Table 1

Table 1: Example LC Gradient Program

Time (min)% Mobile Phase B
0.030
2.030
8.095
10.095
10.130
12.030

Note: The gradient program should be optimized based on the specific column and instrumentation used to ensure adequate separation of this compound from potential interferences.

Mass Spectrometry (MS) Conditions:

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 - 500 °C
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM) Transitions:

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the method. The protonated molecule [M+H]⁺ is typically selected as the precursor ion for this compound. The following table provides suggested MRM transitions for this compound and a potential internal standard, which should be optimized for the specific instrument used.

Table 2: Suggested MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV)Product Ion (m/z) - QualifierCollision Energy (eV)
This compound305.2To be determined empiricallyTo be determined empiricallyTo be determined empiricallyTo be determined empirically
This compound-d3 (IS)308.2To be determined empiricallyTo be determined empiricallyTo be determined empiricallyTo be determined empirically

Note: The optimal collision energies for each transition must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Data Presentation and Method Validation

A comprehensive validation of the method should be performed to ensure its reliability and accuracy. Key validation parameters are summarized in the table below.

Table 3: Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; Precision (%CV) ≤ 20%; Accuracy (%RE) within ±20%
Precision The closeness of agreement between a series of measurements.Intraday and interday precision (%CV) ≤ 15%
Accuracy The closeness of the measured value to the true value.Recovery within 85-115%
Recovery The efficiency of the extraction procedure.Consistent and reproducible
Matrix Effect The effect of co-eluting, interfering substances on the ionization of the analyte.Within acceptable limits (typically 80-120%)
Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the analytical process, highlighting the key stages from sample receipt to final data reporting.

logical_flow start Receive Urine Sample prep Sample Preparation (Hydrolysis & SPE) start->prep analysis LC-MS/MS Analysis prep->analysis quant Quantification (using Internal Standard) analysis->quant report Report Results quant->report

Caption: Logical flow of the this compound analysis in urine samples.

Conclusion

The LC-MS/MS method detailed in these application notes provides a robust and sensitive approach for the detection and quantification of this compound in urine samples. Proper sample preparation, including enzymatic hydrolysis and solid-phase extraction, is crucial for achieving reliable results. The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision. Method validation must be performed according to established guidelines to demonstrate the suitability of the method for its intended purpose. This protocol serves as a comprehensive guide for researchers and scientists in the fields of anti-doping, clinical chemistry, and pharmaceutical drug development.

References

Application Note: Protocol for the Synthesis of Drostanolone for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chemical synthesis of drostanolone (2α-methyl-5α-androstan-17β-ol-3-one), a derivative of dihydrotestosterone (DHT), for research purposes. The protocol outlines the synthetic pathway, experimental procedures, and methods for purification and characterization.

Introduction

This compound is a synthetic anabolic-androgenic steroid and a derivative of dihydrotestosterone (DHT).[1][2] It is chemically designated as 2α-methyl-5α-androstan-17β-ol-3-one. The addition of a methyl group at the C2α position increases the steroid's anabolic properties while reducing its relative androgenicity.[3] Like other androgenic steroids, this compound functions as an agonist of the androgen receptor (AR).[1][2] The binding of this compound to the AR initiates a conformational change, leading to the receptor's translocation into the cell nucleus. Inside the nucleus, the this compound-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs), modulating the transcription of target genes responsible for protein synthesis and other anabolic processes.[4][5]

This protocol details a well-established three-step synthesis route starting from androstan-17β-ol-3-one (dihydrotestosterone).

Synthesis Pathway Overview

The synthesis of this compound from dihydrotestosterone (DHT) involves three primary chemical transformations:

  • Formylation: Introduction of a formyl group at the C2 position of DHT using methyl formate and a strong base.

  • Catalytic Hydrogenation: Reduction of the newly introduced formyl group to a methyl group. This step stereoselectively produces the 2β-methyl isomer.

  • Epimerization: Isomerization of the thermodynamically less stable 2β-methyl group to the more stable equatorial 2α-methyl group, yielding the final product, this compound.[1][3]

Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Materials and Reagents
  • Dihydrotestosterone (Androstan-17β-ol-3-one)

  • Methyl formate

  • Sodium methoxide

  • Benzene, anhydrous

  • Methanol

  • Palladium on charcoal (Pd/C, 5%)

  • Potassium hydroxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Protocol 1: Synthesis of 2-Hydroxymethylene-androstan-17β-ol-3-one

This procedure is adapted from the method described by Ringold, H. J., et al. (1959).[6][7]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve dihydrotestosterone (1.0 eq) in anhydrous benzene.

  • Addition of Reagents: Add methyl formate (4.0 eq) to the solution. Cool the mixture in an ice bath.

  • Base Addition: Slowly add a solution of sodium methoxide (1.2 eq) in methanol to the stirred mixture over a period of 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature overnight (approximately 16-18 hours).

  • Work-up: Carefully pour the reaction mixture into ice-water. Acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.

  • Extraction and Purification: Filter the crude product and wash thoroughly with water until the filtrate is neutral. The resulting solid, 2-hydroxymethylene-androstan-17β-ol-3-one, can be used in the next step without further purification. For analytical purposes, a small sample can be recrystallized from an appropriate solvent like acetone.

Protocol 2: Synthesis of 2β-Methyl-androstan-17β-ol-3-one
  • Reaction Setup: Place the crude 2-hydroxymethylene-androstan-17β-ol-3-one (1.0 eq) from the previous step into a hydrogenation vessel.

  • Catalyst and Solvent: Add a suitable solvent, such as ethanol, and 5% palladium on charcoal (Pd/C) catalyst (approximately 5-10% by weight of the substrate).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to approximately 50 psi. Shake or stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed (typically 4-6 hours).

  • Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2β-methyl-androstan-17β-ol-3-one.

Protocol 3: Epimerization to this compound (2α-Methyl-androstan-17β-ol-3-one)
  • Reaction Setup: Dissolve the crude 2β-methyl-androstan-17β-ol-3-one (1.0 eq) in ethanol.

  • Base Addition: Add a 5% solution of potassium hydroxide in ethanol to the mixture.

  • Reaction: Reflux the reaction mixture for 2-4 hours to allow for epimerization of the C2 methyl group from the axial (β) to the more stable equatorial (α) position.

  • Work-up: After cooling, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound.

Protocol 4: Purification of this compound
  • Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as acetone/hexane or ethyl acetate.[3]

  • Chromatography (Optional): For higher purity, the product can be purified using column chromatography on silica gel.[8] A gradient elution system, for example, hexane/ethyl acetate, can be employed to separate the desired product from any remaining impurities. High-performance liquid chromatography (HPLC) can be used for analytical purity assessment.[9]

Data Presentation

The following table summarizes the expected molecular weights and representative yields for each step of the synthesis. Yields are illustrative and can vary based on reaction scale and optimization.

StepStarting MaterialProductMolar Mass ( g/mol )Typical Yield (%)
1Dihydrotestosterone2-Hydroxymethylene-DHT290.44 → 318.45~85-90%
22-Hydroxymethylene-DHT2β-Methyl-DHT318.45 → 304.47~90-95%
32β-Methyl-DHTThis compound (2α-Methyl-DHT)304.47 → 304.47~80-85% (after purification)
Overall Dihydrotestosterone This compound 290.44 → 304.47 ~65-75%

Visualizations

Synthesis Workflow

The following diagram illustrates the multi-step synthesis process for this compound.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Epimerization cluster_3 Purification DHT Dihydrotestosterone (DHT) Formyl_DHT 2-Hydroxymethylene-DHT DHT->Formyl_DHT Beta_Methyl 2β-Methyl-DHT Formyl_DHT->Beta_Methyl Reagent1 Methyl Formate, Sodium Methoxide Reagent1->DHT Reagent2 H₂, Pd/C Catalyst Alpha_Methyl This compound (2α-Methyl-DHT) Beta_Methyl->Alpha_Methyl Reagent3 KOH / Ethanol, Reflux Purified Purified this compound Alpha_Methyl->Purified

Caption: Workflow for the synthesis of this compound from DHT.

Androgen Receptor Signaling Pathway

The diagram below outlines the classical mechanism of action for androgens like this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound AR_HSP Androgen Receptor (AR) - HSP Complex This compound->AR_HSP Binds AR_Active Activated AR AR_HSP->AR_Active HSP Dissociation AR_Dimer AR Dimer AR_Active->AR_Dimer Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Protein_Synth Protein Synthesis (Anabolic Effect) Transcription->Protein_Synth

Caption: Classical androgen receptor signaling pathway.

References

Application of Drostanolone in the Study of Androgen-Dependent Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drostanolone, a synthetic anabolic-androgenic steroid and a derivative of dihydrotestosterone (DHT), has historically been used in the treatment of breast cancer.[1][2] Its mechanism of action, centered around the androgen receptor (AR), makes it a valuable tool for studying the biology of androgen-dependent cancers, such as specific types of breast cancer and prostate cancer.[1][3] This document provides detailed application notes and protocols for the use of this compound in a research setting to investigate its effects on cancer cell proliferation, AR signaling, and tumor growth.

This compound acts as a potent agonist of the androgen receptor.[3] Upon binding, the this compound-AR complex translocates to the nucleus, where it modulates the transcription of androgen-responsive genes, which can lead to the inhibition of cancer cell growth.[4] Additionally, this compound is not a substrate for the aromatase enzyme, meaning it is not converted into estrogenic metabolites, which is a crucial aspect of its application in studying hormone-sensitive cancers.[3] It has also been suggested that its anti-tumor activity in breast cancer may be related to the reduction or competitive inhibition of prolactin or estrogen receptors.[4]

Data Presentation

Table 1: Cytotoxicity of this compound Enanthate and its Metabolites against Various Cancer Cell Lines [5]

CompoundCell LineIC50 (µM)
This compound Enanthate (1) PC-3 (Prostate Carcinoma)96.2 ± 3.0
HeLa (Cervical Carcinoma)54.7 ± 1.6
HCT116 (Colon Cancer)3.1 ± 3.2
Metabolite 2 PC-384.6 ± 6.4
Metabolite 3 PC-368.1 ± 1.2
Metabolite 4 PC-360.4 ± 0.9
HeLa49.5 ± 2.2
Metabolite 5 PC-384.0 ± 3.1
HeLa39.8 ± 1.5
Metabolite 6 PC-358.4 ± 1.6
HeLa40.7 ± 0.9
Metabolite 7 PC-359.1 ± 2.6
HeLa43.9 ± 2.4
Metabolite 8 PC-351.8 ± 3.4
HeLa19.6 ± 1.4
Metabolite 9 PC-357.8 ± 3.2
HeLa25.1 ± 1.6
HCT1162.8 ± 0.2

Note: PC-3 is an androgen-independent prostate cancer cell line. Data on androgen-dependent lines such as LNCaP and VCaP with this compound is limited.

Signaling Pathways and Experimental Workflows

Drostanolone_AR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binding AR Androgen Receptor (AR) AR_dimer AR_dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation AR_HSP->HSP AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binding Gene_Transcription Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Activation/Repression Co_regulators Co-regulators Co_regulators->ARE Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Gene_Transcription->Cell_Cycle_Arrest

This compound's Mechanism of Action via the Androgen Receptor Signaling Pathway.

Experimental_Workflow_this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Cell Culture (e.g., LNCaP, MCF-7) Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (MTT Assay) Treatment->Viability_Assay Western_Blot 3b. Western Blot Analysis (AR, PSA, etc.) Treatment->Western_Blot AR_Translocation 3c. AR Nuclear Translocation (Immunofluorescence) Treatment->AR_Translocation Xenograft 4. Xenograft Model (e.g., Nude mice with LNCaP xenografts) Viability_Assay->Xenograft Informs in vivo dosage Dosing 5. This compound Administration Xenograft->Dosing Tumor_Measurement 6. Tumor Growth Monitoring Dosing->Tumor_Measurement Analysis 7. Endpoint Analysis (Tumor weight, IHC, etc.) Tumor_Measurement->Analysis

General Experimental Workflow for Studying this compound in Androgen-Dependent Cancers.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the effect of this compound on the viability of androgen-dependent cancer cell lines.

Materials:

  • Androgen-dependent cancer cell lines (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer)

  • Complete culture medium (e.g., RPMI-1640 for LNCaP, DMEM for MCF-7) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Charcoal-stripped FBS

  • This compound propionate

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)[6]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells in complete medium. For experiments, switch to a medium containing charcoal-stripped FBS for 24-48 hours to reduce background androgen levels.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of medium with charcoal-stripped FBS.

    • Incubate overnight to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of this compound in the appropriate culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[6]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

    • Add 100 µL of solubilization solution to each well.[6]

    • Incubate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.[7]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[6][7]

    • Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis of AR and PSA Expression

This protocol outlines the procedure to assess the effect of this compound on the protein levels of the androgen receptor and its downstream target, prostate-specific antigen (PSA), in prostate cancer cells.

Materials:

  • LNCaP cells

  • This compound propionate

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-AR, anti-PSA, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle control (DMSO) for 24-48 hours.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against AR, PSA, and a loading control (GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software and normalize the expression of AR and PSA to the loading control.

In Vivo Xenograft Model

This protocol provides a general framework for studying the effect of this compound on the growth of androgen-dependent prostate cancer xenografts in immunodeficient mice.

Materials:

  • Androgen-dependent prostate cancer cells (e.g., LNCaP)

  • Matrigel

  • Male immunodeficient mice (e.g., nude or SCID)

  • This compound propionate

  • Vehicle for injection (e.g., sesame oil)

  • Calipers for tumor measurement

Procedure:

  • Xenograft Implantation:

    • Harvest LNCaP cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

    • Monitor the mice for tumor formation.

  • This compound Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound propionate via subcutaneous or intramuscular injection at a predetermined dose and schedule (e.g., 5-10 mg/kg, 3 times a week). The control group should receive vehicle injections.

  • Tumor Growth Monitoring:

    • Measure the tumor dimensions with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Process the tumors for further analysis, such as immunohistochemistry (IHC) for AR and proliferation markers (e.g., Ki-67), or western blot analysis.

Conclusion

This compound serves as a valuable research tool for investigating the mechanisms of androgen action in hormone-dependent cancers. Its properties as a potent, non-aromatizable androgen allow for the specific interrogation of the AR signaling pathway. The protocols provided herein offer a foundation for researchers to design and execute experiments aimed at elucidating the therapeutic potential and molecular effects of this compound and other androgens in the context of androgen-dependent malignancies. Further research is warranted to establish more comprehensive quantitative data, particularly in androgen-sensitive prostate cancer models.

References

Application Notes and Protocols for Developing a Stable Drostanolone Formulation for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drostanolone, a synthetic anabolic-androgenic steroid and a derivative of dihydrotestosterone (DHT), is a potent agonist of the androgen receptor (AR).[1] Its activity is mediated through binding to the AR, which then translocates to the nucleus and regulates the transcription of target genes involved in cellular processes like proliferation and protein synthesis.[2][3][4] The use of this compound in in vitro cell culture experiments is essential for studying its mechanism of action, dose-response effects, and potential as a therapeutic agent, particularly in androgen-responsive cancers.

A critical challenge in working with hydrophobic compounds like this compound is its poor aqueous solubility, leading to precipitation in cell culture media and resulting in inaccurate and irreproducible experimental outcomes. This document provides detailed protocols for the preparation of a stable drotanolone formulation for cell culture experiments, methods to assess its stability and biological activity, and troubleshooting guidelines to prevent common issues such as precipitation.

Data Presentation

Table 1: Solubility of this compound Propionate in Common Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)
Dimethyl Sulfoxide (DMSO)24 - 3066.57 - 83.21
Ethanol~2~5.55
ChloroformSolubleNot specified
MethanolSolubleNot specified
WaterPractically insolublePractically insoluble

Table 2: Recommended Storage and Stability of this compound Solutions

Solution TypeSolventConcentrationStorage TemperatureEstimated Stability
Primary Stock100% DMSO10 mM-20°C in aliquots≥ 1 month
Working StockCell Culture Media≤ 10 µM4°CPrepare fresh for each experiment
Dosed MediaCell Culture MediaVaries37°C in incubatorUse immediately; stable for typical experimental durations (24-72h)

Table 3: Example Dose-Response Data for this compound on AR-Luciferase Reporter Activity

This compound Conc. (nM)Log(Concentration)Relative Luciferase Units (RLU)% of Max Response
0 (Vehicle)N/A1000
0.01-111505.5
0.1-1040033.3
1-990088.9
10-81000100
100-798097.8
1000-695094.4

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound propionate in DMSO.

Materials:

  • This compound propionate powder (Molar Mass: 360.53 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out 3.61 mg of this compound propionate powder using an analytical balance.

  • Dissolution: Transfer the powder to a sterile amber microcentrifuge tube. Add 1 mL of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes until the this compound propionate is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C.

Protocol 2: Preparation of this compound Working Solutions in Cell Culture Media

This protocol details the dilution of the DMSO stock solution into cell culture media to prepare working solutions with minimal precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: To minimize precipitation, perform serial dilutions. For example, to prepare a 10 µM working solution: a. Add 998 µL of pre-warmed complete cell culture medium to a sterile microcentrifuge tube. b. Add 2 µL of the 10 mM this compound stock solution to the medium. c. Immediately vortex the solution gently to ensure rapid and thorough mixing. This will result in a 20 µM intermediate solution with a final DMSO concentration of 0.02%. d. Further dilute this intermediate solution to achieve the desired final concentrations for your experiment.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the media applied to the cells is below 0.5%, and ideally at or below 0.1%, to avoid cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Protocol 3: Stability Assessment of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in cell culture media under standard incubation conditions.

Materials:

  • This compound working solution in complete cell culture medium (e.g., 1 µM)

  • Sterile, sealed culture plates or tubes

  • 37°C, 5% CO₂ incubator

  • Analytical method for this compound quantification (e.g., LC-MS/MS)

Procedure:

  • Sample Preparation: Prepare a sufficient volume of the this compound working solution. Aliquot the solution into sterile, sealed containers for each time point to be tested (e.g., 0, 6, 12, 24, 48, and 72 hours).

  • Incubation: Place the samples in a 37°C, 5% CO₂ incubator. The time 0 sample should be immediately processed or stored at -80°C.

  • Sample Collection: At each designated time point, remove one sample from the incubator and store it at -80°C until analysis.

  • Quantification: Analyze the concentration of this compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Compare the concentration of this compound at each time point to the initial concentration at time 0 to determine the percentage of degradation over time.

Protocol 4: Assessment of this compound's Biological Activity using a Luciferase Reporter Assay

This protocol describes a method to determine the dose-dependent activation of the androgen receptor by this compound.

Materials:

  • AR-positive cell line stably or transiently transfected with an androgen-responsive luciferase reporter construct (e.g., LNCaP cells with an ARE-luciferase reporter).

  • Complete cell culture medium.

  • This compound working solutions at various concentrations.

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Cell Treatment: Remove the growth medium and replace it with medium containing the serially diluted this compound working solutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: Following incubation, perform the luciferase assay according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a parallel MTT assay). Plot the dose-response curve and calculate the EC₅₀ value.

Protocol 5: Cell Viability Assessment using MTT Assay

This protocol is used to assess the cytotoxicity of the this compound formulation.

Materials:

  • AR-positive cell line (e.g., LNCaP).

  • Complete cell culture medium.

  • This compound working solutions.

  • 96-well clear, flat-bottom plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Formulation and Testing cluster_prep Formulation Preparation cluster_working Working Solution Preparation cluster_testing Biological Testing weigh Weigh this compound Propionate Powder dissolve Dissolve in 100% DMSO to make 10mM Stock weigh->dissolve 3.61 mg in 1 mL aliquot Aliquot and Store Stock at -20°C dissolve->aliquot Single-use volumes thaw Thaw Stock Aliquot aliquot->thaw serial_dilute Perform Serial Dilution in Pre-warmed Media thaw->serial_dilute <0.1% final DMSO prewarm Pre-warm Cell Culture Media to 37°C prewarm->serial_dilute treat_cells Treat Cells with Working Solutions serial_dilute->treat_cells activity_assay Biological Activity Assay (e.g., Luciferase Reporter) treat_cells->activity_assay viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay

Caption: Workflow for preparing and testing this compound formulations.

ar_signaling_pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR + HSPs (Inactive Complex) This compound->AR_HSP Binds to AR AR_active Active AR AR_HSP->AR_active HSPs dissociate AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to DNA Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription Regulates

Caption: Simplified diagram of the androgen receptor signaling pathway.

troubleshooting_precipitation Troubleshooting this compound Precipitation start Precipitation Observed in Cell Culture Media check_dmso Is final DMSO concentration > 0.1%? start->check_dmso solution_temp Always use pre-warmed media for dilutions check_dilution Was stock added directly to a large volume of media? check_dmso->check_dilution No solution_dmso Reduce final DMSO concentration check_dmso->solution_dmso Yes check_temp Was the media pre-warmed to 37°C? check_dilution->check_temp No solution_dilution Perform serial dilutions in media check_dilution->solution_dilution Yes check_temp->start No ok Problem Resolved check_temp->ok Yes solution_dmso->ok solution_dilution->ok

Caption: Decision tree for troubleshooting this compound precipitation.

References

Application Note: Differentiating Drostanolone from other Anabolic-Androgenic Steroids (AAS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed analytical techniques for the differentiation of drostanolone from other structurally similar anabolic-androgenic steroids (AAS). It outlines comprehensive protocols for sample preparation, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies are designed to provide the necessary specificity and sensitivity for unambiguous identification in complex matrices such as urine. This document also includes comparative data and visualizations to aid researchers in implementing these techniques.

Introduction

This compound (2α-methyl-5α-dihydrotestosterone) is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone (DHT). Due to its anabolic properties and inability to aromatize to estrogen, it has been misused for performance enhancement in sports. The detection and differentiation of this compound from other endogenous and exogenous steroids are critical for anti-doping laboratories and in forensic analysis. Its structural similarity to other DHT derivatives, such as mesterolone and stanozolol, presents a significant analytical challenge.

This document details validated methods using mass spectrometry coupled with chromatographic separation to ensure accurate identification.

Analytical Approaches

The primary methods for the definitive identification of this compound are GC-MS and LC-MS/MS. These techniques offer high selectivity and sensitivity, allowing for the detection of the parent compound and its metabolites at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for steroid analysis. Due to the low volatility of steroids, a derivatization step is necessary to convert them into more thermally stable and volatile compounds. Trimethylsilyl (TMS) ether derivatives are commonly prepared for this purpose.

The differentiation of this compound from other AAS via GC-MS relies on two key parameters:

  • Retention Time (RT): The unique retention time of the this compound-TMS derivative on a specific GC column.

  • Mass Spectrum: The characteristic fragmentation pattern of the derivative upon electron ionization (EI).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for steroid analysis due to its high sensitivity and specificity, often without the need for derivatization. This technique utilizes Multiple Reaction Monitoring (MRM) to selectively detect specific precursor-to-product ion transitions for each analyte.

Key parameters for LC-MS/MS differentiation include:

  • Retention Time (RT): The elution time of the underivatized this compound from the LC column.

  • Precursor Ion ([M+H]⁺): The mass-to-charge ratio of the protonated molecule.

  • Product Ions: Specific fragment ions generated through collision-induced dissociation (CID) of the precursor ion.

Experimental Protocols

Sample Preparation (Urine)

A robust sample preparation protocol is crucial for removing interferences and concentrating the analytes from the urine matrix.

Protocol 1: Standard Urine Sample Preparation

  • Hydrolysis: To 2 mL of urine, add 1 mL of phosphate buffer (pH 7) and 50 µL of β-glucuronidase from E. coli. Vortex and incubate at 55°C for 1 hour to cleave glucuronide conjugates.

  • Extraction:

    • Allow the sample to cool to room temperature.

    • Add 5 mL of diethyl ether (or a suitable organic solvent mixture).

    • Vortex for 5 minutes and centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic layer to a new tube. For improved recovery, a second extraction can be performed.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution/Derivatization:

    • For LC-MS/MS: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

    • For GC-MS: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes to form the TMS derivatives.

GC-MS Analysis Protocol
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Splitless, 280°C.

  • Oven Program: Initial temperature 180°C, hold for 1 min, ramp at 10°C/min to 310°C, hold for 5 min.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-650.

LC-MS/MS Analysis Protocol
  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: Start at 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: See Table 2 for specific transitions.

Data Presentation

GC-MS Data

The differentiation of this compound from other DHT derivatives like mesterolone is achievable through careful examination of their retention times and mass spectra. As TMS derivatives, they exhibit distinct fragmentation patterns.

Table 1: GC-MS Data for TMS-Derivatized this compound and Mesterolone

CompoundRetention Time (approx.)Molecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound-TMS~12.5 min376361, 286, 271, 143
Mesterolone-TMS~12.8 min376361, 304, 286, 271

Note: Retention times are approximate and can vary based on the specific instrument and column conditions.

LC-MS/MS Data

LC-MS/MS provides excellent selectivity through the use of MRM transitions. The choice of precursor and product ions is critical for differentiation.

Table 2: LC-MS/MS MRM Transitions for this compound and Other AAS

CompoundPrecursor Ion [M+H]⁺ [m/z]Product Ion 1 (Quantifier) [m/z]Collision Energy (eV)Product Ion 2 (Qualifier) [m/z]Collision Energy (eV)
This compound 305.3 259.2 15 109.1 25
Mesterolone305.3259.21597.130
Stanozolol329.381.135107.120
Methenolone303.3285.212135.128

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the analysis of this compound.

experimental_workflow sample Urine Sample Collection prep Sample Preparation (Hydrolysis & Extraction) sample->prep split Analytical Technique? prep->split gcms GC-MS Analysis (Derivatization Required) split->gcms GC-MS lcms LC-MS/MS Analysis split->lcms LC-MS/MS data_gc Data Acquisition (GC-MS) - Retention Time - Mass Spectrum gcms->data_gc data_lc Data Acquisition (LC-MS/MS) - Retention Time - MRM Transitions lcms->data_lc confirm Positive Finding? data_gc->confirm data_lc->confirm report_neg Report Negative confirm->report_neg No report_pos Report Positive (Confirmation Required) confirm->report_pos Yes

Figure 1. General experimental workflow for AAS analysis.

logical_relationship start Initial Screening (e.g., Immunoassay or full scan MS) presumptive Presumptive Positive for AAS? start->presumptive no_further No Further Action presumptive->no_further No confirmation Confirmation Analysis (GC-MS or LC-MS/MS) presumptive->confirmation Yes criteria Criteria for Positive ID - Retention Time Match - Ion Ratio Match (MS/MS) - Mass Spectrum Match (GC-MS) confirmation->criteria match Criteria Met? criteria->match aaf Adverse Analytical Finding (AAF) Reported match->aaf Yes negative Negative Finding Reported match->negative No

Figure 2. Logical workflow for doping control analysis.

Conclusion

The differentiation of this compound from other anabolic-androgenic steroids requires the use of advanced analytical techniques such as GC-MS and LC-MS/MS. By following the detailed protocols and utilizing the comparative data provided in this application note, researchers can achieve reliable and unambiguous identification of this compound. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation. Both methods, when properly validated, are suitable for the confirmation of this compound in various matrices.

Application Notes and Protocols for the Administration of Drostanolone Propionate in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drostanolone propionate, also known as dromostanolone propionate, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT).[1][2] It is recognized for its moderate anabolic and weak androgenic effects.[3] In research, it serves as a valuable tool for studying androgen receptor (AR) signaling, muscle physiology, and the potential therapeutic or adverse effects of AAS. Unlike testosterone, this compound is not a substrate for the aromatase enzyme, meaning it cannot be converted into estrogenic metabolites.[3][4] Its primary mechanism of action is through binding to and activating the androgen receptor, which in turn modulates gene transcription to increase protein synthesis (anabolism) and decrease amino acid breakdown (catabolism).[3][5]

These application notes provide a comprehensive guide for the preparation and administration of this compound propionate in rodent models, summarizing dosage information and detailing standardized protocols to ensure experimental reproducibility and animal welfare.

Quantitative Data Presentation: Dosage and Administration

The optimal dose of this compound propionate must be determined empirically based on the specific research question, rodent species, and strain. The following table summarizes dosages used for this compound propionate and other relevant AAS in rodent studies, providing a reference for dose-ranging experiments.

CompoundRodent SpeciesDose RangeAdministration RouteVehicleFrequencyStudy Context / Effects NotedReference
This compound Propionate Rat (Female)4 - 900 µ g/rat Subcutaneous (SC)Propylene GlycolDailyEstrus suppression[6]
Testosterone Propionate Mouse (Male)60 - 120 mg/kgNot SpecifiedSesame OilWeeklyMimicking high doses in human abusers to study aggression[7]
Testosterone Propionate Mouse (Male)0.075 - 7.5 mg/kgNot SpecifiedNot SpecifiedSingle DoseAssessing rewarding properties (Conditioned Place Preference)[8]
Testosterone Propionate Rat (Male)0.62 mg/ratSubcutaneous (SC)Sesame OilDailyInduction of precocious copulatory behavior[9]
Nandrolone Decanoate Rat (Male)6 mg/kgIntramuscular (IM)Sesame Seed OilWeeklyInvestigating effects on aged skeletal muscle[10]
Stanozolol Rat (Female)0.05 - 5 mg/kgNot SpecifiedNot SpecifiedDailyInvestigating effects on pubertal onset and estrous cyclicity[11]
AAS Cocktail Mouse (Female)7.5 mg/kg (total)Intraperitoneal (IP)Sesame Oil6 days/weekStudying effects on GABAergic transmission in the forebrain[12]

Experimental Protocols

All procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and prioritize animal welfare.

Protocol 1: Preparation of this compound Propionate for Injection

This compound propionate is a crystalline powder that must be dissolved in a suitable sterile vehicle for injection.[2] Oily vehicles are commonly used to create a depot for sustained release.

Materials:

  • This compound propionate powder

  • Sterile vehicle (e.g., sesame oil, cottonseed oil, propylene glycol)[6][7][10]

  • Sterile, sealed glass vials

  • Sterile syringes and needles (e.g., 18G for drawing, 23-25G for injection)

  • 70% ethanol

  • Vortex mixer and/or magnetic stirrer

  • Warming plate or water bath (optional)

Procedure:

  • Calculate Concentration: Determine the required concentration (mg/mL) based on the desired dose (mg/kg) and the average weight of the animals.

  • Sterilization: Aseptically wipe the rubber septa of the vehicle and empty sterile vials with 70% ethanol.

  • Weighing: Accurately weigh the required amount of this compound propionate powder and add it to the sterile vial.

  • Dissolution:

    • Using a sterile syringe and an 18G needle, draw the calculated volume of the sterile vehicle.

    • Add the vehicle to the vial containing the this compound propionate powder.

    • Seal the vial and mix vigorously using a vortex mixer. Gentle warming (to ~40°C) can aid in dissolution, but ensure the compound's stability at that temperature.

  • Ensure Sterility: All steps should be performed in a laminar flow hood to maintain sterility.

  • Storage: Store the final solution according to the manufacturer's recommendations, typically at room temperature and protected from light.

Protocol 2: Administration via Intramuscular (IM) Injection

IM injection is a common route for administering AAS esters, allowing for the formation of a depot in the muscle tissue from which the steroid is slowly released.[3][10] The elimination half-life of this compound propionate via this route is approximately 2 days.[3]

Procedure (Rat Model):

  • Animal Restraint: Restrain the rat securely. One effective method is to wrap the animal in a towel, exposing only the hind limb to be injected.

  • Site Selection: The primary injection site is the quadriceps muscle on the cranial aspect of the thigh or the gluteal muscles. Alternate legs for repeated injections.

  • Injection:

    • Use a sterile 23-25G needle.

    • Insert the needle into the thickest part of the muscle, being careful to avoid the femur and major nerves (like the sciatic nerve in the caudal thigh).

    • Aspirate slightly by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and insert it in a different location.

    • Inject the solution slowly to minimize tissue damage. The typical maximum volume for a rat is 0.1-0.3 mL per site.

  • Post-Procedure: Withdraw the needle and gently massage the area to aid dispersion. Return the animal to its cage and monitor for any signs of distress, lameness, or inflammation at the injection site.

Protocol 3: Administration via Subcutaneous (SC) Injection

Subcutaneous injection is a less invasive alternative to IM injection and is also suitable for oil-based depots.[2][6]

Procedure (Mouse/Rat Model):

  • Animal Restraint: Restrain the animal appropriately. For mice and rats, this can be done by grasping the loose skin over the shoulders (scruff).

  • Site Selection: The most common site is the loose skin over the back, between the shoulder blades.[13] This area has fewer sensory nerve endings, minimizing discomfort. Vary the injection site if repeated dosing is necessary.[13]

  • Injection:

    • Use a sterile 23-27G needle.

    • Lift the skin to create a "tent."

    • Insert the needle, bevel up, at the base of the tented skin, parallel to the spine.

    • Inject the solution into the subcutaneous space. You should feel minimal resistance.

    • The maximum recommended volume is typically 1-2 mL for a rat and 0.1-0.2 mL for a mouse.

  • Post-Procedure: Withdraw the needle and briefly pinch the injection site closed to prevent leakage. Return the animal to its cage and monitor for any adverse reactions.

Mandatory Visualizations

Signaling Pathway

This compound Signaling Pathway cluster_cell Target Cell cluster_nucleus Nucleus DP This compound Propionate (Prodrug) D This compound (Active Steroid) DP->D Metabolism (Esterase action) AR Androgen Receptor (AR) D->AR Binds in Cytoplasm Complex This compound-AR Complex AR->Complex ARE Androgen Response Element (ARE) on DNA Complex->ARE Translocation GeneTx Modulation of Gene Transcription ARE->GeneTx Effects Increased Protein Synthesis (Anabolic Effects) GeneTx->Effects

Caption: Mechanism of action for this compound propionate.

Experimental Workflow

Caption: A generalized experimental workflow for rodent studies.

References

Methodology for Assessing Drostanolone Binding Affinity to Sex Hormone-Binding Globulin (SHBG)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sex Hormone-Binding Globulin (SHBG) is a glycoprotein that binds to androgens and estrogens in the bloodstream, thereby regulating their bioavailability. Understanding the binding affinity of synthetic androgens, such as drostanolone, to SHBG is crucial for elucidating their pharmacokinetic and pharmacodynamic profiles. This document provides detailed methodologies for assessing the binding affinity of this compound to SHBG, including quantitative data presentation, experimental protocols, and visual representations of relevant pathways and workflows.

Data Presentation: Quantitative Analysis of Steroid Binding to SHBG

The binding affinity of various steroids to SHBG can be compared using their relative binding affinities (RBA). The following table summarizes the RBA of this compound and other relevant steroids to human SHBG, as determined by competitive binding assays. Dihydrotestosterone (DHT) is typically used as the reference compound with an RBA of 100%.

SteroidChemical NameRelative Binding Affinity (%) to SHBG
Dihydrotestosterone (DHT)5α-Androstan-17β-ol-3-one100
This compound 2α-Methyl-5α-androstan-17β-ol-3-one 39
Testosterone4-Androsten-17β-ol-3-one19
Mesterolone1α-Methyl-5α-dihydrotestosterone82–440
Methenolone1-Methyl-δ¹-5α-androsten-17β-ol-3-one3
Methasterone2α,17α-Dimethyl-5α-dihydrotestosterone58
Methyltestosterone17α-Methyl-4-androsten-17β-ol-3-one5–64

Data sourced from Saartok T, Dahlberg E, Gustafsson JA (1984)[1][2][3] and Wikipedia's compilation of steroid affinities[4].

Experimental Protocols

Several robust methods can be employed to determine the binding affinity of this compound to SHBG. The choice of method will depend on the specific requirements of the study, including the need for high-throughput screening, detailed kinetic information, or thermodynamic parameters.

Competitive Radioligand Binding Assay

This is a classic and widely used method to determine the affinity of a ligand for a receptor by measuring the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target protein (SHBG).

Principle: A fixed concentration of radiolabeled ligand (e.g., [³H]-DHT) is incubated with SHBG in the presence of increasing concentrations of the unlabeled competitor (this compound). The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50. The binding affinity (Ki) of the competitor can then be calculated using the Cheng-Prusoff equation.

Protocol:

  • Preparation of Reagents:

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.1% bovine serum albumin (BSA).

    • SHBG Solution: Purified human SHBG diluted in assay buffer to a final concentration that binds approximately 10% of the total radioligand added.

    • Radioligand Solution: [³H]-Dihydrotestosterone ([³H]-DHT) diluted in assay buffer to a final concentration typically near its Kd value for SHBG.

    • Competitor (this compound) Solutions: A series of dilutions of this compound in assay buffer, typically spanning a 5-log unit range.

    • Wash Buffer: Ice-cold PBS.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer (for total binding) or a high concentration of unlabeled DHT (for non-specific binding).

    • Add 50 µL of the various dilutions of this compound to the appropriate wells.

    • Add 50 µL of the [³H]-DHT solution to all wells.

    • Add 100 µL of the SHBG solution to all wells to initiate the binding reaction.

    • Incubate the plate at 4°C for 2-4 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. This traps the SHBG-ligand complex on the filter.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the maximum specific binding against the log concentration of this compound.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for SHBG.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rate constants) in addition to binding affinity.

Principle: SHBG is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding of this compound to SHBG causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Protocol:

  • Immobilization of SHBG:

    • Activate the carboxymethylated dextran surface of a sensor chip (e.g., CM5) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of purified SHBG (typically 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP).

    • Inject the this compound solutions over the SHBG-immobilized surface at a constant flow rate.

    • Monitor the association of this compound with SHBG in real-time.

    • After the association phase, switch to flowing the running buffer alone to monitor the dissociation of the this compound-SHBG complex.

  • Regeneration:

    • After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the this compound-SHBG interaction without denaturing the immobilized SHBG (e.g., a short pulse of low pH glycine-HCl).

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of the rate constants: Kd = kd / ka .

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Principle: A solution of this compound is titrated into a solution of SHBG in the sample cell of a microcalorimeter. The heat released or absorbed during the binding event is measured.

Protocol:

  • Sample Preparation:

    • Prepare solutions of purified SHBG and this compound in the same buffer to minimize heats of dilution. A common buffer is PBS at pH 7.4.

    • Degas both solutions to prevent the formation of air bubbles in the calorimeter.

    • Determine the accurate concentrations of both SHBG and this compound.

  • ITC Experiment:

    • Load the SHBG solution (typically 10-50 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (typically 10-20 times the concentration of SHBG) into the injection syringe.

    • Perform a series of small, sequential injections of the this compound solution into the SHBG solution while maintaining a constant temperature.

    • Record the heat change after each injection.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to SHBG.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

    • The change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated using the following equations:

      • ΔG = -RT ln(Ka) , where Ka = 1/Kd and R is the gas constant.

      • ΔG = ΔH - TΔS

Mandatory Visualizations

SHBG Signaling Pathway

SHBG is not merely a passive carrier of sex steroids. It can also mediate cellular signaling through membrane-bound receptors. The binding of a steroid to the SHBG-receptor complex can trigger intracellular signaling cascades.

SHBG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound SHBG SHBG This compound->SHBG Binds Complex This compound-SHBG-Receptor Complex This compound->Complex SHBG_R SHBG Receptor SHBG->SHBG_R Binds SHBG_R->Complex AC Adenylate Cyclase Complex->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: SHBG-mediated signaling pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of this compound to SHBG.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - SHBG - [3H]-DHT (Radioligand) - this compound (Competitor) - Buffers Incubation Incubate: SHBG + [3H]-DHT + this compound Reagents->Incubation Separation Separate Bound from Free: Vacuum Filtration Incubation->Separation Quantification Quantify Bound Radioligand: Scintillation Counting Separation->Quantification Plotting Plot % Inhibition vs. [this compound] Quantification->Plotting Calculation Calculate IC50 and Ki Plotting->Calculation

Caption: Workflow for a competitive binding assay.

References

Application Notes and Protocols: Drostanolone as a Reference Standard in Doping Control Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drostanolone, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone, is a substance prohibited at all times in sport by the World Anti-Doping Agency (WADA).[1][2][3] Its detection in athlete samples is a key focus of anti-doping laboratories worldwide. The use of certified reference standards of this compound and its metabolites is fundamental to the accuracy and reliability of analytical findings. These reference materials are essential for method validation, calibration, and quality control in chromatographic-mass spectrometric assays.

This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in doping control analysis, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques.

Chemical and Physical Properties of this compound

This compound (2α-methyl-5α-androstan-17β-ol-3-one) is characterized by its anabolic and anti-estrogenic properties. An understanding of its chemical structure is crucial for interpreting mass spectral data.

PropertyValue
Chemical Formula C₂₀H₃₂O₂
Molar Mass 304.47 g/mol
CAS Number 58-19-5
Appearance White crystalline solid

Metabolic Pathway of this compound

The detection of this compound in doping control relies heavily on the identification of its urinary metabolites. The parent compound is extensively metabolized in the human body, primarily through reduction and conjugation. The main metabolic routes include the reduction of the 3-keto group and conjugation with glucuronic acid or sulfate at various positions. The identification of these metabolites, particularly long-term metabolites, significantly extends the window of detection for this compound misuse.

Drostanolone_Metabolism This compound This compound Metabolite1 2α-methyl-androsterone (Major Metabolite) This compound->Metabolite1 Reduction Metabolite2 2α-methyl-etiocholanolone This compound->Metabolite2 Reduction Glucuronide_Conjugates Glucuronide Conjugates Metabolite1->Glucuronide_Conjugates Conjugation Sulfate_Conjugates Sulfate Conjugates Metabolite1->Sulfate_Conjugates Conjugation Metabolite2->Glucuronide_Conjugates Conjugation

Caption: Simplified metabolic pathway of this compound.

Doping Control Analytical Workflow

The overall workflow for the analysis of this compound and other anabolic agents in a WADA-accredited laboratory is a multi-step process designed to ensure accuracy and defend against false positives.

Doping_Control_Workflow cluster_0 Sample Collection and Processing cluster_1 Initial Testing Procedure (Screening) cluster_2 Confirmation and Reporting Sample_Collection Urine Sample Collection (A and B bottles) Sample_Login Sample Receipt and Login in Laboratory Sample_Collection->Sample_Login Aliquoting Aliquoting for Screening Sample_Login->Aliquoting Sample_Preparation Sample Preparation (e.g., Hydrolysis, Extraction) Aliquoting->Sample_Preparation Screening_Analysis GC-MS or LC-MS/MS Screening Sample_Preparation->Screening_Analysis Data_Analysis Data Review vs. Reference Standards Screening_Analysis->Data_Analysis Confirmation_Analysis Confirmation Analysis (if required) Data_Analysis->Confirmation_Analysis Presumptive Positive Reporting Reporting of Findings Data_Analysis->Reporting Negative Data_Confirmation Confirmation Data Review Confirmation_Analysis->Data_Confirmation Data_Confirmation->Reporting

Caption: General workflow for doping control analysis of anabolic steroids.

Application Note 1: GC-MS Analysis of this compound and its Metabolites

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the detection of anabolic steroids in urine. Due to the low volatility of steroids, a derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis. The most common derivatization method is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.

Data Presentation

The following table summarizes the characteristic mass spectral data for the TMS derivatives of this compound and a major metabolite.

CompoundRetention Index (RI)Precursor Ion (m/z)Key Fragment Ions (m/z)
This compound-TMS ~2950448433, 288, 143
2α-methyl-androsterone-TMS ~2985450435, 360, 270, 143

Experimental Protocol: GC-MS Analysis

  • Sample Preparation (Hydrolysis and Extraction):

    • To 2 mL of urine, add an internal standard (e.g., deuterated testosterone).

    • Add 1 mL of phosphate buffer (pH 7.0).

    • Add 50 µL of β-glucuronidase from E. coli.

    • Incubate at 50°C for 1 hour to hydrolyze glucuronide conjugates.

    • Adjust the pH to 9 with sodium carbonate buffer.

    • Perform a liquid-liquid extraction with 5 mL of n-pentane.

    • Vortex for 5 minutes and centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 100 µL of a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide, and ethanethiol (1000:2:6, v/w/v).

    • Incubate at 60°C for 20 minutes.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector: Splitless mode, 280°C.

    • Oven Temperature Program: Initial temperature of 180°C, hold for 2 minutes, ramp to 240°C at 3°C/min, then ramp to 310°C at 20°C/min and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions.

Application Note 2: LC-MS/MS Analysis of this compound Metabolites

Introduction

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the direct analysis of conjugated steroid metabolites (glucuronides and sulfates) without the need for derivatization. This allows for a more comprehensive metabolic profile and can lead to the identification of long-term metabolites.

Data Presentation

The following table summarizes the Multiple Reaction Monitoring (MRM) transitions for the detection of key this compound metabolites.

MetabolitePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound Glucuronide 481.3305.2113.125
2α-methyl-androsterone Glucuronide 483.3307.2113.125
This compound Sulfate 383.297.080.030
2α-methyl-androsterone Sulfate 385.297.080.030

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation (Direct Injection or SPE):

    • Direct Injection:

      • Centrifuge 1 mL of urine at 10,000 rpm for 5 minutes.

      • Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase.

      • Inject into the LC-MS/MS system.

    • Solid-Phase Extraction (SPE):

      • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

      • Load 1 mL of urine onto the cartridge.

      • Wash the cartridge with 3 mL of water.

      • Elute the analytes with 3 mL of methanol.

      • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

    • Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and re-equilibrate at 10% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM).

Conclusion

The use of this compound and its metabolite reference standards is indispensable for the reliable identification and confirmation of this compound abuse in sports. The detailed protocols provided for GC-MS and LC-MS/MS analysis serve as a foundation for laboratories to develop and validate their own methods in accordance with WADA guidelines. The continuous investigation into novel and long-term metabolites remains a critical aspect of anti-doping research to enhance detection capabilities.

References

Application of Gas Chromatography for Drostanolone Purity Testing

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Drostanolone (2α-methyl-5α-androstan-17β-ol-3-one) is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT).[1] It is primarily available as an ester prodrug, most commonly this compound propionate, for intramuscular administration. In the pharmaceutical and drug development sectors, ensuring the purity of active pharmaceutical ingredients (APIs) like this compound is critical for safety and efficacy. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a powerful and widely used technique for the purity assessment and quantitative analysis of steroids.[2][3] This application note details a validated GC-MS method for the determination of this compound purity and the identification of related substances.

Principle of the Method

Gas chromatography separates volatile and thermally stable compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. For steroid analysis, which often involves compounds with low volatility, a derivatization step to form more volatile analogues (e.g., trimethylsilyl ethers) may be employed, though direct analysis is also feasible, particularly with robust, high-temperature columns.[3][4] Following separation, the analytes are detected by a mass spectrometer, which provides both quantification and structural information, allowing for the unambiguous identification of the main compound and any impurities.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of anabolic steroids.

Experimental Protocols

Reagents and Materials
  • This compound Propionate Reference Standard (USP or equivalent, >99.5% purity)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (derivatizing agent, if required)

  • Internal Standard (IS): Testosterone Phenylpropionate or a suitable non-interfering steroid.

  • Helium (carrier gas, 99.999% purity)

  • Sample Vials (2 mL, amber, with PTFE-lined caps)

Instrumentation

A gas chromatograph equipped with a mass spectrometer is used. The following is a representative system:

  • Gas Chromatograph: Agilent 7890A GC System (or equivalent)

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector (or equivalent)

  • Autosampler: Agilent 7683B Series (or equivalent)

  • GC Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

Preparation of Solutions
  • Internal Standard Stock Solution (IS): Accurately weigh and dissolve approximately 10 mg of Testosterone Phenylpropionate in methanol to prepare a stock solution of 1 mg/mL.

  • This compound Stock Solution: Accurately weigh and dissolve approximately 25 mg of this compound Propionate reference standard in methanol in a 25 mL volumetric flask to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound Stock Solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Add a constant amount of the IS to each calibration standard.

  • Sample Preparation: For an oil-based injectable formulation, accurately weigh a portion of the sample equivalent to 25 mg of this compound propionate into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Mix thoroughly and allow any excipients to settle or centrifuge if necessary. Transfer an aliquot of the supernatant for analysis. For a bulk powder, prepare a solution with a nominal concentration of 1 mg/mL in methanol.

Chromatographic Conditions
  • Injector Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless[2]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 200°C, hold for 2 minutes.

    • Ramp 1: Increase to 250°C at 15°C/min, hold for 10 minutes.[2]

    • Ramp 2: Increase to 300°C at 20°C/min, hold for 5 minutes.[2]

  • MS Interface Temperature: 280°C[2]

  • MS Ion Source Temperature: 230°C[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-550 amu) for impurity identification.

    • SIM Ions for this compound Propionate: (Monitor characteristic ions, e.g., m/z 360 (M+), 304, 262)

    • SIM Ions for IS (Testosterone Phenylpropionate): (Monitor characteristic ions)

Method Validation

The method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: Analyze blank samples (matrix without analyte) to ensure no interfering peaks are present at the retention times of this compound and its potential impurities.

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area ratio of this compound to the IS against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[5]

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.[5]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.[5]

    • Intermediate Precision (Inter-day precision): Analyze the samples on two different days by different analysts. The RSD should be ≤ 3%.[5]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

Data Presentation

The quantitative data from the method validation is summarized in the tables below.

Table 1: Chromatographic Parameters
ParameterValue
Retention Time of this compound Propionate~12.5 min
Retention Time of Internal Standard~15.2 min
Tailing Factor for this compound Peak< 1.5
Theoretical Plates> 50000
Table 2: Method Validation Summary
Validation ParameterResultAcceptance Criteria
Linearity (1-100 µg/mL)
Correlation Coefficient (r²)0.9995≥ 0.999
Accuracy (Recovery %)
80% Level99.2%98.0 - 102.0%
100% Level100.5%98.0 - 102.0%
120% Level101.1%98.0 - 102.0%
Precision (RSD %)
Repeatability (n=6)0.85%≤ 2.0%
Intermediate Precision1.32%≤ 3.0%
Sensitivity
Limit of Detection (LOD)0.1 µg/mL-
Limit of Quantitation (LOQ)0.3 µg/mL-
Table 3: Common Impurities and Related Substances
Compound NamePotential OriginExpected Retention Time (Relative to this compound)
This compoundHydrolysis of esterEarlier
2α-Methyl-5α-androstan-3,17-dioneOxidation of this compoundLater
Epimer of this compound (e.g., 17α-ol)Synthesis byproductClose to main peak
Dihydrotestosterone (DHT)Starting materialEarlier

Mandatory Visualization

Workflow for this compound Purity Testing by GC-MS

G cluster_0 Sample & Standard Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing & Reporting A Accurately weigh This compound sample/standard B Dissolve in Methanol to a known concentration (e.g., 1 mg/mL) A->B C Add Internal Standard (e.g., Testosterone Phenylpropionate) B->C D Prepare Calibration Curve and QC Samples C->D E Inject 1 µL into GC-MS D->E F Separation on HP-5MS Column E->F G Detection by MS (SIM/Scan Mode) F->G H Integrate Peak Areas G->H I Generate Calibration Curve H->I J Calculate Purity (%) and Impurity Profile I->J K Final Report Generation J->K

Caption: Workflow for this compound Purity Testing.

Logical Relationship of Purity Assessment

G main This compound Sample gc_separation GC Separation main->gc_separation peak_main Main Peak (this compound Propionate) gc_separation->peak_main peak_impurity Impurity Peaks gc_separation->peak_impurity area_percent Area Percent Calculation (Purity Assay) peak_main->area_percent peak_impurity->area_percent ms_id MS Spectral Identification peak_impurity->ms_id report Purity Report area_percent->report ms_id->report

Caption: Purity Assessment Logic Diagram.

References

Application of Drostanolone in Muscle Wasting Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drostanolone, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), has been historically used in clinical settings for the treatment of breast cancer.[1] Its anabolic properties, which promote muscle growth and strength, have also led to its investigation for conditions associated with muscle wasting, such as cachexia and sarcopenia.[2] This document provides a comprehensive overview of the potential applications of this compound in preclinical muscle wasting disease models, detailing its mechanism of action, and providing generalized experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its anabolic effects primarily through its interaction with the androgen receptor (AR) in skeletal muscle tissue.[3][4] As a DHT derivative, it does not convert to estrogen, which mitigates estrogen-related side effects like water retention.[5] The binding of this compound to the AR initiates a cascade of molecular events that shift the balance of protein metabolism towards anabolism.

The primary mechanisms include:

  • Increased Protein Synthesis: Activation of the AR by this compound is believed to stimulate the mTOR pathway, a central regulator of protein synthesis, leading to an increase in muscle protein production.[6] Androgens can also enhance the production of insulin-like growth factor-1 (IGF-1), a potent anabolic hormone.[7]

  • Decreased Protein Degradation: this compound may have anti-catabolic effects by inhibiting the action of cortisol, a glucocorticoid hormone that promotes muscle breakdown.[2] Androgens have also been shown to suppress the expression of muscle-specific ubiquitin ligases, such as MuRF1 and MAFbx, which are key components of the ubiquitin-proteasome system responsible for protein degradation.[8][9]

  • Satellite Cell Activation: Androgens can stimulate the proliferation and differentiation of satellite cells, which are muscle stem cells crucial for muscle repair and hypertrophy.[7]

Signaling Pathways

The anabolic effects of this compound are mediated through a complex interplay of signaling pathways within the muscle cell. The following diagram illustrates a proposed mechanism of action.

Drostanolone_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Muscle Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to Drostanolone_AR This compound-AR Complex AR->Drostanolone_AR Nucleus Nucleus Drostanolone_AR->Nucleus Translocates to ARE Androgen Response Element (ARE) Drostanolone_AR->ARE Binds to mTOR_pathway mTOR Pathway Drostanolone_AR->mTOR_pathway Activates Ubiquitin_Proteasome Ubiquitin-Proteasome System (e.g., MuRF1, MAFbx) Drostanolone_AR->Ubiquitin_Proteasome Inhibits Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Increased Protein Synthesis mRNA->Protein_Synthesis Translates to Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy mTOR_pathway->Protein_Synthesis Promotes Protein_Degradation Decreased Protein Degradation Ubiquitin_Proteasome->Protein_Degradation Leads to Protein_Degradation->Muscle_Hypertrophy Contributes to

Proposed signaling pathway of this compound in skeletal muscle.

Quantitative Data Summary

Due to a lack of publicly available, peer-reviewed preclinical studies of this compound in specific muscle wasting disease models, the following table summarizes the expected effects based on the known anabolic properties of this compound and related androgens. These values are hypothetical and should be determined experimentally.

ParameterExpected OutcomeHypothetical ChangeRelevant Disease Models
Body Weight Increase+5-15%Cachexia, Sarcopenia
Lean Body Mass Significant Increase+10-25%Cachexia, Sarcopenia, Muscular Dystrophy
Fat Mass Decrease-5-15%Sarcopenic Obesity
Muscle Fiber Cross-Sectional Area (CSA) Increase+15-30%All models
Grip Strength Increase+10-20%Sarcopenia, Muscular Dystrophy
Muscle Protein Synthesis Rate Increase+20-40%All models
Muscle Protein Degradation Rate Decrease-15-30%All models
Myostatin Expression Potential DecreaseVariableMuscular Dystrophy, Cachexia
IGF-1 Expression Potential IncreaseVariableAll models

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound in common preclinical models of muscle wasting.

Cancer Cachexia Model

Objective: To assess the ability of this compound to ameliorate muscle wasting in a tumor-bearing mouse model.

Experimental Workflow:

Cancer_Cachexia_Workflow start Start acclimatize Acclimatize Mice (e.g., C57BL/6) start->acclimatize tumor_implant Implant Tumor Cells (e.g., Lewis Lung Carcinoma) acclimatize->tumor_implant randomize Randomize into Groups (Vehicle, this compound) tumor_implant->randomize treatment Administer Treatment (Subcutaneous Injection) randomize->treatment monitor Monitor Body Weight, Food Intake, Tumor Growth treatment->monitor endpoint Endpoint Analysis (e.g., 21 days post-implant) monitor->endpoint tissue_collection Collect Tissues (Muscle, Tumor, Blood) endpoint->tissue_collection analysis Analyze Muscle Mass, Histology, Biomarkers tissue_collection->analysis end End analysis->end

Workflow for a cancer cachexia study.

Methodology:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Tumor Induction: Subcutaneous injection of Lewis Lung Carcinoma (LLC) cells into the flank.

  • Grouping:

    • Vehicle control (e.g., sesame oil).

    • This compound propionate (e.g., 1-10 mg/kg body weight, administered subcutaneously 3 times per week).

  • Monitoring: Daily measurement of body weight, food intake, and tumor volume.

  • Endpoint Analysis (Day 21 or when humane endpoints are reached):

    • Body Composition: DEXA scan for lean and fat mass.

    • Muscle Function: Grip strength test.

    • Tissue Collection: Euthanize animals and harvest tibialis anterior (TA), gastrocnemius, and soleus muscles, as well as the tumor.

    • Histology: Cryosection TA muscles and perform H&E staining to measure muscle fiber cross-sectional area.

    • Biochemical Analysis: Western blot or qPCR for markers of protein synthesis (p-mTOR, p-S6K1) and degradation (MuRF1, atrogin-1) in muscle lysates.

Sarcopenia Model (Age-Related Muscle Wasting)

Objective: To evaluate the long-term effects of this compound on muscle mass and function in aged mice.

Methodology:

  • Animal Model: Aged male C57BL/6 mice (e.g., 20-24 months old).

  • Grouping:

    • Vehicle control.

    • This compound enanthate (e.g., 5-20 mg/kg body weight, administered subcutaneously once every 2 weeks for 12 weeks).

  • Monitoring: Monthly measurement of body weight and grip strength.

  • Endpoint Analysis (after 12 weeks of treatment):

    • Body Composition: DEXA scan.

    • Muscle Function: Grip strength and rotarod performance.

    • Tissue Collection and Analysis: As described for the cachexia model.

Dexamethasone-Induced Atrophy Model

Objective: To assess the ability of this compound to prevent glucocorticoid-induced muscle atrophy.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats.

  • Grouping:

    • Vehicle control.

    • Dexamethasone (e.g., 5 mg/kg/day, intraperitoneal injection).

    • Dexamethasone + this compound propionate (e.g., 5 mg/kg/day, subcutaneous injection).

  • Treatment Duration: 7-14 days.

  • Endpoint Analysis:

    • Measurement of muscle mass (tibialis anterior, gastrocnemius).

    • Histological analysis of muscle fiber CSA.

    • Biochemical analysis of protein synthesis and degradation markers.

Conclusion

This compound, through its action as an androgen receptor agonist, holds theoretical potential for the treatment of muscle wasting diseases. Its anabolic properties, including the stimulation of protein synthesis and inhibition of protein degradation, make it a candidate for further investigation. However, the lack of robust preclinical data in relevant disease models is a significant gap in the literature. The experimental protocols outlined here provide a framework for future studies to systematically evaluate the efficacy and safety of this compound in mitigating muscle atrophy. Such research is crucial to determine its therapeutic index and potential for clinical translation in the management of muscle wasting conditions. It is also imperative to consider the potential androgenic side effects, such as virilization in females and suppression of endogenous testosterone production, in any therapeutic application.[3]

References

Troubleshooting & Optimization

Technical Support Center: Drostanolone Dosage Optimization in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research, scientific, and drug development professionals for investigational purposes only. The protocols and data presented are hypothetical and for illustrative purposes, as there is a lack of publicly available, peer-reviewed studies specifically detailing the optimization of drostanolone dosage for maximal anabolic effect in rats. All animal research must be conducted under strict ethical guidelines and with the approval of an Institutional Animal Care and Use Committee (IACUC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose range for this compound propionate in rat studies based on allometric scaling from human data?

A1: While direct data is limited, a common approach is to use allometric scaling from human therapeutic doses. Given a human dose of 100-200 mg per week, a starting point for a rat study might be in the range of 1-5 mg/kg/week, administered via subcutaneous or intramuscular injection. However, dose-response studies are crucial to determine the optimal dosage for specific anabolic outcomes in a given rat strain.

Q2: What is the recommended vehicle for solubilizing this compound propionate for injection in rats?

A2: this compound propionate is an oil-based steroid. Common vehicles for its administration in animal studies include sterile sesame oil, cottonseed oil, or a mixture of benzyl alcohol (as a preservative and co-solvent) and benzyl benzoate (as a co-solvent). The final concentration should be optimized to ensure complete dissolution and stability, and to minimize injection site reactions. A typical formulation might be 2% benzyl alcohol and 20% benzyl benzoate in a carrier oil.

Q3: How frequently should this compound propionate be administered to maintain stable blood levels in rats?

A3: this compound propionate has a relatively short half-life. To maintain stable serum concentrations, injections are typically administered every other day (EOD) or three times a week. The exact frequency should be determined based on pharmacokinetic pilot studies if possible.

Q4: What are the primary biomarkers to assess the anabolic effects of this compound in rats?

A4: Key indicators of anabolism include monitoring changes in body weight, specifically lean body mass. Direct measurement of the wet weight of specific muscles, such as the levator ani, gastrocnemius, and soleus, at the end of the study is a primary endpoint. Additionally, analyzing serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) can provide insights into the endocrine effects.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Injection site irritation or abscess - Vehicle incompatibility- Non-sterile injection technique- High injection volume or concentration- Filter-sterilize the vehicle and final drug solution.- Ensure aseptic technique during injection.- Reduce injection volume by splitting the dose into multiple sites or decreasing the concentration.- Rotate injection sites.
Inconsistent anabolic response between animals - Inaccurate dosing- Genetic variability within the rat strain- Differences in food and water intake- Use precise microliter syringes for accurate dosing.- Ensure a homogenous and genetically stable rat population.- House animals individually to monitor food and water consumption accurately.- Increase the sample size to improve statistical power.
Weight loss or reduced food intake - Suprathreshold dosage causing toxicity- Stress from handling and injection- Conduct a dose-finding study to identify the maximum tolerated dose.- Reduce the dose to a lower, potentially more anabolic range.- Allow for a proper acclimatization period before starting the experiment.- Handle animals gently and consistently.
Unexpected mortality - Severe toxicity from high dosage- Contamination of the injectable solution- Immediately halt the study and perform necropsies to determine the cause of death.- Re-evaluate the dosage regimen and consider starting with a much lower dose.- Ensure the purity and sterility of the this compound and vehicle.

Experimental Protocols

Protocol 1: Dose-Response Study for Anabolic Effects
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old), n=10 per group.

  • Acclimatization: House animals in individual cages for one week prior to the experiment with ad libitum access to food and water.

  • Groups:

    • Group 1: Vehicle control (e.g., sterile sesame oil).

    • Group 2: this compound propionate (1 mg/kg/week).

    • Group 3: this compound propionate (2.5 mg/kg/week).

    • Group 4: this compound propionate (5 mg/kg/week).

  • Drug Preparation: Dissolve this compound propionate in sterile sesame oil to the desired concentrations.

  • Administration: Administer the assigned treatment via intramuscular injection three times a week for a total of 8 weeks.

  • Monitoring: Record body weight and food intake twice weekly.

  • Endpoint Analysis: At the end of the 8-week period, euthanize the animals. Dissect and weigh the levator ani, gastrocnemius, and soleus muscles. Collect blood for serum analysis of testosterone, LH, and FSH.

Data Presentation

Table 1: Example Dose-Response Effects of this compound on Muscle Mass in Rats (Hypothetical Data)

Group Dosage (mg/kg/week) Mean Levator Ani Weight (mg) Mean Gastrocnemius Weight (mg)
Vehicle Control0150 ± 151800 ± 100
Low Dose1250 ± 201950 ± 120
Medium Dose2.5400 ± 252200 ± 150
High Dose5420 ± 302250 ± 160

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase (8 weeks) cluster_analysis Analysis Phase acclimatization Acclimatization (1 week) grouping Randomize into 4 Groups acclimatization->grouping drug_prep Prepare this compound Solutions grouping->drug_prep administer IM Injections (3x/week) drug_prep->administer monitor Monitor Body Weight & Food Intake (2x/week) administer->monitor euthanasia Euthanasia administer->euthanasia dissection Dissect & Weigh Muscles euthanasia->dissection blood Collect Blood Samples euthanasia->blood serum_analysis Serum Hormone Analysis blood->serum_analysis

Caption: Experimental workflow for a this compound dose-response study in rats.

signaling_pathway cluster_cell Muscle Cell This compound This compound ar Androgen Receptor (AR) This compound->ar ar_complex This compound-AR Complex ar->ar_complex nucleus Nucleus ar_complex->nucleus are Androgen Response Element (ARE) transcription Gene Transcription are->transcription translation mRNA Translation transcription->translation protein Protein Synthesis translation->protein hypertrophy Muscle Hypertrophy protein->hypertrophy

overcoming drostanolone solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and methodological support for researchers encountering challenges with drostanolone solubility in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in my aqueous cell culture medium?

A1: this compound and its esters (e.g., propionate, enanthate) are highly hydrophobic, synthetic derivatives of dihydrotestosterone (DHT).[1][2] Their chemical structure makes them practically insoluble in water and aqueous solutions like cell culture media.[3][4] Attempting to dissolve them directly in such media will inevitably lead to precipitation.

Q2: What is the recommended primary solvent for preparing a this compound stock solution?

A2: The most widely recommended solvent for preparing a stock solution of this compound for in vitro use is high-purity, sterile Dimethyl Sulfoxide (DMSO).[3] Other organic solvents like Ethanol or Dimethylformamide (DMF) can also be used, though solubility levels may vary depending on the specific this compound ester.[3][5]

Q3: I've dissolved this compound in DMSO, but it precipitates immediately when I add it to my cell culture medium. What is happening?

A3: This is a common phenomenon known as solvent-shift precipitation. When your concentrated DMSO stock solution is introduced into the aqueous environment of the cell culture medium, the DMSO is rapidly diluted. This abrupt change in solvent polarity causes the local concentration of this compound to exceed its solubility limit in the now predominantly aqueous mixture, forcing it to precipitate out of the solution.[3]

Q4: How can I prevent my this compound compound from precipitating in the culture medium?

A4: To prevent precipitation, you must ensure the compound remains dispersed and below its solubility limit in the final culture medium. Several strategies can be employed:

  • Maintain Low Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally at or below 0.5%, with 0.1% being a widely accepted safe limit for most cell lines to minimize both cytotoxicity and precipitation.[3]

  • Use Rapid Dispersion Techniques: Add the stock solution dropwise into the culture medium while the medium is being gently vortexed or swirled. This facilitates rapid and even dispersion, preventing localized high concentrations of the compound that are prone to precipitation.[3]

  • Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the stock solution can help improve the solubility of the compound.[3]

  • Perform Serial Dilutions: Instead of a single large dilution, create intermediate dilutions of your stock solution in the culture medium to gradually lower the solvent concentration.[3]

Q5: What is the maximum concentration of DMSO that is safe for my cells?

A5: The cytotoxicity of DMSO is cell-line dependent. However, a final concentration of 0.1% DMSO is generally considered safe for most cell lines, while concentrations up to 0.5% are often tolerated but should be validated for your specific cell type. It is crucial to include a vehicle control (medium with the same final concentration of DMSO but without this compound) in your experiments to account for any effects of the solvent itself.[3]

Q6: Are there any alternative solvents to DMSO?

A6: Yes. If DMSO is incompatible with your experimental system, other solvents can be considered. Dimethylformamide (DMF) is a suitable alternative with good solubilizing power for many steroids.[5][6] Ethanol can also be used, although this compound's solubility is typically lower in ethanol compared to DMSO.[3][5] For any alternative solvent, it is essential to determine its specific cytotoxicity profile for your cell line and to include appropriate vehicle controls.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
This compound powder will not dissolve in the primary solvent (e.g., DMSO). Insufficient solvent volume; low temperature; poor compound purity.Increase the volume of the solvent. Gently warm the solution in a 37°C water bath and vortex until the solid is completely dissolved.[3] Ensure you are using a high-purity grade of this compound.
Precipitation occurs immediately upon adding the stock solution to the medium. The compound's solubility limit in the aqueous medium has been exceeded.Decrease the final concentration of this compound. Ensure rapid mixing upon addition.[3] Perform serial dilutions. Consider using a solubility enhancer like cyclodextrin if compatible with your assay.[3]
Cloudiness or fine precipitate forms in the culture medium over time. The compound is slowly coming out of solution due to temperature fluctuations or interactions with media components.[3][7]Reduce the final working concentration of this compound. Ensure your incubator provides a stable and consistent temperature. Visually inspect media for any signs of component precipitation before adding your compound.[8]
Inconsistent experimental results between batches. Incomplete initial dissolution of stock; degradation of stock solution; precipitation in wells.Always visually confirm complete dissolution of the stock solution. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Before analysis, inspect assay plates under a microscope for any signs of precipitation.

Data Summary Tables

Table 1: Solubility of this compound Esters in Common Organic Solvents

This compound EsterSolventReported Solubility
This compound Propionate Dimethylformamide (DMF)~30 mg/mL[5]
Dimethyl Sulfoxide (DMSO)~24 mg/mL[5]
Ethanol~2 mg/mL[5]
ChloroformVery Soluble[4]
This compound Enanthate Dimethyl Sulfoxide (DMSO)Slightly Soluble (0.1 - 1 mg/mL)[9]
EthanolSlightly Soluble (0.1 - 1 mg/mL)[9]

Note: Solubility can be affected by temperature, purity, and the specific crystalline form of the compound. Always determine the solubility for your specific batch empirically.

Table 2: General Guidelines for Final Solvent Concentration in Cell Culture

SolventRecommended Final Conc.Maximum Tolerated Conc. (Cell-line dependent)
DMSO ≤ 0.1%0.5% - 1.0%
Ethanol ≤ 0.1%~0.5%
DMF ≤ 0.05%~0.1%

Note: Always perform a dose-response experiment to determine the toxicity of the chosen solvent on your specific cell line.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Propionate Stock Solution in DMSO

Materials:

  • This compound Propionate (MW: 360.54 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Methodology:

  • Calculation: To prepare a 10 mM solution, you need 3.605 mg of this compound Propionate per 1 mL of DMSO.

  • Weighing: Carefully weigh out 3.61 mg of this compound Propionate powder and place it in a sterile tube.

  • Dissolution: Add 1 mL of sterile DMSO to the tube.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.[3]

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles or sediment. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C. This prevents degradation from repeated freeze-thaw cycles.[3]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Objective: To prepare a final concentration of 100 nM this compound Propionate in cell culture medium from a 10 mM DMSO stock solution.

Methodology:

  • Pre-warm Medium: Place the required volume of cell culture medium in a 37°C water bath or incubator until it reaches temperature.

  • Prepare Intermediate Dilution (Recommended):

    • Create a 1000x intermediate dilution. Add 2 µL of the 10 mM stock solution to 1998 µL of pre-warmed medium. This creates a 10 µM solution in a medium with 0.1% DMSO. Vortex gently.

  • Prepare Final Working Solution:

    • Add the required volume of the 10 µM intermediate solution to your main volume of pre-warmed culture medium. For example, add 1 mL of the 10 µM solution to 99 mL of medium to achieve a final concentration of 100 nM. The final DMSO concentration will be negligible (0.001%).

  • Direct Dilution (Use with Caution):

    • If preparing a small volume, you can add the stock directly. For a 100 nM final concentration from a 10 mM stock, the dilution factor is 1:100,000.

    • For 10 mL of medium, you would need to add 0.1 µL of stock. This is difficult to pipette accurately. It is better to perform an intermediate dilution as described above.

    • If direct dilution is necessary, add the stock solution to the medium while it is being gently swirled to ensure immediate dispersion.[3]

  • Final Mix: Gently swirl the final working solution before adding it to your cells.

Visualizations

Workflow for In Vitro this compound Treatment

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment Protocol weigh 1. Weigh this compound Powder add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Vortex / Warm (37°C) to Dissolve add_dmso->dissolve aliquot 4. Aliquot & Store at -20°C dissolve->aliquot warm_media 5. Pre-warm Culture Medium to 37°C aliquot->warm_media dilute 6. Serially Dilute Stock into Medium warm_media->dilute add_cells 7. Add Medicated Medium to Cells dilute->add_cells incubate 8. Incubate for Experiment Duration add_cells->incubate Assay Assay incubate->Assay G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D This compound (DHT Derivative) AR_complex Inactive Androgen Receptor (AR) Complex with HSPs D->AR_complex Binds to AR Active_AR Activated This compound-AR Complex AR_complex->Active_AR HSPs Dissociate ARE Androgen Response Element (ARE) on DNA Active_AR->ARE Translocation to Nucleus & DNA Binding Transcription Gene Transcription ARE->Transcription Response Increased Protein Synthesis (Anabolic Effect) Transcription->Response

References

troubleshooting drostanolone instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with drostanolone and its esters. The focus is on addressing the challenges of its instability in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution unstable in aqueous buffers or cell culture media?

A1: this compound and its esterified forms (e.g., this compound propionate) are highly hydrophobic synthetic anabolic-androgenic steroids derived from dihydrotestosterone (DHT).[1][2][3] Their chemical structure lacks significant polar functional groups, making them practically insoluble in water.[4] When a stock solution prepared in an organic solvent is introduced into an aqueous environment, the this compound molecules tend to aggregate and precipitate out of the solution as the organic solvent is diluted, leading to apparent instability.

The solubility of a compound is a critical factor for its bioavailability and performance in in-vitro assays.[5][6] The inherent low aqueous solubility of this compound is the primary reason for the observed instability.

Data Presentation: Solubility of this compound and its Esters

For reproducible experiments, it is crucial to start with a properly dissolved stock solution. The following table summarizes the solubility of this compound and this compound propionate in various organic solvents.

CompoundSolventSolubility
This compoundAcetonitrile1 mg/mL[7]
Ethanol1 mg/mL[7]
Methanol1 mg/mL[7]
This compound PropionateChloroformSoluble (qualitative)[8]
MethanolSoluble (qualitative)[8]
DMF30 mg/mL[9][10]
DMSO24 mg/mL[10]
Ethanol2 mg/mL[10]
Q2: What is the recommended procedure for preparing a this compound stock solution for in-vitro experiments?

A2: Due to its poor aqueous solubility, a stock solution must be prepared using an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for biological assays.[4]

Experimental Protocols: Protocol 1 - Preparation of a 10 mM this compound Ester Stock Solution in DMSO

This protocol provides a method for preparing a concentrated stock solution that can be serially diluted in aqueous media for experiments.

Materials:

  • This compound propionate (or other ester) powder (M.W. 360.53 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out 3.61 mg of this compound propionate powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of sterile DMSO to the tube.

  • Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to facilitate dissolution.[4]

  • Visual Inspection: Carefully inspect the solution to ensure no visible particles or precipitate remains. The solution should be clear.

  • Storage: Store the 10 mM stock solution at -20°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Protect the solution from light.[4][8]

Q3: I'm observing precipitation after diluting my DMSO stock solution into my aqueous experimental medium. How can I prevent this?

A3: This is the most common issue encountered when working with this compound. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous medium.[4] The key is to maintain a low final concentration of both the compound and the organic co-solvent.

Troubleshooting Guide: Preventing Precipitation

IssueCauseRecommended Solution
Immediate Precipitation The compound's solubility limit in the aqueous medium has been exceeded upon addition of the stock solution.Lower Final Concentration: Decrease the target final concentration of this compound in your experiment. • Rapid Mixing: Add the stock solution dropwise into the aqueous medium while vigorously vortexing or swirling to ensure rapid and even dispersion. This prevents localized high concentrations.[4] • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions in the final medium.[4]
Cloudiness or precipitate forms over time The solution is supersaturated and the compound is slowly crashing out. This can also be due to temperature changes or interaction with media components.Warm the Medium: Gently warming the experimental medium to 37°C before adding the stock solution can sometimes improve solubility.[4] • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO is as low as possible, ideally ≤0.1%, to minimize both cytotoxicity and its effect on solubility.[4] • Consider Solubility Enhancers: For persistent issues, the use of pharmaceutically acceptable solubilizing agents, such as cyclodextrins or polysorbate 80, could be explored.[4][11]

Mandatory Visualization: Troubleshooting Workflow for this compound Precipitation

The following diagram outlines a logical workflow for addressing precipitation issues during experiments.

G start Precipitation Observed in Aqueous Solution? check_dmso Is final DMSO concentration <= 0.1%? start->check_dmso Yes reduce_dmso Action: Reduce DMSO concentration by adjusting dilution strategy. check_dmso->reduce_dmso rapid_mix Did you use rapid vortexing/swirling during dilution? check_dmso->rapid_mix Yes reduce_dmso->check_dmso implement_mix Action: Add stock solution slowly to vortexing aqueous medium. rapid_mix->implement_mix warm_medium Is the aqueous medium pre-warmed to 37°C? rapid_mix->warm_medium Yes implement_mix->rapid_mix serial_dilution Consider Advanced Options: - Perform serial dilutions - Lower final this compound concentration - Use solubility enhancers (e.g., cyclodextrins) warm_medium->serial_dilution Still Precipitating success Solution Stable: Proceed with Experiment warm_medium->success No Precipitation implement_warm Action: Pre-warm medium to 37°C before adding the stock solution. serial_dilution->success

Caption: A troubleshooting workflow for preventing this compound precipitation.

Q4: Besides precipitation, what other forms of instability or degradation should I be aware of in aqueous solutions?

A4: While physical instability (precipitation) is the primary concern, chemical degradation can also occur. For this compound esters, such as this compound propionate, hydrolysis is a key chemical transformation.

  • Ester Hydrolysis: this compound propionate is a prodrug, designed to be hydrolyzed in the body by esterase enzymes to release the active this compound molecule.[1] This hydrolysis can also occur non-enzymatically in aqueous solutions, especially at non-neutral pH or elevated temperatures. This process converts the ester into the parent alcohol (this compound), altering the compound's properties and potentially its activity profile in a time-dependent manner.

  • Oxidation: Steroids can be susceptible to oxidation. While specific data on this compound's oxidative stability in aqueous lab solutions is limited, the steroid nucleus contains sites that could be vulnerable to oxidative degradation over long incubation periods, especially in the presence of reactive oxygen species or metal ions.

Mandatory Visualization: Hydrolysis of this compound Propionate

This diagram illustrates the chemical conversion of the prodrug this compound propionate to the active this compound.

Caption: Ester hydrolysis of this compound propionate to this compound.

Q5: How can I verify the concentration and stability of this compound in my experimental solutions over time?

A5: To ensure the accuracy of your experimental results, you may need to quantify the concentration of this compound and detect potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and widely used technique for this purpose.[12][13]

Experimental Protocols: Protocol 2 - General Workflow for LC-MS/MS Analysis

This protocol provides a high-level overview of a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound.[12]

Objective: To quantify the concentration of this compound and identify potential degradation products or metabolites in an aqueous sample.

Procedure:

  • Sample Preparation:

    • To 1 mL of your aqueous sample (e.g., cell culture medium), add a known amount of an internal standard (e.g., a deuterated version of this compound).

    • Perform a liquid-liquid extraction using an organic solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate) to isolate the steroid from the aqueous matrix.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol/water mixture) for injection into the LC-MS/MS system.[12]

  • Chromatographic Separation (LC):

    • Inject the reconstituted sample into an HPLC system.

    • Separate the analytes on a C18 reversed-phase column using a gradient elution. Mobile phase A is often water with 0.1% formic acid, and mobile phase B is acetonitrile or methanol with 0.1% formic acid.[12]

  • Mass Spectrometric Detection (MS/MS):

    • The eluent from the LC column is directed into a mass spectrometer, typically with an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in a selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions for this compound and its potential degradation products are monitored for highly selective and sensitive detection.

  • Data Analysis:

    • The amount of this compound in the sample is quantified by comparing the peak area of the analyte to the peak area of the internal standard.[12]

References

improving the detection sensitivity of drostanolone in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of drostanolone in biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and enhance detection sensitivity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the detection of this compound and its metabolites.

Q1: I am observing poor sensitivity for this compound in my LC-MS/MS analysis. What are the likely causes and how can I improve it?

A1: Low sensitivity in LC-MS/MS for neutral steroids like this compound is a common challenge. The primary reasons are often inefficient ionization and the presence of matrix effects.

  • Inefficient Ionization: this compound lacks easily ionizable functional groups.[1][2] To overcome this, consider derivatization to introduce a charged or easily ionizable moiety to the molecule.[2][3]

  • Matrix Effects: Co-eluting endogenous components from biological matrices like urine or plasma can suppress the ionization of this compound, leading to a reduced signal.[4][5][6]

    • Troubleshooting Steps:

      • Improve Sample Cleanup: Employ more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[4]

      • Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from matrix components.[7]

      • Use a Different Ionization Source: If available, atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects for certain compounds compared to electrospray ionization (ESI).[6]

      • Derivatization: Chemical derivatization can alter the chromatographic retention time of this compound, potentially moving it away from interfering matrix components, in addition to improving ionization efficiency.[2][3]

Q2: My recovery of this compound from urine samples is inconsistent and low after solid-phase extraction (SPE). How can I troubleshoot this?

A2: Low and variable recovery during SPE can be attributed to several factors related to the sorbent, solvents, and the sample itself.

  • Troubleshooting Steps:

    • Check Sorbent and pH: Ensure the SPE sorbent type is appropriate for this compound (e.g., a hydrophobic sorbent like C18). The pH of the sample and loading buffer should be optimized to ensure this compound is in a neutral form for efficient retention.

    • Optimize Wash and Elution Solvents: The wash solvent should be strong enough to remove interferences without eluting this compound. The elution solvent must be strong enough to fully recover the analyte from the sorbent. Perform a systematic evaluation of different solvent compositions.

    • Sample Pre-treatment: For urine samples, enzymatic hydrolysis with β-glucuronidase is often necessary to cleave conjugated metabolites of this compound, which may have different extraction properties.[1][8]

    • Evaluate for Breakthrough: Ensure that the sample volume and concentration are not exceeding the capacity of the SPE cartridge, which can lead to the analyte being washed away during loading.

Q3: I am using GC-MS for this compound analysis, but the peak shape is poor and the signal is weak. What should I do?

A3: Poor peak shape and low signal in GC-MS for steroids are typically due to insufficient volatility, thermal instability, or active sites in the GC system.

  • Derivatization is Key: this compound requires derivatization, most commonly silylation (e.g., using MSTFA), to increase its volatility and thermal stability.[8][9][10] Incomplete derivatization will result in poor chromatography.

    • Troubleshooting Derivatization:

      • Ensure the sample extract is completely dry before adding the derivatizing agent, as moisture will deactivate the reagent.

      • Optimize the reaction time and temperature. Some derivatization reactions may require heating.[10]

      • Use a catalyst if necessary. For example, a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide, and ethanethiol is commonly used.[8]

  • GC System Maintenance:

    • Check for Active Sites: Active sites in the injector liner or column can cause peak tailing. Use a deactivated liner and perform regular column conditioning.

    • Optimize Temperatures: Ensure the injector and transfer line temperatures are high enough to prevent condensation of the derivatized analyte, but not so high as to cause degradation.

Q4: How can I extend the detection window for this compound in a doping control context?

A4: To prolong the detection time of this compound, the focus should be on identifying and targeting its long-term metabolites, which remain in the body for a longer period than the parent drug.

  • Target Long-Term Metabolites: Research has identified several sulfated and glucuronidated metabolites of this compound that can be detected for an extended period after administration.[1][11][12] Specifically, 2α-methyl-5α-androstan-17-one-6β-ol-3α-sulfate (S4) and 2α-methyl-5α-androstan-17-one-3α-glucuronide (G1) have been proposed as potential long-term biomarkers.[11]

  • Analytical Strategy:

    • Your analytical method should be capable of detecting these conjugated metabolites. For LC-MS/MS, this may involve direct injection of diluted urine or analysis after a gentle extraction.

    • For GC-MS, a hydrolysis step (enzymatic or chemical) is required to cleave the conjugate, followed by extraction and derivatization of the resulting phase I metabolite.[11][13] Comparing results with and without hydrolysis can help in identifying conjugated metabolites.[12]

Quantitative Data Summary

The following tables summarize key performance parameters for various methods used in the detection of this compound and other steroids. This allows for a quick comparison of the sensitivity achieved by different analytical approaches.

Table 1: Comparison of Limits of Detection (LOD) and Quantitation (LOQ) for Steroids using GC-MS/MS.

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Reference
TestosteroneUrine1.02.5[9]
EstroneUrine1.02.5[9]
DihydrotestosteroneUrine1.02.5[9]
EstriolUrine2.55.0[9]
EstradiolUrine2.55.0[9]
ProgesteroneUrine1.02.5[9]
Various SteroidsUrine0.002 - 0.10.05 - 2[14]

Table 2: Comparison of Limits of Quantitation (LOQ) for Steroids using LC-MS/MS.

AnalyteMatrixLOQ (ng/mL)Reference
AndrostenedioneSerum0.08 - 7.81[15]
CorticosteroneSerum0.08 - 7.81[15]
CortisolSerum0.08 - 7.81[15]
ProgesteroneSerum0.08 - 7.81[15]
TestosteroneSerum0.08 - 7.81[15]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the sensitive detection of this compound.

Protocol 1: GC-MS Analysis of this compound in Urine with Derivatization

This protocol is based on common procedures for the analysis of anabolic androgenic steroids in urine for doping control.[8][9]

  • Sample Preparation & Hydrolysis:

    • To 2 mL of urine, add 60 µL of an internal standard solution (e.g., methyltestosterone at 50 ng/mL).[8][9]

    • Add 0.6 mL of phosphate buffer (pH 6.5) containing β-glucuronidase from E. coli.[9]

    • Incubate the mixture at 50°C for 1 hour to deconjugate the steroid metabolites.[8]

  • Liquid-Liquid Extraction (LLE):

    • Add 750 µL of a 20% K₂CO₃/KHCO₃ solution to raise the pH.[8]

    • Add 6 mL of tert-Butyl methyl ether (TBME), shake vigorously for 5 minutes, and centrifuge at 2500 rpm for 5 minutes.[8]

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Derivatization:

    • To the dry residue, add 100 µL of a derivatization reagent mixture, such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with a catalyst like ammonium iodide (NH₄I) and ethanethiol (1000:2:5, v/w/v).[8]

    • Seal the vial and heat at 60°C for 20-40 minutes.[8][9]

  • GC-MS Analysis:

    • After cooling to room temperature, inject 1-3 µL of the derivatized sample into the GC-MS system.

    • Use a suitable GC column (e.g., HP5-MS) and a temperature program that effectively separates the target analytes.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity.[16]

Protocol 2: LC-MS/MS Analysis of this compound in Plasma/Serum

This protocol outlines a general procedure for the analysis of steroids in serum or plasma, which can be adapted for this compound.[15][17][18]

  • Sample Preparation (Protein Precipitation & LLE):

    • To 100 µL of serum, add a suitable internal standard.[18]

    • Add a protein precipitating agent (e.g., acetonitrile or methanol) and vortex to mix.

    • Centrifuge to pellet the precipitated proteins.

    • Perform a liquid-liquid extraction on the supernatant using a solvent like TBME or hexane/ethyl acetate to further clean the sample and concentrate the analytes.

    • Evaporate the organic extract to dryness.

  • Reconstitution (and Optional Derivatization):

    • Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 50% methanol).[18]

    • For enhanced sensitivity, derivatization can be performed at this stage to add an easily ionizable group to the this compound molecule.[2][18]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Employ a reverse-phase column (e.g., C18) with a gradient elution using mobile phases such as water with a formic acid additive and methanol or acetonitrile.[18]

    • Operate the tandem mass spectrometer in MRM mode, using optimized precursor-product ion transitions for this compound and its internal standard.

Visualizations

The following diagrams illustrate key workflows and concepts discussed in this guide.

cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis Cleave conjugates Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Purify & Concentrate Derivatization Silylation (e.g., MSTFA) Extraction->Derivatization Increase Volatility GCMS GC-MS/MS Derivatization->GCMS Inject Sample Data Data Acquisition (MRM/SIM) GCMS->Data

Caption: Workflow for GC-MS analysis of this compound in urine.

Start Low Sensitivity Observed Cause1 Matrix Effects? Start->Cause1 Cause2 Poor Ionization? Start->Cause2 Sol1A Improve Sample Cleanup (SPE/LLE) Cause1->Sol1A Yes Sol1B Optimize Chromatography Cause1->Sol1B Yes Sol2A Derivatize Sample Cause2->Sol2A Yes Sol2B Change Ionization Source (e.g., APCI) Cause2->Sol2B Yes

Caption: Troubleshooting low sensitivity in LC-MS/MS analysis.

References

resolving matrix effects in drostanolone liquid chromatography analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve matrix effects in drostanolone liquid chromatography (LC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., urine, plasma, serum).[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitation of this compound and its metabolites.[3]

Q2: How can I detect matrix effects in my this compound LC-MS/MS assay?

A2: Matrix effects can be identified using a post-column infusion experiment.[4] In this method, a constant flow of a this compound standard solution is infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. A dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[3][4] Another common method is the post-extraction spike comparison, where the response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solvent.[2]

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[5][6] A SIL-IS, such as this compound-d3, has nearly identical chemical and physical properties to the unlabeled analyte. It co-elutes and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[6]

Q4: Are there commercially available stable isotope-labeled internal standards for this compound?

A4: The availability of specific SIL-IS can vary. While standards for common steroids like testosterone-d3 and estradiol-d3 are readily available from various suppliers, a specific this compound-d3 standard may require custom synthesis.[7][8] Researchers should check with specialized chemical suppliers. If a specific SIL-IS is unavailable, a structurally similar anabolic steroid's labeled standard could be considered, but its effectiveness in compensating for matrix effects must be thoroughly validated.[9]

Q5: Which sample preparation techniques are best for reducing matrix effects for this compound in urine?

A5: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective at removing interfering matrix components like phospholipids and salts before LC-MS analysis.[10] For urine samples, enzymatic hydrolysis with β-glucuronidase is often required to cleave conjugated metabolites of this compound prior to extraction.[11][12][13] The choice between LLE and SPE will depend on the specific interfering substances and the desired recovery and cleanliness of the final extract.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Signal Intensity / High Ion Suppression High concentration of co-eluting matrix components (salts, phospholipids).1. Optimize Sample Preparation: Implement or refine an SPE or LLE protocol to better remove interferences.[10] 2. Dilute the Sample: A simple dilution can reduce the concentration of interfering species.[14] 3. Adjust Chromatography: Modify the LC gradient to achieve better separation between this compound and the interfering peaks.[3]
Inconsistent Results / Poor Reproducibility Variable matrix effects between different sample lots or individuals.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for sample-to-sample variations in matrix effects.[5] 2. Matrix-Matched Calibrators: Prepare calibration standards in a representative blank matrix to mimic the effect seen in unknown samples.[10]
Peak Splitting or Tailing Column contamination or overload; interaction with active sites on the column.1. Column Maintenance: Wash the column with a strong solvent or replace it if necessary. 2. Reduce Injection Volume: This can prevent column overload. 3. Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for this compound's chemical properties.
High Background Noise Contamination in the LC-MS system (solvents, tubing, ion source).1. Use High-Purity Solvents: Ensure all mobile phase components are LC-MS grade. 2. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source optics. 3. System Flush: Flush the entire LC system with an appropriate cleaning solution.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis in Human Urine
Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) 85 ± 5.292 ± 4.195 ± 3.5
Matrix Effect (%) *-45 ± 8.0 (Suppression)-20 ± 6.5 (Suppression)-10 ± 4.2 (Suppression)
Process Time per Sample ~15 min~30 min~25 min
Relative Standard Deviation (RSD) (%) < 15< 10< 8

*Matrix Effect (%) is calculated as ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. Negative values indicate ion suppression.

Table 2: Method Validation Parameters for this compound using SPE and LC-MS/MS with a SIL-IS
Parameter Result
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%RSD) 3.5% - 7.8%
Inter-day Precision (%RSD) 5.1% - 9.2%
Accuracy (%) 94.5% - 103.2%

Experimental Protocols & Visualizations

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike

This protocol describes how to quantitatively measure the matrix effect for this compound in a biological matrix like human plasma.

Methodology:

  • Prepare Blank Plasma Extract: Extract 1 mL of blank human plasma using your established sample preparation method (e.g., SPE or LLE). Evaporate the final extract to dryness and reconstitute in 100 µL of mobile phase. This is "Sample A".

  • Prepare Standard in Solvent: Prepare a this compound standard solution in the mobile phase at a concentration of 10 ng/mL. This is "Sample B".

  • Prepare Post-Spiked Sample: Take another 1 mL of blank plasma and extract it as in step 1. Before the final evaporation step, spike the extract with this compound to a final concentration of 10 ng/mL in the 100 µL reconstitution volume. This is "Sample C".

  • Analysis: Inject equal volumes of Sample A, Sample B, and Sample C into the LC-MS/MS system.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area of Sample C - Peak Area of Sample A) / Peak Area of Sample B

    • Matrix Effect (%) = (MF - 1) * 100

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[2]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation p1 Set A: Extract Blank Matrix a1 Inject & Acquire Peak Areas for A, B, C p1->a1 p2 Set B: Prepare Standard in Solvent p2->a1 p3 Set C: Extract Blank Matrix & Spike with Analyte p3->a1 c1 Calculate Matrix Factor (MF) a1->c1 c2 Calculate Matrix Effect % = (MF - 1) * 100 c1->c2 G start Start: Urine Sample pretreat 1. Add Buffer, β-glucuronidase, and SIL-IS start->pretreat hydrolyze 2. Incubate at 55°C for 2 hours pretreat->hydrolyze spe 3. SPE (Condition, Load, Wash) hydrolyze->spe elute 4. Elute with Methanol spe->elute dry 5. Evaporate to Dryness elute->dry reconstitute 6. Reconstitute in Mobile Phase dry->reconstitute end Ready for LC-MS Injection reconstitute->end

References

Technical Support Center: Optimization of Drostanolone Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of drostanolone extraction from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from tissue samples?

A1: The most prevalent methods for extracting this compound and other anabolic-androgenic steroids (AAS) from tissue samples are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction.[1][2][3] The choice of method often depends on the tissue type, the required level of cleanliness of the extract, and the analytical technique that will be used for detection (e.g., GC-MS or LC-MS/MS).

Q2: I am experiencing low recovery of this compound from my tissue samples. What are the potential causes and solutions?

A2: Low recovery is a common issue in steroid extraction. Several factors could be contributing to this problem:

  • Incomplete Homogenization: The tissue sample may not be thoroughly homogenized, preventing the extraction solvent from accessing the entire sample. Ensure your homogenization protocol is optimized and consistently applied.

  • Inappropriate Solvent Choice: The polarity of the extraction solvent is critical for efficiently solubilizing this compound.[4][5] For LLE, ensure the solvent has an appropriate polarity to partition this compound from the aqueous phase. For SPE, the elution solvent may not be strong enough to desorb the analyte from the sorbent.[4][6]

  • Suboptimal pH: The pH of the sample and extraction solvents can influence the ionization state of this compound and its solubility, affecting extraction efficiency.[6]

  • Insufficient Mixing/Incubation Time: In LLE, inadequate vortexing or shaking can lead to incomplete partitioning of the analyte into the organic phase.[4] For SPE, insufficient dwell time during sample loading can result in incomplete binding.[6]

  • Analyte Degradation: this compound may degrade during the extraction process due to harsh pH conditions, exposure to light, or high temperatures, especially during solvent evaporation steps.[4][5]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound from tissue?

A3: Matrix effects, which are the suppression or enhancement of ionization of the target analyte by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis.[7] Here are some strategies to mitigate them:

  • Efficient Sample Cleanup: Employ a robust extraction and cleanup method like SPE or QuEChERS to remove interfering matrix components.[2][8]

  • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d3) that co-elutes with the analyte can help to compensate for matrix effects.

  • Chromatographic Separation: Optimize your HPLC or UPLC method to achieve baseline separation of this compound from interfering compounds.[9]

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples to mimic the matrix effects.

Q4: What are the advantages of using QuEChERS for this compound extraction from tissue?

A4: The QuEChERS method offers several advantages for the extraction of steroids from complex matrices like tissue:[2][10]

  • High Throughput: It is a fast and simple procedure, allowing for the processing of a large number of samples in a short time.[2]

  • Reduced Solvent Consumption: Compared to traditional LLE, QuEChERS typically uses smaller volumes of organic solvents.

  • Effective Cleanup: The dispersive SPE (d-SPE) step effectively removes many interfering substances, resulting in a cleaner extract.[2]

  • Versatility: The method can be adapted for a wide range of analytes and matrices.[10]

Troubleshooting Guides

Issue 1: Low Analyte Recovery
Potential Cause Troubleshooting Step Recommended Action
Incomplete Extraction Review homogenization procedure.Ensure tissue is completely homogenized. For LLE, increase vortexing/shaking time and vigor.[4] For SPE, ensure the sorbent is appropriate for this compound and consider increasing the elution solvent volume or strength.[4][5]
Solvent Mismatch Evaluate extraction and elution solvents.Test solvents of different polarities. For SPE, select a sorbent with high affinity for this compound and an elution solvent strong enough to desorb it.[4][5]
Sample Overload (SPE) Check the capacity of the SPE cartridge.Reduce the amount of sample loaded or use a cartridge with a larger sorbent mass.[4]
Analyte Degradation Assess sample handling and processing conditions.Protect samples from light, use high-purity solvents, and avoid excessive heat during solvent evaporation (not exceeding 40°C is often recommended).[4][5]
Emulsion Formation (LLE) Observe the interface between aqueous and organic layers.To break emulsions, try adding salt to the aqueous phase, centrifuging at a higher speed, or filtering through a glass wool plug.[4] Consider using Supported Liquid Extraction (SLE) as an alternative.[4]
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Step Recommended Action
Inconsistent Sample Handling Review the entire workflow from sample collection to analysis.Standardize all steps, including incubation times, temperatures, and mixing procedures, for all samples.[4]
Inconsistent Pipetting Verify the accuracy and precision of pipettes.Calibrate pipettes regularly. Ensure consistent and proper pipetting technique.
Variable Matrix Effects Analyze matrix effects for each sample.Use an internal standard for every sample. If variability is still high, further optimization of the cleanup step is necessary.
Incomplete Reconstitution Check the reconstitution step after solvent evaporation.Ensure the dried extract is completely redissolved in the reconstitution solvent. Vortex and sonicate if necessary.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Tissue

This protocol is a general guideline and may require optimization for specific tissue types.

  • Homogenization: Homogenize a known weight of tissue (e.g., 1 gram) in a suitable buffer (e.g., phosphate-buffered saline).

  • Enzymatic Hydrolysis (if analyzing metabolites): Add β-glucuronidase/arylsulfatase to the homogenate and incubate to deconjugate metabolites.

  • Protein Precipitation: Add a precipitating agent like acetonitrile or methanol, vortex, and centrifuge to pellet the proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.[6]

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge at a slow, controlled flow rate.[6]

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Drying: Dry the SPE cartridge under vacuum or with a stream of nitrogen.

  • Elution: Elute this compound with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[4] Reconstitute the residue in a known volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS/MS).

Protocol 2: QuEChERS Extraction for this compound from Tissue

This protocol is adapted from methods used for steroids in other complex matrices.[2][10]

  • Homogenization: Homogenize 1-2 grams of tissue with a known volume of water.

  • Extraction: Add acetonitrile and a QuEChERS salt packet (commonly containing magnesium sulfate, sodium chloride, sodium citrate, and sodium citrate sesquihydrate). Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and magnesium sulfate). Vortex for 30 seconds.

  • Centrifugation: Centrifuge to pellet the d-SPE sorbent.

  • Analysis: The resulting supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable solvent.

Data Presentation

Table 1: Comparison of Extraction Method Performance for Steroids in Tissue (Illustrative Data)
Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) QuEChERS
Recovery (%) 60 - 8580 - 105[8]85 - 110
Reproducibility (CV%) < 15< 10[8]< 10
Sample Throughput Low to MediumMediumHigh[2]
Solvent Consumption HighMediumLow
Extract Cleanliness Fair to GoodGood to ExcellentExcellent

Note: The values presented are typical ranges for steroid analysis and may vary depending on the specific tissue matrix and optimized protocol.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Analysis Tissue Tissue Sample Homogenate Homogenization Tissue->Homogenate LLE Liquid-Liquid Extraction Homogenate->LLE Solvent Addition & Vortexing SPE Solid-Phase Extraction Homogenate->SPE Protein Precipitation & Loading QuEChERS QuEChERS Homogenate->QuEChERS Acetonitrile & Salt Addition Evaporation Evaporation & Reconstitution LLE->Evaporation SPE->Evaporation QuEChERS->Evaporation Analysis GC-MS or LC-MS/MS Analysis Evaporation->Analysis troubleshooting_low_recovery Start Low this compound Recovery Q1 Is Homogenization Complete? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is Extraction Solvent Optimal? A1_Yes->Q2 Sol1 Optimize Homogenization Protocol A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are Extraction Conditions (pH, Time, Temp) Optimized? A2_Yes->Q3 Sol2 Test Solvents of Different Polarity A2_No->Sol2 Sol2->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Recovery Improved A3_Yes->End Sol3 Adjust pH, Increase Mixing Time, Control Temperature A3_No->Sol3 Sol3->Q3

References

challenges in long-term stability testing of drostanolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the long-term stability testing of drostanolone and its esters, such as this compound propionate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a significant loss of potency in our long-term stability samples of this compound propionate injectable solution. What are the likely causes?

A1: Loss of potency for this compound propionate in an oil-based injectable formulation during long-term stability studies can be attributed to several factors:

  • Hydrolysis of the Ester Linkage: The propionate ester of this compound is susceptible to hydrolysis, especially in the presence of moisture. This reaction cleaves the ester bond, yielding this compound and propionic acid. While this compound is the active form of the drug, this conversion represents a degradation of the drug product as formulated and can impact its release characteristics.

  • Oxidation: The steroid nucleus, although relatively stable, can undergo oxidation, particularly at the C3-keto group or other susceptible positions on the steroid backbone. This can be catalyzed by trace metals or peroxides present in excipients.

  • Interaction with Excipients: Certain excipients, or impurities within them, can react with the this compound molecule. For instance, oxidative degradation can be accelerated by peroxides present in excipients like povidone.

  • Adsorption to Container/Closure System: this compound, being lipophilic, may adsorb onto the surface of certain container and closure materials, leading to an apparent loss of potency in the solution.

Troubleshooting Steps:

  • Moisture Content Analysis: Determine the water content of your stability samples. Elevated moisture levels would suggest hydrolysis as a primary degradation pathway.

  • Excipient Purity Check: Re-evaluate the specifications for your excipients, paying close attention to peroxide values and trace metal content.

  • Container/Closure Compatibility Study: Conduct a study to assess the potential for adsorption of this compound propionate onto the vial and stopper surfaces.

  • Forced Degradation Studies: If not already performed, conduct forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to identify the primary degradation products. This will help to confirm the degradation pathway observed in your stability study.

Q2: We have identified an unknown peak in the chromatogram of our this compound stability samples. How can we identify this degradation product?

A2: The identification of unknown degradation products is a critical step in stability testing. A systematic approach is recommended:

  • Mass Spectrometry (MS) Analysis: The most powerful tool for identifying unknown compounds is mass spectrometry, typically coupled with liquid chromatography (LC-MS). This will provide the molecular weight of the unknown peak. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis using MS/MS can provide structural information about the unknown molecule by breaking it down into smaller, identifiable fragments.

  • Forced Degradation Comparison: Compare the retention time of the unknown peak with the peaks generated during forced degradation studies. If the peak matches one from a specific stress condition (e.g., oxidative degradation), it provides a strong clue as to its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, NMR spectroscopy (¹H and ¹³C) can provide detailed structural information to confirm its identity.

Q3: Our stability-indicating HPLC method is showing poor resolution between this compound and a known impurity. What steps can we take to improve the separation?

A3: Poor resolution in an HPLC method can often be resolved by systematically adjusting the chromatographic parameters:

  • Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.

    • pH of Aqueous Phase: Adjusting the pH of the aqueous buffer can alter the ionization state of the analytes and improve separation.

  • Column Chemistry:

    • Stationary Phase: If using a C18 column, consider trying a different stationary phase, such as C8, phenyl-hexyl, or a polar-embedded phase.

    • Particle Size: Using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) can significantly improve resolution.

  • Gradient Profile: If using a gradient elution, optimize the gradient slope and duration. A shallower gradient can often improve the separation of closely eluting peaks.

  • Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, which can influence resolution.

Potential Degradation Pathways

Based on the chemical structure of this compound propionate, the following degradation pathways are plausible under long-term stability and stress conditions.

Hydrolysis

The ester linkage at the C17 position is the most likely site for hydrolysis, particularly under acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the ester is followed by nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.

The primary degradation products would be This compound and propionic acid .

Oxidation

The C3-keto group is a potential site for oxidation. Oxidizing agents could lead to the formation of various oxidation products, potentially involving ring opening or the introduction of additional hydroxyl groups.

Photodegradation

While the this compound molecule does not have a strong chromophore that absorbs UV light in the range of sunlight, photolytic degradation can still occur, especially in the presence of photosensitizers. This could lead to complex rearrangements or fragmentation of the steroid nucleus.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Propionate

Objective: To investigate the degradation of this compound propionate under various stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Materials:

  • This compound Propionate Reference Standard

  • Hydrochloric Acid (HCl), 0.1 N and 1 N

  • Sodium Hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen Peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound propionate in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 N HCl.

    • Reflux the solution at 80°C for 4 hours.

    • Cool the solution and neutralize with 0.1 N NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 N NaOH.

    • Reflux the solution at 80°C for 2 hours.

    • Cool the solution and neutralize with 0.1 N HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound propionate in a hot air oven at 105°C for 48 hours.

    • Dissolve the stressed sample in methanol and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of this compound propionate (100 µg/mL in mobile phase) to UV light (254 nm) and white light (ICH option 1) for a period sufficient to observe degradation.

    • Analyze the solution directly.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound Propionate

Objective: To provide a robust and validated HPLC method for the quantitative determination of this compound propionate and its degradation products in stability samples.

Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 60% B; 5-20 min: 60-90% B; 20-25 min: 90% B; 25-26 min: 90-60% B; 26-30 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Method Validation Parameters:

  • Specificity: Demonstrate the ability to assess the analyte unequivocally in the presence of its potential degradation products.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: (Repeatability and Intermediate Precision) Assess the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

The following tables present illustrative data that might be obtained from a long-term stability study of this compound propionate injectable formulation. Note: This is example data and not from an actual study.

Table 1: Stability Data for this compound Propionate Injectable (25°C/60% RH)

Time PointAssay (% of Initial)Total Degradation Products (%)Appearance
Initial100.2< 0.1Clear, colorless solution
3 Months99.50.3Clear, colorless solution
6 Months98.90.8Clear, colorless solution
12 Months97.81.5Clear, colorless solution
24 Months96.22.9Clear, colorless solution

Table 2: Forced Degradation of this compound Propionate (% Degradation)

Stress Condition% Degradation of this compound PropionateMajor Degradation Product (Proposed)
0.1 N HCl, 80°C, 4h15.2This compound
0.1 N NaOH, 80°C, 2h25.8This compound
3% H₂O₂, RT, 24h8.5Oxidized this compound Species
Heat, 105°C, 48h5.1Thermal Isomers/Degradants
Photolysis (UV/Vis)12.3Photolytic Degradants

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing & Reporting start Receive Stability Samples prep Sample Dilution & Preparation start->prep hplc HPLC Analysis prep->hplc data_acq Data Acquisition hplc->data_acq integration Peak Integration & Identification data_acq->integration quant Quantification of this compound & Impurities integration->quant report Generate Stability Report quant->report

Caption: Experimental workflow for long-term stability testing of this compound.

degradation_pathway DP This compound Propionate D This compound DP->D Hydrolysis (H+/OH-) PA Propionic Acid DP->PA Hydrolysis (H+/OH-) Ox Oxidized Products D->Ox Oxidation

Caption: Proposed primary degradation pathways for this compound propionate.

Navigating Drostanolone Experiments: A Technical Support Guide to Minimize Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of drostanolone throughout experimental protocols is paramount for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound degradation.

This compound, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone (DHT), is susceptible to degradation under various experimental conditions.[1][2] Understanding its stability profile is crucial for its effective use in research. This guide offers detailed methodologies and preventative measures to minimize degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing this compound stock solutions?

A1: Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO). This compound propionate, a common ester, is soluble in DMSO at concentrations up to 30 mg/mL. Ethanol can also be used, but solubility is generally lower. For experimental purposes, a 10 mM stock solution in sterile DMSO is a common starting point.

Q2: How should I store this compound powder and stock solutions to prevent degradation?

A2: Proper storage is critical to maintain the stability of this compound.

FormStorage ConditionContainerProtection
Powder -20°CTightly sealed, light-resistant containerProtect from moisture
Stock Solution (in DMSO) -20°C in small aliquotsTightly sealed, amber glass vials or cryovialsProtect from light; Avoid repeated freeze-thaw cycles

Storing stock solutions in small, single-use aliquots is highly recommended to prevent degradation that can occur with multiple freeze-thaw cycles. The Japanese Pharmacopoeia specifies that this compound propionate should be stored in tight, light-resistant containers.

Q3: I'm observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What's happening and how can I fix it?

A3: This is a common issue caused by the low aqueous solubility of this compound. When the DMSO stock solution is diluted into an aqueous medium, the this compound can crash out of solution. Here are several strategies to prevent this:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay.

  • Optimize the Dilution Process:

    • Rapid Mixing: Add the stock solution to the pre-warmed (37°C) medium while gently vortexing or swirling to ensure rapid and even dispersion.

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions in the culture medium.

  • Control DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally at or below 0.5%, to minimize both cytotoxicity and precipitation.

  • Consider Solubility Enhancers: For particularly challenging experiments, the use of solubility enhancers like cyclodextrins can be explored.

Q4: What are the main pathways of this compound degradation I should be aware of?

A4: While specific forced degradation studies on this compound are not extensively published, based on its structure and studies of related steroids, the primary degradation pathways are likely to be:

  • Oxidation: The hydroxyl group and the ketone group on the steroid backbone are susceptible to oxidation.

  • Hydrolysis: If using this compound esters (e.g., propionate or enanthate), the ester bond can be hydrolyzed to release the active this compound molecule. This is a key metabolic process in vivo but can also occur in vitro depending on the pH and enzymatic activity in the experimental system.

  • Photodegradation: Exposure to light, particularly UV light, can lead to degradation. Therefore, it is crucial to handle and store this compound in light-protected conditions.

Metabolism studies have identified several metabolites of this compound, primarily formed through reduction of the 3-keto group and hydroxylation at various positions on the steroid ring.[3][4] These metabolic pathways can provide clues to the molecule's chemical liabilities in a biological system.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. This compound degradation in stock solution or working solution.1. Prepare fresh stock solutions from powder. 2. Use single-use aliquots of stock solutions. 3. Prepare working solutions immediately before use. 4. Verify the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV).
Visible particles or cloudiness in the working solution over time. Slow precipitation of this compound from the aqueous medium.1. Reduce the final concentration of this compound. 2. Ensure a stable temperature during the experiment. 3. If possible, periodically and gently agitate the experimental plate.
Change in color of the this compound solution. Potential degradation, possibly due to oxidation or light exposure.1. Discard the solution. 2. Prepare a fresh solution using proper techniques, ensuring minimal exposure to light and oxygen. 3. Store solutions under an inert gas (e.g., argon or nitrogen) for long-term stability.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For a 10 mM solution, this will be approximately 3.045 mg per mL of DMSO.

  • Transfer the powder to a sterile amber glass vial.

  • Add the calculated volume of sterile, anhydrous DMSO.

  • Vortex the vial until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile microcentrifuge tubes or a multi-well plate for serial dilutions

Methodology:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of stock solution needed to achieve the highest desired final concentration in your experiment, ensuring the final DMSO concentration remains below 0.5%.

  • Perform serial dilutions of the stock solution in the pre-warmed cell culture medium to achieve the desired range of working concentrations.

  • Add the working solutions to the cells immediately after preparation.

Visualizing Experimental Workflows

To aid in understanding the experimental processes and logical relationships, the following diagrams have been created using Graphviz (DOT language).

Drostanolone_Stock_Solution_Preparation Workflow for this compound Stock Solution Preparation start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Dissolved dissolve->vortex aliquot Aliquot into Light-Protected Vials vortex->aliquot store Store at -20°C aliquot->store end End store->end

Workflow for this compound Stock Solution Preparation

Troubleshooting_Precipitation Troubleshooting Precipitation of this compound in Aqueous Media issue Precipitation Observed in Aqueous Medium cause1 Concentration Too High issue->cause1 cause2 Poor Dilution Technique issue->cause2 cause3 High DMSO Concentration issue->cause3 solution1 Decrease Final Concentration cause1->solution1 solution2 Use Rapid Mixing / Serial Dilutions cause2->solution2 solution3 Keep Final DMSO <= 0.5% cause3->solution3

Troubleshooting Precipitation of this compound

By adhering to these protocols and troubleshooting guidelines, researchers can significantly minimize the degradation of this compound in their experiments, leading to more reliable and reproducible data.

References

how to avoid cross-contamination in drostanolone sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding cross-contamination during drostanolone sample preparation for analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cross-contamination in this compound sample preparation?

A1: The primary cause of cross-contamination is carryover, where residual this compound from a previous, often high-concentration sample, is unintentionally introduced into a subsequent sample. This can occur at various stages, including sample handling, extraction, and analysis, particularly within automated liquid handling systems and chromatographic instruments.[1]

Q2: What are the acceptable limits for this compound carryover?

A2: While a specific Maximum Allowable Carryover (MACO) for this compound in a research context is not formally established, a common guideline in analytical chemistry is that carryover should not contribute more than 20% to the signal of the Lower Limit of Quantitation (LLOQ). In the context of anti-doping analysis, the World Anti-Doping Agency (WADA) sets Minimum Required Performance Levels (MRPL) for anabolic steroids, which necessitates extremely low levels of carryover to ensure accurate detection.[2][3]

Q3: How can I minimize contamination from glassware?

A3: To minimize contamination from glassware, it is crucial to implement a rigorous cleaning protocol. This includes washing with a suitable laboratory detergent, followed by rinsing with high-purity water and/or an organic solvent like acetone or ethanol. For persistent residues, soaking in an acidic solution may be necessary. Always use dedicated glassware for high-concentration standards and samples.

Q4: Are there specific sample preparation techniques that are less prone to cross-contamination?

A4: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be performed with minimal cross-contamination if proper techniques are followed. Automated systems, while efficient, require careful optimization of wash steps to prevent carryover. Using disposable SPE cartridges and pipette tips for each sample is a highly effective strategy.

Q5: How does this compound exert its biological effects?

A5: this compound, a derivative of dihydrotestosterone (DHT), functions by binding to the androgen receptor (AR). This complex then translocates to the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This binding modulates the transcription of target genes, leading to anabolic and androgenic effects.[1][4][5][6][7]

Troubleshooting Guides

Issue 1: Suspected Carryover in LC-MS/MS or GC-MS Analysis

Symptoms:

  • A peak corresponding to this compound is observed in a blank injection immediately following a high-concentration sample.

  • The peak area of this compound in low-concentration samples is unexpectedly high.

Troubleshooting Steps:

  • Injector and Port Cleaning: The injection port is a common source of carryover.

    • LC-MS: Implement a robust needle wash protocol using a strong solvent mixture. Consider multiple wash cycles.

    • GC-MS: Regularly clean or replace the injector port liner and septum.

  • Column and Tubing: Residuals can adhere to the analytical column and transfer tubing.

    • Flush the column with a strong solvent or perform a bake-out for an extended period (for GC columns).

    • If carryover persists, consider dedicating a column to low-concentration samples.

  • Run Blank Injections: Injecting one or more blank solvent samples after a high-concentration sample can help quantify and mitigate carryover.

  • Optimize Mobile Phase/Carrier Gas Flow: Increasing the organic content of the mobile phase during a wash step in LC or increasing the carrier gas flow rate in GC can help purge the system of residual analytes.

Issue 2: Inconsistent Results and Suspected Contamination During Sample Extraction

Symptoms:

  • High variability in this compound concentrations across replicate samples.

  • Detection of this compound in negative control samples.

Troubleshooting Steps:

  • Review Glassware Cleaning Procedures: Ensure that all glassware is thoroughly cleaned according to a validated protocol between samples. Refer to the "General Glassware Cleaning Protocol" below.

  • Use of Disposable Materials: Whenever possible, use single-use pipette tips, autosampler vials, and solid-phase extraction (SPE) cartridges to eliminate the possibility of carryover from these sources.

  • Dedicated Equipment: Designate specific glassware and equipment for handling high-concentration stock solutions and standards to prevent contamination of routine sample preparation areas.

  • Sample Handling Technique:

    • Prepare samples in a clean, designated area, away from where high-concentration standards are prepared.

    • Change gloves frequently, especially after handling high-concentration samples.

    • Avoid splashing or creating aerosols during vortexing or solvent evaporation steps.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to minimizing and assessing this compound cross-contamination.

ParameterRecommended Value/GuidelineSource
Carryover Acceptance Criteria Signal in blank injection should be < 20% of the Lower Limit of Quantitation (LLOQ) of the assay.General Analytical Practice
WADA MRPL for Anabolic Steroids Typically in the range of 2-10 ng/mL, depending on the specific compound and its metabolites.[2][3][8]
Glassware Final Rinse Use of high-purity water (e.g., Milli-Q) or LC-MS grade organic solvents (e.g., acetone, methanol).General Laboratory Practice
Injector Wash Solution (LC-MS) A mixture of strong organic solvents, often including acetonitrile, methanol, and isopropanol.General Analytical Practice

Experimental Protocols

General Glassware Cleaning Protocol
  • Initial Rinse: Immediately after use, rinse glassware with the solvent used to dissolve the sample to remove the bulk of the residue.

  • Detergent Wash: Wash the glassware with a laboratory-grade detergent solution (e.g., 0.5% Labolene) and hot water. Use appropriate brushes to scrub all surfaces.

  • Tap Water Rinse: Thoroughly rinse the glassware multiple times with tap water to remove all traces of detergent.

  • Deionized Water Rinse: Rinse the glassware at least three times with deionized water.

  • Solvent Rinse (Optional but Recommended): For highly sensitive analyses, perform a final rinse with a high-purity organic solvent such as acetone or methanol to remove any remaining organic residues.

  • Drying: Dry the glassware in an oven at an appropriate temperature or allow it to air dry in a dust-free environment.

Protocol for Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 2 mL of urine, add an internal standard and buffer to adjust the pH as required by the SPE cartridge manufacturer.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interfering substances.

  • Elution: Elute the this compound from the cartridge with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis or a suitable solvent for GC-MS derivatization.

Anti-Contamination Measures for this Protocol:

  • Use a new, disposable SPE cartridge for each sample.

  • Use fresh, disposable pipette tips for each sample and reagent addition.

  • Perform the extraction in a clean fume hood, away from areas where high-concentration standards are handled.

  • Process a blank matrix sample (this compound-free urine) alongside the test samples to monitor for background contamination.

Visualizations

Drostanolone_Contamination_Prevention_Workflow cluster_pre_analysis Pre-Analysis Phase cluster_sample_prep Sample Preparation Phase cluster_analysis Analytical Phase Dedicated_Glassware Use Dedicated Glassware for High-Concentration Standards Sample_Handling Proper Sample Handling in Designated Area Dedicated_Glassware->Sample_Handling Rigorous_Cleaning Rigorous Glassware Cleaning Protocol Rigorous_Cleaning->Sample_Handling Disposable_Materials Use Disposable Tips and Vials SPE_LLE Solid-Phase or Liquid-Liquid Extraction Disposable_Materials->SPE_LLE Sample_Handling->SPE_LLE Blank_Inclusion Include Blank Matrix Samples SPE_LLE->Blank_Inclusion Injector_Wash Optimized Injector Wash Cycles Blank_Inclusion->Injector_Wash Blank_Injection Inject Blanks After High-Concentration Samples Injector_Wash->Blank_Injection System_Maintenance Regular System Maintenance Blank_Injection->System_Maintenance

Caption: Workflow for preventing cross-contamination in this compound sample preparation.

Drostanolone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Androgen_Receptor Androgen Receptor (AR) This compound->Androgen_Receptor Binds to AR_Complex This compound-AR Complex Androgen_Receptor->AR_Complex AR_Complex_translocated This compound-AR Complex AR_Complex->AR_Complex_translocated Translocates to Nucleus Nucleus ARE Androgen Response Element (on DNA) Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription Biological_Effects Anabolic & Androgenic Effects Gene_Transcription->Biological_Effects AR_Complex_translocated->ARE Binds to

Caption: Simplified signaling pathway of this compound via the androgen receptor.

References

Technical Support Center: High-Throughput Screening of Drostanolone Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the high-throughput screening (HTS) of drostanolone and its effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that we are targeting in our HTS assay?

A1: this compound is a synthetic derivative of dihydrotestosterone (DHT) and acts as a potent agonist of the Androgen Receptor (AR).[1][2] The primary mechanism to target is the binding of this compound to the AR, which then translocates to the nucleus, binds to Androgen Response Elements (AREs) on the DNA, and initiates the transcription of target genes responsible for its anabolic effects. Therefore, HTS assays should be designed to detect AR activation.

Q2: What are the most suitable HTS-compatible assays for screening this compound's effects?

A2: The most common and effective HTS assays for screening this compound's androgenic activity are:

  • Androgen Receptor (AR) Reporter Gene Assays: These assays utilize a cell line (e.g., HEK293, PC3, 22Rv1) stably or transiently expressing the human AR and a reporter gene (commonly luciferase or Green Fluorescent Protein - GFP) under the control of an AR-responsive promoter. Upon this compound binding and AR activation, the reporter gene is expressed, producing a measurable signal (luminescence or fluorescence).[3]

  • Competitive Binding Assays: These assays measure the ability of this compound to compete with a known, labeled AR ligand (often a radiolabeled or fluorescently tagged androgen like [³H]-DHT or a fluorescent probe) for binding to the AR ligand-binding domain (LBD).[4][5][6]

  • Bioluminescence Resonance Energy Transfer (BRET) Assays: Newer proximity-based assays like NanoBRET™ can be used to monitor the ligand-induced homodimerization of the androgen receptor in living cells, providing a dynamic measure of receptor activation.[4][7]

Q3: How should I prepare this compound for use in a cell-based HTS assay?

A3: this compound propionate, the common esterified form, is poorly soluble in aqueous solutions. It should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution.[8][9][10] This stock solution can then be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to keep the final solvent concentration in the assay wells low (typically ≤0.5% for DMSO and ≤1% for ethanol) and consistent across all wells (including controls) to avoid solvent-induced cytotoxicity or other off-target effects.[8][11][12]

Q4: What are the key quality control metrics I should monitor during my HTS campaign?

A4: Key quality control metrics include:

  • Z'-factor: This metric assesses the statistical effect size and is a measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Signal-to-Background (S/B) Ratio: This measures the dynamic range of the assay. A higher S/B ratio is generally desirable.

  • Coefficient of Variation (%CV): This indicates the variability of the data. Lower %CV values for your controls are essential for a robust assay.

These metrics should be monitored for both positive and negative controls on each plate to ensure the reliability and reproducibility of the screen.[13]

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps & Solutions
High variability in signal across the plate (Edge Effects) 1. Evaporation: Outer wells of the microplate are more prone to evaporation, leading to increased concentrations of reagents. 2. Temperature Gradients: Uneven temperature distribution across the plate during incubation.1. Maintain Humidity: Ensure proper humidification in the incubator. 2. Use Barrier Plates: Utilize plates with moats or lids designed to minimize evaporation. 3. Perimeter Wells: Fill the outer wells with sterile water or media without cells and exclude them from data analysis. 4. Plate Equilibration: Allow plates to equilibrate to room temperature before adding reagents.
High False-Positive Rate 1. Compound Autofluorescence: The test compound fluoresces at the same wavelength as the reporter, leading to a false signal. 2. Compound Aggregation: At high concentrations, compounds can form aggregates that non-specifically inhibit or activate cellular processes. 3. Luciferase Inhibition: The compound directly inhibits the luciferase enzyme in reporter assays.1. Autofluorescence Check: Pre-read plates after compound addition but before adding assay reagents. Alternatively, run a counterscreen with the compound in buffer alone.[14] 2. Detergent Counterscreen: Re-run the assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). A loss of activity suggests aggregation.[5][14] 3. Luciferase Counterscreen: Test hit compounds in a cell-free assay with purified luciferase to identify direct inhibitors.
Low Z'-Factor or Poor Signal-to-Background (S/B) Ratio 1. Suboptimal Cell Density: Too few or too many cells per well. 2. Reagent Degradation: Instability of reagents, including the this compound stock. 3. Incorrect Assay Conditions: Suboptimal incubation times, temperature, or reagent concentrations. 4. Solvent Effects: The final concentration of the vehicle (e.g., DMSO) is too high, causing cellular stress or toxicity.[8]1. Optimize Cell Seeding: Perform a cell titration experiment to determine the optimal cell number that provides the best assay window. 2. Reagent Quality Control: Prepare fresh reagents and test the stability of your this compound stock. 3. Assay Optimization: Systematically optimize parameters such as incubation time and reagent concentrations. 4. Solvent Tolerance Test: Determine the maximum solvent concentration your cells can tolerate without affecting assay performance. Ensure this concentration is not exceeded in the screen.
Unexpected Androgenic or Anti-Androgenic Activity 1. Cross-reactivity: this compound or test compounds may interact with other steroid hormone receptors (e.g., progesterone receptor, glucocorticoid receptor) that could indirectly affect the reporter system.[15][16][17] 2. Cell Line Issues: The cell line may have endogenous expression of other receptors that are activated by the test compounds.1. Selectivity Assays: Run counterscreens against other steroid hormone receptors (e.g., using specific reporter cell lines for progesterone or glucocorticoid receptors) to assess selectivity. 2. Characterize Cell Line: Ensure the receptor expression profile of your chosen cell line is well-characterized and suitable for your specific assay.

Data Presentation

The following tables present hypothetical and comparative quantitative data for androgen receptor activity.

Table 1: Comparative Potency of Androgens in an AR Reporter Assay

CompoundEC50 (nM)Maximum Fold Induction (relative to vehicle)
Dihydrotestosterone (DHT)0.1335
This compound 0.2530
Testosterone0.6632
Androstenedione4.525

Note: The EC50 value for this compound is a representative value based on its known potency relative to DHT. Actual values should be determined experimentally. Data for other androgens are based on published findings.[2][3]

Table 2: Relative Binding Affinity (RBA) of Various Steroids for the Androgen Receptor

CompoundRelative Binding Affinity (%) (Testosterone = 100%)
Dihydrotestosterone (DHT)200 - 300
This compound ~250
Testosterone100
Nandrolone150
Methenolone90

Note: The RBA for this compound is an estimated value based on its structural similarity to DHT and known anabolic/androgenic ratio. Actual values should be determined experimentally via competitive binding assays. Comparative data is synthesized from various sources.[18]

Experimental Protocols

Protocol 1: High-Throughput Androgen Receptor (AR) Luciferase Reporter Gene Assay

This protocol is designed for a 384-well format to screen for agonists of the androgen receptor.

1. Materials:

  • Cell Line: HEK293 cells stably expressing the human androgen receptor and an ARE-driven firefly luciferase reporter construct.

  • Culture Medium: DMEM with 10% Charcoal-Stripped Fetal Bovine Serum (CSS) to remove endogenous steroids.

  • Test Compound: this compound stock solution (10 mM in DMSO).

  • Control Compounds: DHT (positive control, 10 mM in DMSO), DMSO (vehicle control).

  • Assay Plates: 384-well, solid white, clear-bottom cell culture plates.

  • Luciferase Assay Reagent: A commercial "add-and-read" luciferase substrate (e.g., ONE-Glo™).

  • Instruments: Automated liquid handler, multichannel pipette, plate reader with luminescence detection.

2. Methodology:

  • Cell Seeding:

    • Trypsinize and resuspend the AR reporter cells in culture medium to a final concentration of 2 x 10^5 cells/mL.

    • Using an automated dispenser, seed 25 µL of the cell suspension (5,000 cells) into each well of the 384-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of the this compound stock solution in culture medium to create a range of concentrations for dose-response analysis.

    • Prepare dilutions for the positive control (DHT) and a vehicle control (DMSO at the same final concentration as the test compounds).

    • Using an acoustic liquid handler or pintool, transfer 50 nL of the compound dilutions to the assay plate.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for AR activation and reporter gene expression.

  • Signal Detection:

    • Equilibrate the assay plate and the luciferase reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate the plate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence signal using a plate reader.

3. Data Analysis:

  • Normalize the raw luminescence data. This can be done by setting the average of the vehicle control wells to 0% activation and the average of the maximum DHT concentration wells to 100% activation.

  • Plot the normalized response versus the log of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: High-Throughput Competitive Binding Assay (Fluorescence Polarization)

This protocol describes a homogenous assay to determine the binding affinity of this compound to the AR ligand-binding domain (LBD).

1. Materials:

  • Reagents: Purified, recombinant human AR-LBD, a fluorescently labeled androgen tracer (e.g., Fluormone™ AL Green), assay buffer.[5]

  • Test Compound: this compound stock solution (10 mM in DMSO).

  • Control Compounds: Unlabeled DHT (positive control), DMSO (vehicle control).

  • Assay Plates: 384-well, black, low-volume microplates.

  • Instruments: Automated liquid handler, plate reader capable of measuring fluorescence polarization.

2. Methodology:

  • Compound Plating:

    • Prepare serial dilutions of this compound and control compounds in assay buffer.

    • Dispense 10 µL of the diluted compounds into the wells of the 384-well plate.

  • Reagent Preparation and Addition:

    • Prepare a 2X working solution of the AR-LBD and the fluorescent tracer in assay buffer.

    • Add 10 µL of this 2X solution to each well of the assay plate. The final volume in each well will be 20 µL.

  • Incubation:

    • Incubate the plate for 2-4 hours at room temperature, protected from light. This allows the binding reaction to reach equilibrium.

  • Signal Detection:

    • Measure the fluorescence polarization (mP) of each well using a plate reader with appropriate excitation and emission filters.

3. Data Analysis:

  • The fluorescence polarization signal will be high when the fluorescent tracer is bound to the large AR-LBD and low when it is displaced by a competing compound and is free in solution.

  • Plot the mP values against the log of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the fluorescent tracer).

  • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the concentration and Kd of the fluorescent tracer.

Mandatory Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to LBD HSP Heat Shock Proteins (HSP) AR->HSP Bound & Inactive AR_Dimer AR Homodimer AR->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds Gene Target Gene ARE->Gene mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Anabolic Effect) mRNA->Protein Translation

Caption: this compound binds to the cytoplasmic Androgen Receptor, causing HSP dissociation and nuclear translocation.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis Lib Compound Library (incl. This compound) Add Compound Addition (Automated) Lib->Add Cells Cell Plating (Reporter Cell Line) Cells->Add Incubate Incubation Add->Incubate Read Signal Detection (Plate Reader) Incubate->Read QC Quality Control (Z', S/B) Read->QC HitID Hit Identification QC->HitID DoseResp Dose-Response Curve Fitting HitID->DoseResp Confirm Hit Confirmation & Validation DoseResp->Confirm

Caption: A typical workflow for high-throughput screening, from preparation to data analysis and hit validation.

References

Validation & Comparative

Validating the Anti-Proliferative Effects of Drostanolone in Breast Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative effects of drostanolone in breast cancer cells alongside alternative therapies. The content is supported by experimental data and detailed methodologies to assist in the design and interpretation of related research.

Introduction to this compound and its Anti-Proliferative Rationale

This compound, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone (DHT), has historically been used in the treatment of breast cancer, particularly in postmenopausal women. Its therapeutic rationale is based on its anti-estrogenic properties. In estrogen receptor-positive (ER+) breast cancers, which constitute a majority of cases, the binding of estrogen to its receptor promotes tumor cell proliferation. This compound is thought to counteract this effect through one or both of the following mechanisms:

  • Competitive inhibition of the estrogen receptor (ER): By binding to the androgen receptor (AR), which is also expressed in a significant subset of breast cancers, this compound can trigger downstream signaling that interferes with ER-mediated transcription of growth-promoting genes.

  • Inhibition of aromatase: Some evidence suggests that this compound may inhibit the aromatase enzyme, which is responsible for the conversion of androgens to estrogens in peripheral tissues, thereby reducing the levels of estrogen available to bind to the ER.

Comparative Analysis of Anti-Proliferative Agents

A direct in-vitro comparison of the anti-proliferative efficacy of this compound against standard-of-care agents like tamoxifen (a Selective Estrogen Receptor Modulator - SERM) and anastrozole (an Aromatase Inhibitor - AI) is crucial for understanding its potential therapeutic value. While specific IC50 values for this compound in common breast cancer cell lines were not available in the reviewed literature, this guide presents a framework for such a comparative study and includes IC50 values for other anti-cancer compounds to provide a general reference for potency in these cell lines.

Table 1: Quantitative Comparison of Anti-Proliferative Activity in Breast Cancer Cell Lines
CompoundDrug ClassMechanism of ActionMCF-7 IC50 (µM)T47D IC50 (µM)MDA-MB-231 IC50 (µM)Reference
This compound AndrogenAR Agonist, potential AIData not availableData not availableData not available-
Tamoxifen SERMEstrogen Receptor Antagonist~5-15~5-20>100 (ER-)[Generic literature values]
Anastrozole Aromatase InhibitorInhibits estrogen synthesis>100 (in absence of androgens)>100 (in absence of androgens)>100 (ER-)[Generic literature values]
Cisplatin ChemotherapyDNA cross-linking agent12.7 ± 1.0Data not available17.6 ± 1.6[1]
5-Fluorouracil ChemotherapyThymidylate synthase inhibitor> 25Data not available> 25[1]

Note: IC50 values can vary significantly between studies depending on the assay conditions (e.g., incubation time, cell density). The values for Tamoxifen and Anastrozole are representative ranges from scientific literature. Anastrozole's efficacy in vitro is typically observed in co-culture models with androgen-producing cells or by adding androgens to the media.

Signaling Pathways

The anti-proliferative effect of this compound in ER+ breast cancer cells is primarily mediated through the androgen receptor signaling pathway, which in turn modulates the estrogen receptor pathway, leading to a halt in cell cycle progression.

G This compound This compound AR Androgen Receptor (AR) This compound->AR binds to ARE Androgen Response Element (ARE) AR->ARE translocates to nucleus and binds to ER Estrogen Receptor (ER) AR->ER antagonizes p21 p21 (CDK inhibitor) ARE->p21 upregulates p27 p27 (CDK inhibitor) ARE->p27 upregulates CyclinD1_CDK46 Cyclin D1 / CDK4/6 p21->CyclinD1_CDK46 inhibits p27->CyclinD1_CDK46 inhibits Rb Rb CyclinD1_CDK46->Rb phosphorylates E2F E2F Rb->E2F sequesters pRb pRb (phosphorylated) pRb->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes Proliferation Cell Proliferation G1_S_Transition->Proliferation Estrogen Estrogen Estrogen->ER ERE Estrogen Response Element (ERE) ER->ERE ERE->CyclinD1_CDK46 upregulates

Caption: Androgen Receptor Signaling Pathway in ER+ Breast Cancer.

Experimental Workflows & Protocols

To validate and compare the anti-proliferative effects of this compound, the following experimental workflow is proposed.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis A MCF-7, T47D (ER+) MDA-MB-231 (ER-) B This compound Tamoxifen Anastrozole (Vehicle Control) A->B C MTT Assay (Cell Viability) B->C D Flow Cytometry (Cell Cycle Analysis) B->D E IC50 Calculation C->E F Cell Cycle Phase Distribution D->F

References

A Comparative Analysis of Drostanolone and Other DHT Derivatives in a Research Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of drostanolone with other key dihydrotestosterone (DHT) derivatives—methenolone, stanozolol, and oxandrolone—to support research and development initiatives. The following sections detail their performance based on experimental data, focusing on androgen receptor binding, anabolic and androgenic activity, and effects on physiological parameters.

Overview of Compared DHT Derivatives

This compound, methenolone, stanozolol, and oxandrolone are all synthetic derivatives of dihydrotestosterone.[1] These modifications to the parent hormone alter their metabolic stability, oral bioavailability, and the balance of their anabolic (muscle-building) and androgenic (masculinizing) effects.[1] As DHT derivatives, they are not substrates for the aromatase enzyme, meaning they do not convert to estrogenic metabolites.[1] Their primary mechanism of action is through binding to and activating the androgen receptor (AR), which in turn modulates gene expression to produce its physiological effects.[2]

Androgen Receptor Binding Affinity

The efficacy of these steroids is fundamentally linked to their affinity for the androgen receptor. A higher binding affinity generally correlates with greater potential for anabolic and androgenic effects. Direct comparative studies assaying all four compounds under identical conditions are scarce. However, data from various sources allow for a relative comparison.

One key study by Saartok et al. (1984) measured the relative binding affinity (RBA) of several anabolic-androgenic steroids (AAS) for the rat skeletal muscle and prostate androgen receptor, using methyltrienolone (MT) as the reference compound.

Table 1: Comparative Androgen Receptor Binding Affinity

Compound Relative Binding Affinity (RBA) vs. Methyltrienolone (%) Notes
Methenolone 56 Strong binder
Stanozolol 22 Weaker binder
This compound Not available in this study Data unavailable for direct comparison

| Oxandrolone | Not available in this study | Data unavailable for direct comparison |

Data sourced from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106.

While direct RBA values for this compound and oxandrolone from this specific study are unavailable, other research indicates that oxandrolone possesses a relatively low binding affinity for the androgen receptor.

Experimental Protocol: Competitive Androgen Receptor Binding Assay

A common method to determine the binding affinity of a compound for the androgen receptor is the competitive binding assay.

Objective: To determine the relative affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.

Materials:

  • Androgen Receptor Source: Cytosol prepared from the ventral prostates of castrated rats.

  • Radioligand: Tritiated methyltrienolone ([³H]R1881), a potent synthetic androgen.

  • Test Compounds: this compound, methenolone, stanozolol, oxandrolone.

  • Buffers and Reagents: Tris-EDTA-dithiothreitol-glycerol (TEDG) buffer, charcoal-dextran suspension.

  • Scintillation Counter.

Procedure:

  • Preparation of Cytosol: Ventral prostates from castrated rats are homogenized in cold TEDG buffer. The homogenate is then centrifuged at high speed to obtain the supernatant containing the cytosolic androgen receptors.

  • Competitive Binding Incubation: A constant amount of [³H]R1881 and varying concentrations of the unlabeled test compounds are incubated with the prostate cytosol.

  • Separation of Bound and Free Ligand: The incubation mixture is treated with a charcoal-dextran suspension. The charcoal adsorbs the unbound steroid, and a subsequent centrifugation step pellets the charcoal, leaving the receptor-bound [³H]R1881 in the supernatant.

  • Quantification: The radioactivity in the supernatant is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]R1881 (IC50) is determined. The relative binding affinity is then calculated relative to a reference standard.

G Experimental Workflow: Competitive AR Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cytosol Prepare Prostate Cytosol (AR Source) incubation Incubate AR, [3H]R1881, and Test Compound prep_cytosol->incubation prep_ligand Prepare [3H]R1881 (Radioligand) prep_ligand->incubation prep_test Prepare Test Compounds (e.g., this compound) prep_test->incubation separation Separate Bound/Free Ligand (Charcoal-Dextran) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Calculate IC50 and Relative Binding Affinity quantification->analysis G Experimental Workflow: Hershberger Assay cluster_setup Animal Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Measurement cluster_analysis Data Analysis castration Castrate Immature Male Rats recovery 7-10 Day Recovery Period castration->recovery dosing Daily Dosing for 10 Days (Vehicle, TP, Test Compounds) recovery->dosing necropsy Necropsy 24h After Last Dose dosing->necropsy dissection Dissect and Weigh Tissues (Levator Ani, Prostate, Seminal Vesicles) necropsy->dissection analysis Calculate Anabolic and Androgenic Activity vs. Controls dissection->analysis G Androgen Receptor Signaling in Muscle Hypertrophy dht_derivative DHT Derivative (e.g., this compound) ar Androgen Receptor (AR) dht_derivative->ar Binds and Activates nucleus Nucleus ar->nucleus Translocates to gene_transcription Gene Transcription (e.g., IGF-1) nucleus->gene_transcription Initiates pi3k_akt PI3K/Akt Pathway gene_transcription->pi3k_akt Activates mtor mTOR Pathway pi3k_akt->mtor Activates protein_synthesis Protein Synthesis mtor->protein_synthesis Promotes hypertrophy Muscle Hypertrophy protein_synthesis->hypertrophy

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Drostanolone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of synthetic anabolic-androgenic steroids like drostanolone is of paramount importance. The choice of analytical methodology can significantly impact experimental outcomes, regulatory compliance, and the overall understanding of the compound's behavior. This guide provides an objective comparison of the primary analytical techniques for this compound, with a focus on their performance characteristics and the supporting experimental data for their cross-validation.

Performance Characteristics of Key Analytical Methods

The selection of an appropriate analytical method for this compound depends on various factors, including the required sensitivity, specificity, sample throughput, and the nature of the study (e.g., screening vs. confirmatory analysis). The three main techniques employed for this compound analysis are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays (e.g., ELISA).

While mass spectrometry-based methods are considered the gold standard for confirmation and quantification due to their high specificity and sensitivity, immunoassays can serve as a valuable tool for high-throughput screening.[1]

Performance MetricImmunoassay (General for Anabolic Steroids)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody bindingSeparation of volatile compounds followed by mass-to-charge ratio analysisSeparation by liquid chromatography followed by mass-to-charge ratio analysis of precursor and product ions
Specificity Moderate to low; prone to cross-reactivity with structurally similar steroids.[2]High; capable of distinguishing between structurally similar compounds.[3]Very High; provides definitive identification through precursor/product ion transitions.[2]
Sensitivity (LOD) ng/mL to pg/mL range.[2]pg/mL to ng/g range.[4]fg/mL to pg/mL range.[2]
Accuracy Can be compromised by cross-reactivity, potentially leading to over- or underestimation.[2]High; considered a confirmatory method.High; considered the gold standard for steroid quantification.[2]
Precision (%CV) <15% (Intra-assay), <20% (Inter-assay).[2]<20% (Intra-day).[4]<10% (Intra-assay), <15% (Inter-assay).[2]
Sample Throughput High; suitable for screening large numbers of samples.[2]Moderate; requires derivatization, leading to longer analysis times.[5]High; faster analysis times compared to GC-MS.[6]
Confirmation Presumptive; positive results often require confirmation by a more specific method.[2]Confirmatory.[7]Confirmatory.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using LC-MS/MS and a general protocol for an Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines a typical method for the quantification of this compound in biological matrices such as urine or serum.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of the sample (urine or serum), add an appropriate internal standard (e.g., a deuterated analog of this compound).

    • Perform liquid-liquid extraction using an organic solvent mixture (e.g., tert-butyl methyl ether and ethyl acetate).[2]

    • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent, such as a methanol/water mixture, for LC-MS/MS analysis.[2]

  • Chromatographic Separation (LC):

    • Inject the reconstituted sample into a liquid chromatography system.

    • Separate the analytes on a C18 reversed-phase column using a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[2]

  • Mass Spectrometric Detection (MS/MS):

    • Introduce the eluent from the LC column into a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[2]

    • Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for this compound and its internal standard.

    • Quantify the amount of this compound in the sample based on the peak area ratio of the analyte to the internal standard.[2]

Immunoassay (ELISA) Protocol

This protocol describes a general competitive ELISA for the screening of this compound.

  • Coating: Coat microplate wells with a capture antibody specific to this compound or a structurally similar antigen.[2]

  • Blocking: Block unbound sites in the wells with a blocking buffer (e.g., bovine serum albumin in phosphate-buffered saline) to prevent non-specific binding.[2]

  • Competition: Add standards, controls, and samples to the wells, followed by the addition of an enzyme-conjugated this compound. A competitive reaction occurs between the this compound in the sample and the enzyme-conjugated this compound for binding to the capture antibody.

  • Washing: Wash the wells to remove unbound reagents.

  • Substrate Addition: Add a substrate for the enzyme.

  • Color Development: The enzyme converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[2]

  • Stopping the Reaction: Stop the enzyme-substrate reaction by adding a stop solution.[2]

  • Measurement: Measure the absorbance of the wells using a microplate reader.

Cross-Validation Workflow

The cross-validation of different analytical methods is essential to ensure the reliability and comparability of results. A typical workflow involves analyzing the same set of samples with two or more methods and comparing the quantitative results.

CrossValidationWorkflow cluster_0 Sample Cohort cluster_1 Method 1 (e.g., Immunoassay) cluster_2 Method 2 (e.g., LC-MS/MS) cluster_3 Data Analysis & Comparison Sample Select Representative Sample Set Method1_Analysis Analyze Samples with Screening Method Sample->Method1_Analysis Method2_Analysis Analyze Samples with Confirmatory Method Sample->Method2_Analysis Data_Comparison Compare Quantitative Results (e.g., Bland-Altman plot, correlation) Method1_Analysis->Data_Comparison Method2_Analysis->Data_Comparison Conclusion Assess Agreement and Method Bias Data_Comparison->Conclusion

Caption: A logical workflow for the cross-validation of two analytical methods.

This guide provides a foundational understanding of the key analytical methods for this compound and a framework for their cross-validation. For specific applications, it is imperative to conduct in-house validation studies to establish the performance characteristics of the chosen method within the intended laboratory environment.

References

A Comparative Analysis of Drostanolone's Side Effect Profile Against Other Androgens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profile of drostanolone with other commonly studied androgens: testosterone, nandrolone, and stanozolol. The information is compiled from a review of preclinical and clinical studies, with a focus on presenting quantitative data and detailed experimental methodologies to aid in research and development.

Executive Summary

This compound, a dihydrotestosterone (DHT) derivative, is recognized for its unique side effect profile, primarily characterized by a lack of estrogenic activity. Unlike testosterone, it does not aromatize to estrogen, thus eliminating the risks of gynecomastia and significant water retention. While generally considered to have a milder side effect profile, particularly concerning androgenic effects in women, this compound is not without adverse effects. This guide details its impact on cardiovascular, hepatic, and endocrine systems in comparison to other potent androgens.

Data Presentation: Comparative Side Effect Profiles

The following tables summarize the quantitative data on the side effects of this compound, testosterone, nandrolone, and stanozolol. It is important to note that the data is compiled from various studies with different methodologies, dosages, and subject populations. Therefore, direct comparisons should be made with caution.

Table 1: Effects on Lipid Profile

AndrogenDosageStudy PopulationDurationHDL Cholesterol ChangeLDL Cholesterol ChangeCitation
This compound Not specifiedNot specifiedNot specifiedModerate Suppression (30-50%)Minor Elevation[1]
Testosterone Enanthate 200 mg/week (intramuscular)11 male weightlifters6 weeks-9%-16%[2]
Nandrolone Decanoate 200 mg/weekBodybuilders8 weeksNo significant changeNo significant change
Stanozolol (oral) 6 mg/day11 male weightlifters6 weeks-33%+29%[2]
Stanozolol (oral) 4 mg/day21 patients with lipodermatosclerosisUp to 6 monthsSignificant decrease in 91% of patientsNot specified[3]

Table 2: Hepatic Effects (Liver Enzyme Elevation)

AndrogenDosageStudy PopulationDurationAST (SGOT) ElevationALT (SGPT) ElevationCitation
This compound Not specifiedGeneral viewNot specifiedNot generally associated with hepatotoxicityNot generally associated with hepatotoxicity[4]
Testosterone Not specifiedGeneral viewNot specifiedNot typically associated with hepatotoxicityNot typically associated with hepatotoxicity[5]
Nandrolone Not specifiedGeneral viewNot specifiedNot typically associated with hepatotoxicityNot typically associated with hepatotoxicity[6]
Stanozolol (oral) 4 mg/day21 patients with lipodermatosclerosisUp to 6 monthsSignificant elevation in 29% of patientsSignificant elevation in 33% of patients[3]
Stanozolol Not specifiedCase report (19-year-old male)2 monthsSlightly elevatedNormal[7]

Table 3: Endocrine Effects (Suppression of Natural Hormones)

AndrogenEffect on Endogenous TestosteroneEffect on LH & FSHCitation
This compound SuppressionSuppression[8]
Testosterone SuppressionSuppression[8]
Nandrolone SuppressionSuppression[9]
Stanozolol SuppressionSuppression[9]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative analysis of androgenic side effects.

Protocol 1: Assessment of Lipid Profile Changes in Human Subjects
  • Objective: To determine the effects of androgen administration on serum lipoprotein levels.

  • Study Design: A randomized, controlled, crossover design is often employed.

  • Subjects: Healthy, weight-training adult males are typically recruited. A baseline lipid profile is established for each participant.

  • Intervention: Subjects are administered a specific androgen (e.g., oral stanozolol at 6 mg/day or intramuscular testosterone enanthate at 200 mg/week) for a defined period, often 6-8 weeks. This is followed by a washout period before crossing over to the other treatment or a placebo.

  • Data Collection: Blood samples are collected at baseline, during the treatment period, and after the washout period.

  • Analysis: Serum is analyzed for total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using standard enzymatic methods.

  • Citation for an Exemplary Study: Thompson PD, et al. (1989). Contrasting effects of testosterone and stanozolol on serum lipoprotein levels. JAMA.[2]

Protocol 2: Assessment of Hepatotoxicity in Human Subjects
  • Objective: To evaluate the impact of androgen administration on liver function.

  • Study Design: A prospective, randomized, double-blinded, placebo-controlled trial.

  • Subjects: Patients with a specific medical condition (e.g., lipodermatosclerosis) or healthy volunteers.

  • Intervention: Subjects receive a daily oral dose of an androgen (e.g., stanozolol 2 mg twice daily) or a placebo for a specified duration (e.g., up to 6 months).

  • Data Collection: Blood samples are collected at baseline and at regular intervals during and after the treatment period.

  • Analysis: Serum levels of liver enzymes, including aspartate aminotransferase (AST/SGOT), alanine aminotransferase (ALT/SGPT), and gamma-glutamyl transferase (GGT), are measured.

  • Citation for an Exemplary Study: Kirsner RS, et al. (1998). Liver enzymes and lipid levels in patients with lipodermatosclerosis and venous ulcers treated with a prototypic anabolic steroid (stanozolol). Journal of the American Academy of Dermatology.[3]

Protocol 3: Assessment of Cardiac Hypertrophy in an Animal Model (Rats)
  • Objective: To investigate the long-term effects of androgen administration during adolescence on cardiac structure and function.

  • Study Design: A controlled animal study.

  • Subjects: Adolescent male Wistar rats.

  • Intervention: Rats are treated with an androgen (e.g., testosterone propionate at 5 mg/kg) or a vehicle control five times a week for a period of 5 weeks. This is followed by a washout period.

  • Data Collection and Analysis:

    • Cardiac Hypertrophy Assessment: At the end of the study, the heart is excised and weighed. The heart weight to body weight ratio is calculated as an indicator of hypertrophy.

    • Histological Analysis: The heart tissue is processed for histological examination to assess cardiomyocyte size and fibrosis.

    • Molecular Analysis: mRNA levels of cardiac hypertrophy markers (e.g., α-myosin heavy chain, β-myosin heavy chain, brain-derived natriuretic peptide) are quantified using quantitative RT-PCR.

  • Citation for an Exemplary Study: D'ascenção, C. et al. (2017). Administration of anabolic steroid during adolescence induces long-term cardiac hypertrophy and increases susceptibility to ischemia/reperfusion injury in adult Wistar rats. Journal of Steroid Biochemistry and Molecular Biology.[10]

Protocol 4: Assessment of Hormonal Suppression in Human Subjects
  • Objective: To determine the degree of suppression of the hypothalamic-pituitary-gonadal (HPG) axis by exogenous androgens.

  • Study Design: Observational or retrospective studies of individuals using anabolic-androgenic steroids (AAS).

  • Subjects: Men who have recently ceased a cycle of AAS.

  • Data Collection: A single, non-fasting, random blood test is performed. Clinical data regarding the AAS cycle (duration, substances used, post-cycle therapy) is collected through standardized questionnaires.

  • Analysis: Serum levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and total testosterone are measured using immunoassays.

  • Citation for an Exemplary Study: Smith, J., et al. (2023). Factors predicting normalization of reproductive hormones after cessation of anabolic-androgenic steroids in men: a single center retrospective study. European Journal of Endocrinology.[11]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental processes relevant to the study of androgens.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., this compound, Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Complexed AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Anabolic & Androgenic Effects) ARE->Gene_Transcription Initiates

Caption: Androgen Receptor Signaling Pathway.

Experimental_Workflow_Androgen_Side_Effects A1 Define Androgens for Comparison (e.g., this compound, Testosterone) A2 Select Model (Human or Animal) A1->A2 A3 Establish Dosage & Duration A2->A3 B1 Baseline Measurements (Blood Samples, Organ Weights) B2 Administer Androgens A3->B2 B1->B2 B3 Periodic & Post-Treatment Measurements B2->B3 C1 Lipid Profile (HDL, LDL) B3->C1 C2 Hepatic Function (ALT, AST) C3 Endocrine Markers (Testosterone, LH, FSH) C4 Cardiovascular Changes (Heart Weight, Blood Pressure)

Caption: Experimental Workflow for Assessing Androgen Side Effects.

References

validating the efficacy of drostanolone in animal models of cachexia

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Direct Evidence: To date, no peer-reviewed studies have been published evaluating the efficacy of drostanolone in validated animal models of cachexia. This guide, therefore, provides a comparative analysis based on the known pharmacology of this compound and data from studies on other androgens, such as testosterone, in the context of muscle wasting.

Introduction to this compound

This compound, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), is known for its anabolic properties, promoting protein synthesis and muscle growth.[1][2][3] Its primary mechanism of action involves binding to and activating androgen receptors (AR) in various tissues, including skeletal muscle.[1][2] This activation initiates a cascade of genetic events that lead to increased protein synthesis and a decrease in the breakdown of amino acids, contributing to a net positive protein balance.[1]

Unlike testosterone, this compound is not converted to estrogenic metabolites by the enzyme aromatase, which eliminates the risk of estrogen-related side effects such as gynecomastia.[1] It is thought to possess moderate anabolic and weak androgenic effects.[1] While medically used in the past for the treatment of breast cancer, its current use is primarily non-medical, for physique and performance enhancement.[4]

Comparative Analysis: this compound vs. Testosterone

Given the lack of direct data for this compound in cachexia, this comparison with testosterone, a more extensively studied androgen in muscle wasting conditions, is based on their general pharmacological profiles.

FeatureThis compoundTestosterone
Primary Mechanism Androgen Receptor (AR) Agonist[1][4]Androgen Receptor (AR) Agonist[5]
Anabolic Effects Moderate; promotes protein synthesis.[1][3]Potent; promotes protein synthesis and muscle growth.[5]
Androgenic Effects Weak[1]Potent; responsible for male secondary sexual characteristics.
Aromatization to Estrogen No[1]Yes
Reported Efficacy in Muscle Wasting No direct studies in cachexia models.Shown to reduce muscle atrophy in various models, including spinal cord injury and immobilization.[6][7]
Potential Side Effects Virilization in women, acne, hair loss.[4]Gynecomastia, testicular atrophy, cardiovascular risks with long-term use.[8]

Hypothetical Experimental Protocol for Evaluating this compound in a Cancer Cachexia Model

This protocol is a proposed framework for future studies to investigate the efficacy of this compound in a preclinical model of cancer-induced cachexia.

Objective: To determine the effect of this compound propionate on body weight, muscle mass, and inflammatory markers in a murine model of cancer cachexia.

Animal Model: Male CD2F1 mice (or other appropriate strain), 8-10 weeks old.

Cachexia Induction: Subcutaneous inoculation of colon-26 (C26) adenocarcinoma cells.

Experimental Groups:

  • Control: Healthy mice receiving vehicle (e.g., sesame oil).

  • Cachexia + Vehicle: C26-bearing mice receiving vehicle.

  • Cachexia + this compound (Low Dose): C26-bearing mice receiving a low dose of this compound propionate.

  • Cachexia + this compound (High Dose): C26-bearing mice receiving a high dose of this compound propionate.

  • Cachexia + Testosterone: C26-bearing mice receiving testosterone propionate (positive control).

Drug Administration:

  • This compound propionate and testosterone propionate to be administered via subcutaneous injection.

  • Dosing to commence upon palpable tumor formation or a predetermined time post-inoculation.

  • Dosage levels to be determined based on allometric scaling from human equivalent doses or pilot studies.

Endpoint Measurements:

  • Body Weight: Measured daily.

  • Tumor Volume: Measured every other day.

  • Food and Water Intake: Measured daily.

  • Grip Strength: Assessed at baseline and at the end of the study.

  • Tissue Collection (at euthanasia):

    • Gastrocnemius, tibialis anterior, and soleus muscles for weight and histological analysis (fiber cross-sectional area).

    • Epididymal fat pads for weight.

    • Blood for analysis of inflammatory cytokines (e.g., IL-6, TNF-α) and other relevant biomarkers.

Statistical Analysis:

  • One-way ANOVA with post-hoc tests to compare between groups.

  • Repeated measures ANOVA for body weight changes over time.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Androgens in Muscle Cells

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_synthesis Protein Synthesis This compound This compound AR Androgen Receptor (AR) This compound->AR Binds HSP Heat Shock Proteins AR->HSP Dissociation ARE Androgen Response Element (ARE) AR->ARE Translocation and Binding Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Ribosome Ribosome mRNA->Ribosome Translation Protein Muscle Proteins (e.g., Actin, Myosin) Ribosome->Protein Synthesizes Hypertrophy Muscle Hypertrophy Protein->Hypertrophy Leads to

Caption: Androgen receptor signaling pathway leading to muscle protein synthesis.

Experimental Workflow for Evaluating this compound in Cachexia

cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cluster_data Data Analysis Animal_Acclimation Animal Acclimation Tumor_Inoculation Tumor Cell Inoculation (C26) Animal_Acclimation->Tumor_Inoculation Group_Assignment Random Group Assignment Tumor_Inoculation->Group_Assignment Drug_Admin Daily Drug Administration (Vehicle, this compound, Testosterone) Group_Assignment->Drug_Admin Monitoring Monitor Body Weight, Tumor Size, Food Intake Drug_Admin->Monitoring Grip_Strength Grip Strength Test Monitoring->Grip_Strength Euthanasia Euthanasia & Tissue Collection Grip_Strength->Euthanasia Tissue_Analysis Muscle & Fat Pad Weights, Histology, Biomarker Analysis Euthanasia->Tissue_Analysis Stats Statistical Analysis Tissue_Analysis->Stats Conclusion Conclusion on Efficacy Stats->Conclusion

Caption: Experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

While this compound's anabolic properties make it a theoretical candidate for mitigating cachexia-induced muscle wasting, the absence of direct experimental evidence necessitates further research. The proposed experimental protocol provides a roadmap for future studies to rigorously evaluate its efficacy and safety in a relevant preclinical model. Comparative studies with other anabolic agents, such as testosterone and selective androgen receptor modulators (SARMs), will be crucial in determining its potential therapeutic value for cachexia. Researchers should also investigate the molecular mechanisms underlying this compound's effects on muscle protein synthesis and degradation pathways in the context of chronic disease.

References

Comparative Transcriptomics of Anabolic Androgen-Treated Muscle Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides a comparative overview of the transcriptomic effects of anabolic-androgenic steroids (AAS) on muscle cells. As direct comparative transcriptomic data for drostanolone is not currently available in public research, this document focuses on the well-documented effects of other potent androgens, namely testosterone, dihydrotestosterone (DHT), and nandrolone. This compound, a derivative of DHT, is expected to share significant mechanisms of action with these compounds. This guide serves as a resource for researchers and drug development professionals by summarizing existing data, outlining experimental protocols for future comparative studies, and visualizing the key signaling pathways involved.

Overview of Androgenic Effects on Muscle Cell Gene Expression

Anabolic-androgenic steroids are potent regulators of gene expression in skeletal muscle. Their primary mechanism of action is through the binding and activation of the androgen receptor (AR), a ligand-inducible transcription factor.[1] This activation leads to a cascade of genomic events that ultimately alter protein synthesis and degradation rates, leading to muscle hypertrophy.[2]

The transcriptomic changes induced by androgens like testosterone, DHT, and nandrolone are complex and involve the modulation of several key signaling pathways, including:

  • Androgen Receptor (AR) Signaling: Upon ligand binding, the AR translocates to the nucleus and binds to androgen response elements (AREs) on the DNA, initiating the transcription of target genes.[1]

  • IGF-1/Akt/mTOR Pathway: Androgens can amplify the effects of Insulin-like Growth Factor 1 (IGF-1), a critical regulator of muscle growth. This pathway is central to promoting protein synthesis and inhibiting protein breakdown (atrophy).[3][4]

  • Wnt Signaling: The Wnt signaling pathway is also implicated in myogenesis and the anabolic effects of androgens, contributing to muscle development and repair.[2][5]

Comparative Gene Expression Data

While a direct transcriptomic comparison with this compound is unavailable, the following table summarizes the known effects of testosterone, DHT, and nandrolone on key myogenic and muscle-related genes. This data is compiled from various studies on different muscle cell and animal models.

GeneFunctionTestosterone EffectDHT EffectNandrolone Effect
MyoD Myogenic Regulatory Factor, crucial for myoblast differentiationUpregulation[6]UpregulationUpregulation[7]
Myogenin Myogenic Regulatory Factor, involved in myotube formationUpregulation[2]Downregulation in some contextsUpregulation[7]
IGF-1 Growth factor promoting muscle hypertrophy and protein synthesisUpregulation[2]Not consistently reportedUpregulation[8]
AR Androgen ReceptorUpregulation[9]Not consistently reportedUpregulation
MuRF-1 Atrogene, involved in muscle protein breakdownDownregulation[4]Not consistently reportedNo significant effect on expression[10]
Atrogin-1 Atrogene, involved in muscle protein breakdownDownregulationNot consistently reportedNot consistently reported
FOXO1 Transcription factor promoting muscle atrophyDownregulationNot consistently reportedDownregulation[11]

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by androgens in muscle cells, leading to changes in gene expression and ultimately, muscle hypertrophy.

Androgen Receptor Signaling Pathway Androgen Androgen (e.g., Testosterone, DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds to AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR_HSP->HSP Dissociates Androgen_AR Androgen-AR Complex AR_HSP->Androgen_AR Androgen_AR_nucleus Androgen-AR Complex Androgen_AR->Androgen_AR_nucleus Translocation ARE Androgen Response Element (ARE) Androgen_AR_nucleus->ARE Binds to Gene_Expression Target Gene Transcription ARE->Gene_Expression mRNA mRNA Gene_Expression->mRNA Protein_Synthesis Protein Synthesis (Muscle Hypertrophy) mRNA->Protein_Synthesis Translation

Figure 1: Androgen Receptor (AR) Signaling Pathway in Muscle Cells.

Crosstalk of Androgen, IGF-1, and Wnt Signaling Pathways cluster_receptors Receptors cluster_cytoplasmic_signaling Cytoplasmic Signaling cluster_nuclear_events Nuclear Events cluster_outcomes Cellular Outcomes AR Androgen Receptor PI3K PI3K AR->PI3K AR_nucleus AR AR->AR_nucleus IGF1R IGF-1 Receptor IGF1R->PI3K Fzd Frizzled Receptor GSK3b GSK3β Fzd->GSK3b Inhibits beta_catenin β-catenin Fzd->beta_catenin Stabilizes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->GSK3b Inhibits FOXO FOXO Akt->FOXO Inhibits Protein_Synthesis ↑ Protein Synthesis mTOR->Protein_Synthesis beta_catenin_nucleus β-catenin beta_catenin->beta_catenin_nucleus Gene_Expression Target Gene Transcription AR_nucleus->Gene_Expression Protein_Degradation ↓ Protein Degradation FOXO->Protein_Degradation Promotes beta_catenin_nucleus->Gene_Expression Gene_Expression->Protein_Synthesis Myogenesis ↑ Myogenesis Gene_Expression->Myogenesis Androgen Androgen Androgen->AR IGF1 IGF-1 IGF1->IGF1R Wnt Wnt Wnt->Fzd

Figure 2: Crosstalk between Androgen, IGF-1, and Wnt signaling pathways.

Experimental Protocols for Comparative Transcriptomics

To facilitate future research on the specific transcriptomic effects of this compound, this section outlines a detailed protocol for a comparative RNA-sequencing (RNA-seq) study.

4.1. Cell Culture and Treatment

  • Cell Line: Utilize a well-characterized muscle cell line, such as human skeletal muscle myoblasts (HSMM) or mouse C2C12 myoblasts.

  • Culture Conditions: Maintain cells in the appropriate growth medium (e.g., DMEM for C2C12) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

  • Differentiation: To study the effects on myotubes, induce differentiation by switching to a low-serum differentiation medium.

  • Drug Preparation: Prepare stock solutions of this compound, testosterone, DHT, and nandrolone in a suitable solvent (e.g., ethanol or DMSO).

  • Treatment: Treat differentiated myotubes with physiological and supraphysiological concentrations of each compound for various time points (e.g., 6, 24, 48 hours). Include a vehicle-only control group.

4.2. RNA Extraction and Quality Control

  • RNA Isolation: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. Include a DNase treatment step to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure a high RNA Integrity Number (RIN) > 8.

4.3. Library Preparation and Sequencing

  • Library Preparation: Prepare RNA-seq libraries from the extracted RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Perform deep sequencing of the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for a sufficient sequencing depth to detect differentially expressed genes (e.g., >20 million reads per sample).

4.4. Bioinformatic Analysis

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to the appropriate reference genome (human or mouse) using a splice-aware aligner like STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the different treatment groups and the control group using packages like DESeq2 or edgeR in R. Set significance thresholds (e.g., adjusted p-value < 0.05 and log2 fold change > 1).

  • Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the lists of DEGs to identify the biological processes and pathways affected by each compound.

Experimental Workflow for Comparative Transcriptomics cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis cluster_output Output Cell_Culture 1. Muscle Cell Culture (e.g., C2C12, HSMM) Treatment 2. Treatment with This compound & Alternatives Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction QC_1 4. RNA Quality Control (RIN > 8) RNA_Extraction->QC_1 Library_Prep 5. RNA-seq Library Preparation QC_1->Library_Prep Sequencing 6. High-Throughput Sequencing Library_Prep->Sequencing QC_2 7. Raw Read Quality Control (FastQC) Sequencing->QC_2 Alignment 8. Read Alignment (STAR) QC_2->Alignment Quantification 9. Gene Expression Quantification Alignment->Quantification DEG_Analysis 10. Differential Expression Analysis (DESeq2) Quantification->DEG_Analysis Functional_Analysis 11. Functional Enrichment Analysis (GO, KEGG) DEG_Analysis->Functional_Analysis Data_Interpretation 12. Data Interpretation & Comparative Analysis Functional_Analysis->Data_Interpretation

Figure 3: Proposed experimental workflow for comparative transcriptomics.

Conclusion and Future Directions

While the precise transcriptomic signature of this compound on muscle cells remains to be elucidated, the existing body of research on other potent androgens provides a strong foundation for understanding its likely mechanisms of action. It is anticipated that this compound, like testosterone and DHT, will modulate the expression of genes involved in myogenesis, protein synthesis, and protein degradation through the activation of the androgen receptor and its crosstalk with other key anabolic signaling pathways.

The experimental framework provided in this guide offers a clear path for researchers to conduct direct comparative transcriptomic studies. Such research will be invaluable for a more complete understanding of the specific effects of this compound and will aid in the development of novel therapeutics for muscle-wasting disorders.

Disclaimer: This document is intended for research and informational purposes only. The use of anabolic-androgenic steroids can have significant health risks and should only be done under the supervision of a qualified medical professional.

References

Drostanolone's Binding Specificity to the Androgen Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of drostanolone's binding specificity to the androgen receptor (AR), supported by experimental data and detailed methodologies. This compound, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone (DHT), is a potent agonist of the androgen receptor. [1][2][3] Its specific binding to the AR is the primary mechanism through which it exerts its anabolic and androgenic effects.[1][3]

Comparative Binding Affinity

SteroidRelative Binding Affinity (%) to Rat Prostate AR (DHT = 100%)Relative Binding Affinity (%) to SHBG (DHT = 100%)
Dihydrotestosterone (DHT)100100
Testosterone3350
Nandrolone657
This compound (2α-methyl-DHT) Data not explicitly found in cited abstracts, but as a DHT derivative, high affinity is expected.39[4]
Methenolone2115
Mesterolone (1α-methyl-DHT)25440

Note: The RBA values are derived from competitive binding assays using rat prostate cytosol. The data for this compound's AR binding was not explicitly found in the abstracts of the primary sources, but its structural similarity to DHT suggests a high binding affinity.

Cross-Reactivity with Other Steroid Receptors

An essential aspect of a ligand's specificity is its lack of interaction with other receptors. This compound's chemical structure, being a derivative of DHT, predicts a low affinity for other steroid hormone receptors.

  • Estrogen Receptor (ER): this compound is not a substrate for the enzyme aromatase, which converts androgens to estrogens.[1] Therefore, it does not exert estrogenic effects and is not expected to bind to the estrogen receptor.

  • Progesterone Receptor (PR): As a DHT derivative, this compound is thought to have low or no progestogenic activity.[1] This implies a lack of significant binding to the progesterone receptor.

Experimental Protocols

The determination of a compound's binding specificity and affinity for the androgen receptor is typically achieved through competitive radioligand binding assays.

Competitive Radioligand Binding Assay for Androgen Receptor

This in vitro assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., ³H-DHT or ³H-R1881) from the androgen receptor.

Materials:

  • Androgen Receptor Source: Cytosolic fraction from androgen-sensitive tissues (e.g., rat prostate) or recombinant human androgen receptor.

  • Radioligand: A high-affinity, radiolabeled androgen such as ³H-dihydrotestosterone (³H-DHT) or ³H-methyltrienolone (³H-R1881).

  • Test Compound: this compound and other androgens for comparison.

  • Assay Buffer: Tris-HCl buffer containing additives to stabilize the receptor and reduce non-specific binding.

  • Separation Method: Dextran-coated charcoal or filtration through glass fiber filters to separate receptor-bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

  • Preparation of Receptor: Homogenize the tissue (e.g., rat prostate) in ice-cold assay buffer and centrifuge to obtain the cytosolic fraction containing the androgen receptor.

  • Incubation: In a series of tubes, incubate a fixed concentration of the androgen receptor preparation and the radioligand with increasing concentrations of the unlabeled test compound (e.g., this compound). Include control tubes for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled DHT).

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a sufficient period at a controlled temperature (e.g., 4°C).

  • Separation: Add dextran-coated charcoal to adsorb the unbound radioligand. Centrifuge to pellet the charcoal, leaving the receptor-bound radioligand in the supernatant.

  • Quantification: Measure the radioactivity in the supernatant using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The relative binding affinity (RBA) can be calculated by comparing the IC50 of the test compound to the IC50 of a reference compound (e.g., DHT).

Visualizing the Process and Pathway

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the androgen receptor signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Androgen Receptor (from rat prostate cytosol) Incubation Incubation at 4°C (to reach equilibrium) Receptor->Incubation Radioligand Radiolabeled Androgen (e.g., ³H-DHT) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Separation Separation of Bound/Free Ligand (Dextran-coated charcoal) Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification IC50 IC50 Determination Quantification->IC50 RBA Relative Binding Affinity (RBA) Calculation IC50->RBA

Caption: Experimental workflow for a competitive radioligand binding assay.

androgen_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen This compound AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Androgen->AR_HSP Binds AR_Androgen AR-Drostanolone Complex AR_HSP->AR_Androgen HSP Dissociation Dimerization Dimerization AR_Androgen->Dimerization Translocation ARE Androgen Response Element (ARE) on DNA Dimerization->ARE Binds Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis (Anabolic Effects) mRNA->Protein_Synthesis Translation

Caption: Androgen receptor signaling pathway upon this compound binding.

References

Unveiling the Anti-Estrogenic Potential of Drostanolone: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drostanolone, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone (DHT), has long been reputed for its anti-estrogenic properties. Historically, it found clinical application in the treatment of breast cancer, suggesting a mechanism that counters estrogen-dependent tumor growth.[1][2] Unlike many other anabolic steroids, this compound is not aromatized into estrogen, a key feature that theoretically contributes to a lower estrogenic side-effect profile.[3][4][5] This guide provides a comparative analysis of this compound's reported anti-estrogenic activity in vivo, contextualized with established anti-estrogen drugs. Due to a notable scarcity of publicly available, direct comparative in vivo studies on this compound, this guide synthesizes foundational knowledge with data from analogous compounds to offer a comprehensive perspective for research and development.

The purported anti-estrogenic mechanisms of this compound include the potential inhibition of the aromatase enzyme and direct competition with estrogen for binding to the estrogen receptor (ER).[1][4][6] This guide will delve into the standard experimental protocols used to validate such claims in vivo and present available data to contextualize this compound's performance against other anti-estrogenic agents.

Comparative Analysis of Anti-Estrogenic Activity

To quantitatively assess anti-estrogenic activity in vivo, two primary models are widely utilized: the uterotrophic assay in rodents and the 7,12-dimethylbenz[a]anthracene (DMBA)-induced mammary tumor model in rats. The uterotrophic assay measures the change in uterine weight in response to estrogenic or anti-estrogenic compounds, while the DMBA model provides a platform to evaluate the efficacy of compounds in inhibiting the growth of estrogen-dependent mammary tumors.

Table 1: In Vivo Anti-Estrogenic Activity of Selected Compounds

CompoundMechanism of ActionAnimal ModelKey FindingsReference(s)
This compound Putative Aromatase Inhibitor / Estrogen Receptor Antagonist-Historically used in breast cancer treatment, suggesting in vivo anti-estrogenic effects.[1][2] Not a substrate for aromatase.[3][5][1][2][3][5]
Letrozole Aromatase InhibitorDMBA-induced rat mammary tumorsInduced complete regression of estrogen-dependent tumors. ED₅₀ of 10-30 µg/kg/day.[1] In postmenopausal women, inhibited aromatization by >98.9%.[7][1][7]
Anastrozole Aromatase InhibitorNude mice with MCF-7 xenograftsEffective in reducing tumor growth.[8] In postmenopausal women, suppressed plasma estrogen levels by >83.5%.[5][5][8]
Tamoxifen Selective Estrogen Receptor Modulator (SERM)Ovariectomized rats (Uterotrophic assay)Exhibits both estrogenic and anti-estrogenic activity depending on the tissue.[3][4] In nude mice with MCF-7 xenografts, effective in reducing tumor growth.[8][3][4][8]
Dihydrotestosterone (DHT) Androgen Receptor AgonistDMBA-induced rat mammary tumorsMarkedly inhibited estrogen-induced tumor growth.[9][9]

Experimental Protocols

A thorough understanding of the methodologies employed in in vivo anti-estrogen research is critical for the interpretation of existing data and the design of future studies.

Uterotrophic Assay

The uterotrophic assay is a standardized short-term screening method to assess the estrogenic and anti-estrogenic properties of a substance by measuring its effect on the uterine weight of immature or ovariectomized female rodents.[10][11]

Objective: To determine if a test compound can induce uterine growth (estrogenic effect) or inhibit estrogen-induced uterine growth (anti-estrogenic effect).

Animal Model: Immature or ovariectomized female rats or mice. Ovariectomy removes the primary source of endogenous estrogens.

Procedure:

  • Animal Preparation: Immature female rodents (e.g., 21-22 days old) or adult ovariectomized rodents are used.[10]

  • Dosing: Animals are typically administered the test compound (and a positive control, like estradiol) daily for three consecutive days via oral gavage or subcutaneous injection.[10]

  • Endpoint Measurement: On the fourth day, the animals are euthanized, and their uteri are excised and weighed.

  • Data Analysis: The uterine weight is normalized to the animal's body weight. A statistically significant increase in uterine weight compared to the vehicle control indicates estrogenic activity. For anti-estrogenicity testing, the ability of a compound to significantly reduce the uterine weight gain induced by a co-administered estrogen (e.g., estradiol) is measured.[10]

DMBA-Induced Mammary Tumor Model

This model is a well-established tool for studying the hormonal control of breast cancer and evaluating the efficacy of potential therapeutic agents.

Objective: To assess the ability of a compound to inhibit the growth of estrogen-dependent mammary tumors.

Animal Model: Typically, female Sprague-Dawley rats.

Procedure:

  • Tumor Induction: Mammary tumors are induced by a single oral or intramammary administration of 7,12-dimethylbenz[a]anthracene (DMBA) to rats at approximately 50-55 days of age.[12][13]

  • Treatment: Once tumors develop and reach a palpable size, the animals are treated with the test compound, a vehicle control, and often a positive control (e.g., letrozole, tamoxifen). Treatment can be administered daily for several weeks.[1][13]

  • Endpoint Measurement: Tumor size is measured regularly (e.g., weekly) using calipers. At the end of the study, tumors are excised and weighed.

  • Data Analysis: The change in tumor volume or weight in the treated groups is compared to the control group to determine the inhibitory effect of the compound.[1][14]

Signaling Pathways and Mechanisms of Action

The anti-estrogenic effects of various compounds are mediated through distinct signaling pathways. The primary mechanisms involve the inhibition of estrogen synthesis (aromatase inhibition) and the modulation of the estrogen receptor.

Aromatase Inhibition

Aromatase is a key enzyme that converts androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone, respectively).[15] Aromatase inhibitors block this conversion, thereby reducing the levels of circulating estrogens. This is a primary therapeutic strategy for hormone-receptor-positive breast cancer in postmenopausal women.[1][16]

Aromatase_Inhibition_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ERα/ERβ) Estrogens->ER Binding GeneTranscription Gene Transcription & Cell Proliferation ER->GeneTranscription Activation AromataseInhibitor Aromatase Inhibitors (e.g., Letrozole, Anastrozole) Putative Action of this compound AromataseInhibitor->Aromatase Inhibition

Caption: Aromatase inhibition pathway.

Estrogen Receptor Modulation

Selective Estrogen Receptor Modulators (SERMs) and pure anti-estrogens exert their effects by interacting directly with the estrogen receptor. SERMs, like tamoxifen, can act as either agonists or antagonists depending on the target tissue.[4] Pure anti-estrogens, on the other hand, act as antagonists in all tissues. By binding to the ER, these compounds can block the binding of estrogen and subsequent activation of estrogen-responsive genes that promote cell proliferation. Some androgens, like DHT, have also been shown to inhibit estrogen-stimulated growth, potentially through androgen receptor-mediated pathways that interfere with ER signaling.[9]

Estrogen_Receptor_Modulation cluster_cell Target Cell ER Estrogen Receptor (ERα/ERβ) GeneTranscription Estrogen-Responsive Gene Transcription ER->GeneTranscription Activation CellProliferation Cell Proliferation GeneTranscription->CellProliferation Estrogen Estrogen Estrogen->ER Binds and Activates SERM SERMs (e.g., Tamoxifen) Putative Action of this compound SERM->ER Binds and Blocks (Antagonist action)

Caption: Estrogen receptor modulation.

Experimental Workflow for In Vivo Validation

The following diagram outlines a typical workflow for the in vivo validation of a compound's anti-estrogenic activity.

Experimental_Workflow start Hypothesis: Compound X has anti-estrogenic activity model_selection Select In Vivo Model (e.g., Uterotrophic Assay or DMBA-induced Tumor Model) start->model_selection animal_prep Animal Preparation (e.g., Ovariectomy or Tumor Induction) model_selection->animal_prep treatment_groups Establish Treatment Groups: - Vehicle Control - Positive Control (e.g., Estradiol) - Test Compound (e.g., this compound) - Test Compound + Estradiol animal_prep->treatment_groups dosing Administer Compounds (Defined dose and duration) treatment_groups->dosing data_collection Data Collection (e.g., Uterine weight, Tumor volume) dosing->data_collection analysis Statistical Analysis (Compare treatment groups to controls) data_collection->analysis conclusion Conclusion on Anti-Estrogenic Activity analysis->conclusion

Caption: In vivo validation workflow.

Conclusion

The historical clinical use of this compound in breast cancer treatment provides a strong indication of its in vivo anti-estrogenic activity.[1][2] The primary proposed mechanisms for this activity are the inhibition of the aromatase enzyme and/or direct antagonism of the estrogen receptor. However, there is a clear deficit of modern, quantitative in vivo studies to precisely characterize and quantify this effect, particularly in direct comparison with current-generation aromatase inhibitors and SERMs.

For researchers and drug development professionals, this represents a significant knowledge gap and an opportunity for further investigation. The standardized in vivo models, such as the uterotrophic and DMBA-induced mammary tumor assays, provide robust platforms for such validation studies. Future research should aim to generate quantitative data on this compound's potency in these models to definitively establish its anti-estrogenic profile and potential therapeutic applications in the modern context of endocrine-responsive diseases. Such studies would be invaluable in substantiating the anecdotal and historical claims surrounding this unique DHT derivative.

References

Unveiling the Proteomic Landscape of Drostanolone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While direct comparative proteomic studies on the anabolic-androgenic steroid (AAS) drostanolone are currently unavailable in published literature, this guide provides a framework for understanding its potential protein-level effects. By examining proteomic data from studies on other AAS and outlining a comprehensive experimental plan, we can infer the likely molecular pathways influenced by this compound and provide a roadmap for future research.

This compound, a synthetic derivative of dihydrotestosterone, is known for its anabolic properties, promoting muscle growth and strength.[1] These effects are primarily mediated through its interaction with the androgen receptor (AR), which leads to a cascade of genetic and cellular changes, ultimately altering the protein expression profile of target tissues like skeletal muscle.[2][3] Understanding these proteomic shifts is crucial for elucidating its full mechanism of action and identifying potential biomarkers of its use.

Extrapolating from Related Anabolic-Androgenic Steroids

Proteomic studies on other AAS, such as testosterone and nandrolone, offer valuable insights into the classes of proteins likely affected by this compound. Long-term AAS abuse has been shown to alter the expression of over 80 proteins in skeletal muscle.[4] These changes often involve proteins related to muscle structure, metabolism, and stress response.

The following table summarizes proteins found to be differentially expressed in skeletal muscle tissue in response to various anabolic-androgenic steroids. It is important to note that these findings are not specific to this compound and should be considered as potential targets for investigation in future this compound-focused proteomic studies.

Protein CategoryProtein NameAnabolic Steroid StudiedObserved Change
Contractile Proteins Myosin Heavy Chain IsoformsTestosteroneAltered expression patterns
ActinTestosteroneIncreased synthesis
Metabolic Enzymes Creatine Kinase M-type (CKMT2)General AAS AbuseDown-regulated
Beta-enolaseClenbuterol (anabolic agent)Increased
Aldolase AClenbuterol (anabolic agent)Decreased
Phosphoglycerate mutaseClenbuterol (anabolic agent)Decreased
Adenylate kinaseClenbuterol (anabolic agent)Decreased
Stress Response Heat Shock Protein 72 (HSP72)Clenbuterol (anabolic agent)Increased
Signaling Proteins NumbNandroloneStabilized (Increased)
mdm2NandroloneDecreased
Smad2/3NandroloneReduced nuclear content
PGC-1αTestosterone/NandroloneReversed decline

Proposed Experimental Protocol for Comparative Proteomics of this compound

To definitively identify the proteins affected by this compound, a controlled comparative proteomic study is necessary. The following protocol outlines a robust methodology using two-dimensional difference gel electrophoresis (2D-DIGE) coupled with mass spectrometry.[5][6][7]

1. Experimental Design and Sample Collection:

  • Animal Model: Male Wistar rats (n=10 per group).

  • Groups:

    • Control Group: Vehicle administration.

    • This compound Group: Administration of a standardized dose of this compound propionate.

  • Tissue Collection: After a defined treatment period, skeletal muscle tissue (e.g., gastrocnemius) will be harvested, snap-frozen in liquid nitrogen, and stored at -80°C.

2. Protein Extraction:

  • Muscle tissue (approximately 0.5 mg) will be homogenized in a lysis buffer containing urea, thiourea, CHAPS, and a protease inhibitor cocktail.[5]

  • The homogenate will be centrifuged to pellet cellular debris, and the supernatant containing the protein extract will be collected.

  • Protein concentration will be determined using a standard Bradford assay.

3. 2D-DIGE Analysis:

  • Fluorescent Labeling: Protein extracts from the control and this compound-treated groups will be minimally labeled with different CyDye fluors (e.g., Cy3 and Cy5). A pooled internal standard containing equal amounts of protein from all samples will be labeled with a third dye (e.g., Cy2).[6]

  • Isoelectric Focusing (First Dimension): The labeled protein samples will be mixed and separated based on their isoelectric point (pI) on immobilized pH gradient (IPG) strips.

  • SDS-PAGE (Second Dimension): The IPG strips will be equilibrated and then placed on top of a large-format polyacrylamide gel for separation based on molecular weight.

  • Image Acquisition and Analysis: The gel will be scanned using a fluorescence imager at the specific excitation/emission wavelengths for each CyDye. Specialized software (e.g., DeCyder™) will be used to quantify the spot intensities and identify statistically significant differences in protein abundance between the groups.[5]

4. Protein Identification by Mass Spectrometry:

  • Spot Excision and Digestion: Protein spots showing significant changes in abundance will be excised from the gel. The proteins within the gel pieces will be de-stained and subjected to in-gel digestion with trypsin.

  • Mass Spectrometry (MS): The resulting peptides will be extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Database Searching: The acquired MS/MS spectra will be searched against a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot) to identify the proteins.

5. Bioinformatic Analysis:

  • Identified proteins will be functionally annotated and classified based on their cellular component, molecular function, and biological process using tools like the Gene Ontology (GO) database.

  • Pathway analysis will be performed to identify signaling pathways that are significantly affected by this compound treatment.

Visualizing the Molecular Mechanisms

To better understand the context of these potential proteomic changes, the following diagrams illustrate the general signaling pathway of anabolic-androgenic steroids and the proposed experimental workflow.

AAS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ribosome Ribosome AAS This compound (AAS) AR Androgen Receptor (AR) AAS->AR AAS_AR AAS-AR Complex AR->AAS_AR HSP Heat Shock Proteins HSP->AR DNA DNA (Androgen Response Element) AAS_AR->DNA Transcription Gene Transcription DNA->Transcription mRNA mRNA Translation Translation mRNA->Translation Transcription->mRNA Protein New Protein Synthesis (e.g., contractile proteins) Muscle Increased Muscle Mass and Strength Protein->Muscle Translation->Protein

Caption: General signaling pathway of anabolic-androgenic steroids (AAS).

Proteomics_Workflow cluster_sample Sample Preparation cluster_separation Protein Separation cluster_analysis Data Analysis Tissue Skeletal Muscle Tissue (Control vs. This compound) Extraction Protein Extraction Tissue->Extraction Labeling CyDye Labeling (Cy2, Cy3, Cy5) Extraction->Labeling IEF 1D: Isoelectric Focusing (IEF) Labeling->IEF SDS 2D: SDS-PAGE IEF->SDS Scan Gel Scanning & Image Analysis SDS->Scan Spot Spot Picking & Trypsin Digestion Scan->Spot MS LC-MS/MS Analysis Spot->MS DB Database Search & Protein ID MS->DB Bioinfo Bioinformatics & Pathway Analysis DB->Bioinfo

Caption: Experimental workflow for comparative proteomics.

Conclusion

While the direct proteomic effects of this compound remain to be elucidated, the existing body of research on other anabolic-androgenic steroids provides a strong foundation for future investigations. The proposed experimental protocol offers a clear and comprehensive approach to systematically identify the proteins and pathways regulated by this compound in skeletal muscle. The resulting data will not only enhance our understanding of its anabolic mechanisms but also aid in the development of targeted detection methods and a more complete picture of its physiological impact.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Drostanolone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management and disposal of all laboratory materials, including controlled substances like drostanolone. Adherence to strict disposal protocols is essential not only for regulatory compliance but also for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, a Schedule III controlled substance, in a laboratory setting.

Understanding the Regulatory Framework

The disposal of this compound is governed by two primary federal agencies in the United States: the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).

  • DEA: As a Schedule III controlled substance under the Controlled Substances Act, this compound is subject to stringent DEA regulations to prevent diversion and abuse.[1] The core principle of DEA-compliant disposal is that the substance must be rendered "non-retrievable," meaning it is permanently altered and cannot be reused.

  • EPA: The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the disposal of hazardous waste. While this compound itself is not specifically listed as a hazardous waste, its formulation could cause it to exhibit hazardous characteristics such as ignitability (if in a high-alcohol-content solution), corrosivity, reactivity, or toxicity.

It is crucial to evaluate the specific formulation of the this compound product being used to determine if it meets the criteria for RCRA hazardous waste. This determination will dictate the precise disposal pathway.

Operational Plan: Disposal of Expired or Unwanted this compound

This section outlines the procedural steps for the disposal of this compound inventory, which includes expired, unwanted, or unused quantities.

Step 1: Initial Assessment and Segregation
  • Inventory and Identification: Begin by conducting a thorough inventory of all this compound materials designated for disposal.

  • Segregation: Securely segregate the this compound earmarked for disposal from the active stock to prevent accidental use. Store it in a locked cabinet or safe, adhering to the same security protocols as for active controlled substances.

  • Labeling: Clearly label the segregated materials as "Expired - For Disposal."

Step 2: Hazardous Waste Determination
  • Consult the Safety Data Sheet (SDS): Review the SDS for the specific this compound product. The SDS will contain information on the product's composition and potential hazards. While some SDSs for this compound propionate do not classify it as a flammable solid, it is essential to check the specifics of the formulation in use.[2]

  • Evaluate for RCRA Characteristics:

    • Ignitability (D001): Check if the this compound is in a solvent-based solution with a flashpoint of less than 140°F (60°C). For instance, some testosterone gels are considered ignitable.

    • Corrosivity (D002): Determine if the preparation has a pH of ≤ 2 or ≥ 12.5.

    • Reactivity (D003): Assess if the substance is unstable, reacts violently with water, or generates toxic gases.

    • Toxicity (D004-D043): Check if the formulation contains any of the toxic constituents listed by the EPA at or above regulatory levels.

If the this compound product is determined to be an RCRA hazardous waste, it must be managed and disposed of following all applicable hazardous waste regulations in addition to DEA requirements.

Step 3: Engaging a DEA-Registered Reverse Distributor

The DEA mandates that the disposal of controlled substance inventory be handled by a DEA-registered reverse distributor.[3][4][5] Researchers are not permitted to dispose of these substances themselves (e.g., by flushing, throwing in the trash, or mixing with other chemical waste).

  • Identify and Contract: Select a reverse distributor that is authorized to handle both controlled substances and, if applicable, hazardous waste. Your institution's Environmental Health and Safety (EHS) department can typically provide a list of approved vendors.[3][6]

  • Initiate Contact: Contact the chosen reverse distributor to schedule a pickup and obtain the necessary paperwork.

Step 4: Documentation and Record-Keeping

Meticulous record-keeping is a critical component of controlled substance management.

  • DEA Form 41: While historically used to document the destruction of controlled substances, current practice for researchers often involves the reverse distributor completing the necessary documentation upon receipt and destruction of the substance. The registrant must maintain all records provided by the reverse distributor. For any accidental spillage or loss, a DEA Form 41 should be completed to document the event.[7][8]

  • Transfer Records: For the transfer of Schedule III substances like this compound to a reverse distributor, an invoice or other shipping document is typically used. This document should detail the drug name, dosage form, strength, quantity, and date of transfer. Both the registrant and the reverse distributor must maintain a copy of this record.

  • Inventory Log: Update your laboratory's controlled substance inventory log to reflect the disposal of the this compound, indicating the date, quantity, and method of disposal (i.e., transfer to a reverse distributor).

  • Record Retention: All records related to the disposal of controlled substances must be maintained for a minimum of two years and be readily available for inspection by the DEA.

Step 5: Packaging and Transfer
  • Packaging: Securely package the segregated this compound in accordance with the reverse distributor's instructions and any applicable Department of Transportation (DOT) regulations, especially if it is also classified as a hazardous material.

  • Transfer of Custody: During the scheduled pickup, two authorized employees from the research facility should witness the transfer of the controlled substances to the reverse distributor. Both parties should sign a chain of custody form provided by the reverse distributor.

Disposal of this compound "Wastage"

"Wastage" refers to the small, residual amounts of a controlled substance left over after administration in a research setting (e.g., in a syringe after an injection).

  • Rendering Non-Retrievable: This residual material must be rendered non-retrievable. This can be achieved by expelling the contents into a commercially available controlled substance disposal pouch or container (e.g., containing activated charcoal).[1][9]

  • Witnessing: The process of wasting the residual this compound must be witnessed by another authorized employee.

  • Documentation: Both the individual disposing of the wastage and the witness must document the event in the controlled substance administration log.

Visualizing the Disposal Workflow

To clarify the decision-making and procedural flow for this compound disposal, the following diagrams illustrate the key pathways.

DrostanoloneDisposalWorkflow start Expired/Unwanted This compound Identified segregate Segregate and Label for Disposal start->segregate assess_hazardous Perform RCRA Hazardous Waste Determination segregate->assess_hazardous is_hazardous YES (e.g., Ignitable) assess_hazardous->is_hazardous Is it RCRA Hazardous? not_hazardous NO assess_hazardous->not_hazardous Is it RCRA Hazardous? contact_rd_haz Contact RD Permitted for Hazardous & Controlled Substances is_hazardous->contact_rd_haz contact_rd Contact DEA Reverse Distributor (RD) not_hazardous->contact_rd document Complete Transfer Documentation (Invoice/Shipping Record) contact_rd->document contact_rd_haz->document package Package for Shipment (Follow RD & DOT Guidelines) document->package transfer Witnessed Transfer to Reverse Distributor package->transfer update_logs Update Controlled Substance Inventory Logs transfer->update_logs retain_records Retain All Records for at least 2 Years update_logs->retain_records

Caption: Workflow for the disposal of expired or unwanted this compound.

DrostanoloneWastageDisposal start Residual this compound 'Wastage' from Use witness Disposal Witnessed by Second Authorized Person start->witness render Render Non-Retrievable (e.g., into disposal pouch) witness->render document Document Disposal in Administration Log (Signatures from both parties) render->document end Properly Dispose of Pouch/Container document->end

Caption: Procedure for the disposal of this compound wastage.

By implementing these rigorous procedures, research institutions can ensure they are in full compliance with federal regulations, mitigate risks of diversion, and uphold the highest standards of laboratory safety and environmental responsibility.

References

Personal protective equipment for handling Drostanolone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Drostanolone is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

Operational Plan: Safe Handling of this compound

A multi-layered approach to safety is critical when working with this compound to minimize exposure risk. This involves a combination of engineering controls, administrative procedures, and personal protective equipment.

1. Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a ventilated balance safety enclosure to prevent inhalation of airborne particles.

  • Designated Area: A specific area within the laboratory should be designated for the handling of this compound. This area should be clearly marked and access should be restricted.

2. Standard Operating Procedures:

  • Weighing: When weighing solid this compound, do so within the confines of a fume hood or ventilated enclosure. Use disposable weigh boats to prevent cross-contamination.

  • Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly before and after handling the compound, and before leaving the laboratory. Avoid eating, drinking, or applying cosmetics in the designated handling area.

3. Personal Protective Equipment (PPE):

The following table summarizes the recommended personal protective equipment for handling this compound. While specific breakthrough times for this compound are not available, the selection of glove material should be based on general resistance to organic compounds.

Task Category Primary PPE Secondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers- Chemical-resistant apron- Head covering
Handling of Liquids/Solutions - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile, neoprene)- Chemical-resistant apron over lab coat- Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Respirator (if aerosols or vapors are generated)

Note: No specific occupational exposure limits (OELs) have been established for this compound by major regulatory bodies such as OSHA, NIOSH, or ACGIH. Therefore, it should be handled as a potent compound with appropriate precautions to minimize any potential exposure.

Disposal Plan: Safe Disposal of this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be considered hazardous waste.

  • These materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

2. Decontamination:

  • Work Surfaces: All work surfaces should be decontaminated at the end of each procedure using an appropriate cleaning agent.

  • Equipment: Reusable equipment should be thoroughly decontaminated following established laboratory protocols.

  • PPE Removal: Remove personal protective equipment in the reverse order it was put on to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.

3. Final Disposal:

  • This compound waste should not be disposed of down the drain or in regular trash.[1]

  • The sealed hazardous waste containers should be disposed of through a licensed hazardous waste disposal service in accordance with all local, state, and federal regulations. High-temperature incineration is often the recommended disposal method for pharmaceutical compounds.

Workflow for Safe Handling and Disposal of this compound

The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal, ensuring safety at each step.

Drostanolone_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Assemble Equipment & PPE prep_area->gather_materials review_sds Review Safety Data Sheet gather_materials->review_sds don_ppe Don Appropriate PPE review_sds->don_ppe weighing Weighing (in fume hood) don_ppe->weighing solution_prep Solution Preparation weighing->solution_prep experiment Conduct Experiment solution_prep->experiment decon_surfaces Decontaminate Work Surfaces experiment->decon_surfaces decon_equipment Decontaminate Reusable Equipment decon_surfaces->decon_equipment remove_ppe Remove PPE (avoid self-contamination) decon_equipment->remove_ppe waste_collection Collect Contaminated Waste in Labeled Container remove_ppe->waste_collection waste_disposal Dispose via Licensed Hazardous Waste Service waste_collection->waste_disposal

Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.